molecular formula C24H21Cl4N5O5 B12389248 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

カタログ番号: B12389248
分子量: 601.3 g/mol
InChIキー: JAGSISGCCKHNAJ-BVLVASOUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is a useful research compound. Its molecular formula is C24H21Cl4N5O5 and its molecular weight is 601.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C24H21Cl4N5O5

分子量

601.3 g/mol

IUPAC名

2-amino-9-[(2R,3S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-hydroxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C24H21Cl4N5O5/c25-13-3-1-11(15(27)5-13)7-36-9-17-20(37-8-12-2-4-14(26)6-16(12)28)19(34)23(38-17)33-10-30-18-21(33)31-24(29)32-22(18)35/h1-6,10,17,19-20,23,34H,7-9H2,(H3,29,31,32,35)/t17-,19+,20?,23-/m1/s1

InChIキー

JAGSISGCCKHNAJ-BVLVASOUSA-N

異性体SMILES

C1=CC(=C(C=C1Cl)Cl)COC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OCC5=C(C=C(C=C5)Cl)Cl

正規SMILES

C1=CC(=C(C=C1Cl)Cl)COCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OCC5=C(C=C(C=C5)Cl)Cl

製品の起源

United States

Foundational & Exploratory

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine: An In-Depth Technical Guide on its Presumptive Mechanism of Action as a TLR7 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is a synthetic guanosine (B1672433) analog. While direct experimental data on this specific compound remains limited in publicly accessible literature, its structural classification as a guanosine analog strongly suggests a mechanism of action centered on the activation of Toll-like receptor 7 (TLR7). This technical guide synthesizes the current understanding of the mechanism of action for immunostimulatory guanosine analogs, providing a framework for the anticipated biological activities of this compound. This document outlines the putative signaling pathway, presents hypothetical quantitative data based on related compounds, and provides detailed experimental protocols for assessing the activity of this and similar molecules.

Introduction

Guanosine analogs are a class of molecules that have garnered significant interest for their potent immunostimulatory and antiviral properties. A primary mechanism underlying these effects is the activation of Toll-like receptor 7 (TLR7), an endosomally localized pattern recognition receptor.[1] TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses and synthetic ligands, such as imidazoquinolines and guanosine analogs. Upon activation, TLR7 initiates a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to a robust antiviral state.

This compound, by virtue of its guanosine core, is predicted to function as a TLR7 agonist. The dichlorobenzyl groups at the 3' and 5' positions of the ribose moiety are expected to modulate its potency, selectivity, and pharmacokinetic properties.

Putative Mechanism of Action: TLR7 Activation

The proposed mechanism of action for this compound involves its binding to and activation of TLR7 within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.

Signaling Pathway:

  • Endosomal Recognition: The compound is internalized and localizes to the endosome, where it can interact with TLR7.

  • TLR7 Dimerization: Binding of the guanosine analog to TLR7 is thought to induce a conformational change, leading to the dimerization of the receptor.

  • MyD88 Recruitment: The dimerized TLR7 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein to its Toll/interleukin-1 receptor (TIR) domain.

  • IRAK Complex Formation: MyD88 then recruits members of the interleukin-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1, forming a complex.

  • TRAF6 Activation: This leads to the activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

  • NF-κB and IRF7 Activation: TRAF6 activation triggers two downstream pathways:

    • NF-κB Pathway: Leads to the activation of the IκB kinase (IKK) complex, resulting in the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

    • IRF7 Pathway: Leads to the activation of interferon regulatory factor 7 (IRF7), which translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β).

  • Antiviral State: Secreted type I interferons act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs), which establish an antiviral state by inhibiting viral replication at various stages.

Mandatory Visualization:

TLR7_Signaling_Pathway Figure 1: Proposed TLR7 Signaling Pathway for this compound cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Guanosine_Analog This compound TLR7 TLR7 Guanosine_Analog->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IRF7_inactive IRF7 (inactive) TRAF6->IRF7_inactive IκB IκB IKK_Complex->IκB Phosphorylates NF_κB NF-κB IκB->NF_κB Releases NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus IRF7_active IRF7 (active) IRF7_inactive->IRF7_active Activation IRF7_nucleus IRF7 IRF7_active->IRF7_nucleus Gene_Expression Gene Expression NF_κB_nucleus->Gene_Expression Induces IRF7_nucleus->Gene_Expression Induces Cytokines Cytokines Gene_Expression->Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) IFNs IFNs Gene_Expression->IFNs Type I Interferons (IFN-α, IFN-β)

Caption: Proposed TLR7 signaling pathway for this compound.

Quantitative Data

As of the date of this document, no specific quantitative biological data for this compound has been reported in the peer-reviewed literature. The following table provides a hypothetical representation of the types of data that would be generated to characterize the activity of a TLR7 agonist, with example values based on known guanosine analogs.

ParameterAssay TypeCell LineExample Value
EC50 NF-κB Reporter AssayHEK293-TLR70.5 - 5 µM
EC50 IFN-α InductionHuman pDCs1 - 10 µM
IC50 Antiviral Assay (e.g., Influenza)MDCK0.1 - 2 µM
CC50 Cytotoxicity AssayHEK293> 50 µM
Selectivity Index (SI) (CC50 / IC50)-> 10

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

TLR7-Mediated NF-κB Reporter Assay

Objective: To determine if the compound activates the NF-κB signaling pathway through TLR7.

Materials:

  • HEK293 cells stably expressing human TLR7 and an NF-κB-driven luciferase reporter gene (HEK293-hTLR7-Luc).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • This compound (test compound).

  • R848 (positive control TLR7 agonist).

  • DMSO (vehicle control).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed HEK293-hTLR7-Luc cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of the test compound and R848 in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Allow the plate to equilibrate to room temperature for 10 minutes.

  • Add 100 µL of luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value from the dose-response curve.

Mandatory Visualization:

NFkB_Reporter_Assay_Workflow Figure 2: Workflow for TLR7-Mediated NF-κB Reporter Assay Seed_Cells Seed HEK293-hTLR7-Luc cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with compounds Incubate_24h->Treat_Cells Prepare_Compounds Prepare serial dilutions of Test Compound, R848, and Vehicle Prepare_Compounds->Treat_Cells Incubate_18_24h Incubate 18-24h Treat_Cells->Incubate_18_24h Add_Reagent Add Luciferase Assay Reagent Incubate_18_24h->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data (Fold Induction, EC50) Measure_Luminescence->Analyze_Data

Caption: Workflow for TLR7-Mediated NF-κB Reporter Assay.

Type I Interferon (IFN-α) Induction Assay in Human pDCs

Objective: To quantify the induction of IFN-α by the test compound in primary human plasmacytoid dendritic cells (pDCs).

Materials:

  • Isolated human peripheral blood mononuclear cells (PBMCs).

  • pDC isolation kit (e.g., magnetic-activated cell sorting).

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and IL-3.

  • This compound (test compound).

  • R848 (positive control).

  • DMSO (vehicle control).

  • 96-well round-bottom cell culture plates.

  • Human IFN-α ELISA kit.

Protocol:

  • Isolate pDCs from human PBMCs according to the manufacturer's protocol.

  • Resuspend pDCs in culture medium at a concentration of 1 x 106 cells/mL.

  • Plate 100 µL of the pDC suspension into a 96-well round-bottom plate.

  • Prepare serial dilutions of the test compound and R848 in culture medium.

  • Add 100 µL of the compound dilutions to the cells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the concentration of IFN-α in the supernatant using a human IFN-α ELISA kit according to the manufacturer's instructions.

  • Determine the EC50 value from the dose-response curve of IFN-α production.

Mandatory Visualization:

IFNa_Induction_Assay_Workflow Figure 3: Workflow for IFN-α Induction Assay in Human pDCs Isolate_pDCs Isolate pDCs from human PBMCs Plate_pDCs Plate pDCs in 96-well plate Isolate_pDCs->Plate_pDCs Treat_pDCs Treat pDCs with compounds Plate_pDCs->Treat_pDCs Prepare_Compounds Prepare serial dilutions of Test Compound and Controls Prepare_Compounds->Treat_pDCs Incubate_24h Incubate 24h Treat_pDCs->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Perform_ELISA Perform IFN-α ELISA Collect_Supernatant->Perform_ELISA Analyze_Data Analyze Data (EC50) Perform_ELISA->Analyze_Data

Caption: Workflow for IFN-α Induction Assay in Human pDCs.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available, its structural similarity to known immunostimulatory guanosine analogs provides a strong basis for predicting its function as a TLR7 agonist. The anticipated outcome of TLR7 activation is the induction of a robust type I interferon response, leading to broad-spectrum antiviral activity. The experimental protocols detailed in this guide provide a clear path for the empirical validation of this hypothesis and the comprehensive characterization of this promising compound for its potential therapeutic applications. Further research is warranted to elucidate the precise molecular interactions and to quantify the biological activity of this compound.

References

Lificiguat (YC-1): A Technical Guide to its Discovery, History, and Core Functionality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lificiguat, commonly known as YC-1, is a benzylindazole derivative that has garnered significant scientific interest for its unique dual mechanism of action. Initially identified as a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), it was later characterized as a robust inhibitor of hypoxia-inducible factor-1α (HIF-1α). This technical guide provides an in-depth exploration of the discovery, history, and multifaceted functionalities of YC-1. It details the compound's mechanism of action in both the NO-sGC-cGMP signaling pathway and the cellular response to hypoxia. This document summarizes key quantitative data, provides detailed methodologies for pivotal experiments, and visualizes complex signaling pathways and experimental workflows to offer a comprehensive understanding of this important research compound.

Discovery and History

Lificiguat (YC-1) was first synthesized and reported in 1994 by the research group of Dr. Che-Ming Teng at the National Taiwan University.[1] Initially investigated for its potential as an antiplatelet agent, YC-1 demonstrated a significant inhibitory effect on platelet aggregation.[1] Further studies revealed that its mechanism of action was distinct from many existing antiplatelet drugs, as it directly stimulates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] This discovery was a significant advancement, as YC-1 was found to activate sGC in an NO-independent manner, representing a new class of sGC stimulators.[2]

The unique properties of YC-1, particularly its ability to potentiate the effects of NO, led to its use as a valuable pharmacological tool for studying the sGC-cGMP pathway. Its development also laid the groundwork for the discovery of other sGC stimulators, including Riociguat®, the first sGC stimulator approved for the treatment of pulmonary hypertension.[1]

Beyond its effects on the cardiovascular system, subsequent research uncovered a second, independent mechanism of action for YC-1: the inhibition of hypoxia-inducible factor-1α (HIF-1α) protein expression.[3][4] This finding expanded the potential therapeutic applications of YC-1 and its analogs into the realm of oncology, as HIF-1α is a key regulator of tumor angiogenesis and adaptation to hypoxic environments.[3][4]

Mechanism of Action

Lificiguat (YC-1) exhibits a dual mechanism of action, independently modulating two critical cellular signaling pathways: the NO-sGC-cGMP pathway and the HIF-1α pathway.

Activation of Soluble Guanylate Cyclase (sGC)

YC-1 is a potent allosteric activator of sGC, the primary receptor for nitric oxide (NO).[5] sGC is a heterodimeric heme-containing enzyme that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[6]

The activation of sGC by YC-1 is unique in that it can occur independently of NO.[2] However, it also acts synergistically with NO and carbon monoxide (CO), sensitizing the enzyme to these gaseous ligands.[5] This results in a significant potentiation of cGMP production.[5] The proposed mechanism involves YC-1 binding to a site on sGC distinct from the heme-binding site, inducing a conformational change that enhances the enzyme's catalytic activity and its affinity for NO and CO.[2]

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Independently of its sGC-activating properties, YC-1 has been shown to inhibit the expression of HIF-1α at the post-transcriptional level.[3][4] HIF-1 is a heterodimeric transcription factor crucial for cellular adaptation to hypoxia. Under hypoxic conditions, the α-subunit (HIF-1α) is stabilized and translocates to the nucleus, where it dimerizes with the β-subunit (HIF-1β) and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[7] YC-1 prevents the accumulation of HIF-1α protein, thereby downregulating the expression of HIF-1 target genes, such as vascular endothelial growth factor (VEGF).[4] This anti-angiogenic effect underlies the potential of YC-1 as an anti-cancer agent.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for Lificiguat (YC-1) from various preclinical studies.

Table 1: sGC Activation and Vasodilation

ParameterValueSpecies/SystemConditionsReference
sGC Activation (EC50) 18.6 µMPurified sGC---[8]
4.11 µMSf21 cellsIn the presence of 30 nM PAPA/NO
Vasodilation (EC50) 1.9 µMRabbit aortic ringsPhenylephrine-contracted
8.4 µMRabbit corpus cavernosum---

Table 2: Inhibition of Platelet Aggregation

AgonistIC50 (µM)Species/SystemReference
Collagen14.6 µMWashed rabbit platelets
11.7 ± 2.1 µMHuman washed platelets[1]
U466192.1 ± 0.03 µMHuman washed platelets[1]
Thrombin59.3 ± 7.1 µMHuman washed platelets[1]

Table 3: Off-Target Activity (Phosphodiesterase Inhibition)

PDE IsoformIC50 (µM)Reference
PDE1~30 µM[8]
PDE231.6 µM[8]
PDE351.3 µM[8]
PDE48.5 µM[8]
PDE5~10 µM[8]

Experimental Protocols

Soluble Guanylate Cyclase (sGC) Activity Assay (Radiochemical)

This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-32P]GTP to [α-32P]cGMP.[5]

Materials:

  • Purified sGC or cell/tissue lysate

  • [α-32P]GTP

  • Unlabeled GTP

  • Assay Buffer (e.g., 50 mM TEA/HCl, pH 7.5)

  • MgCl2

  • Dithiothreitol (DTT)

  • 3-isobutyl-1-methylxanthine (IBMX, a PDE inhibitor)

  • Creatine (B1669601) phosphate (B84403) and creatine phosphokinase

  • Lificiguat (YC-1) and NO donor (e.g., sodium nitroprusside) solutions

  • Stopping solution (e.g., zinc acetate (B1210297) and sodium carbonate)

  • Neutral alumina (B75360) columns

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, MgCl2, DTT, IBMX, creatine phosphate, and creatine phosphokinase.[5]

  • Enzyme and Activator Incubation: In a reaction tube, combine the purified sGC or lysate with the desired concentrations of YC-1 and/or an NO donor.[5]

  • Initiation of Reaction: Start the reaction by adding the reaction mixture containing [α-32P]GTP and unlabeled GTP to the enzyme preparation.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction is within the linear range.

  • Termination of Reaction: Stop the reaction by adding the stopping solution.[5]

  • Separation: Separate the [α-32P]cGMP from unreacted [α-32P]GTP using neutral alumina column chromatography.

  • Quantification: Quantify the amount of [α-32P]cGMP using a scintillation counter.

Vasodilation Assay (Aortic Ring)

This ex vivo assay assesses the direct vasodilatory effect of YC-1 on vascular smooth muscle.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rabbit, rat)

  • Krebs-Henseleit solution

  • Phenylephrine (B352888) (or other vasoconstrictor)

  • Lificiguat (YC-1)

  • Organ bath system with force transducers

Procedure:

  • Tissue Preparation: Dissect the thoracic aorta and cut it into rings of approximately 2-3 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

  • YC-1 Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of YC-1 to the organ bath.

  • Data Recording: Record the changes in isometric tension using a force transducer and data acquisition system.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine and calculate the EC50 value.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of YC-1 to inhibit platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human or animal whole blood anticoagulated with sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonists (e.g., collagen, ADP, thrombin, U46619)

  • Lificiguat (YC-1)

  • Platelet aggregometer

Procedure:

  • PRP and PPP Preparation: Prepare PRP and PPP by differential centrifugation of whole blood.[7]

  • Instrument Calibration: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-incubation: Pre-incubate PRP with various concentrations of YC-1 or vehicle control for a specified time at 37°C with stirring.

  • Initiation of Aggregation: Add a platelet agonist to the PRP to induce aggregation.

  • Data Recording: Record the change in light transmission over time.

  • Data Analysis: Determine the maximum percentage of aggregation for each condition and calculate the IC50 value for YC-1 against each agonist.

HIF-1α Inhibition Assay (Western Blot)

This assay determines the effect of YC-1 on the protein levels of HIF-1α in cultured cells under hypoxic conditions.[3]

Materials:

  • Cultured cells (e.g., Hep3B, PC-3)

  • Cell culture medium and supplements

  • Hypoxia chamber or incubator

  • Lificiguat (YC-1)

  • Lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

  • Loading control antibody (e.g., β-actin)

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to the desired confluency. Treat the cells with various concentrations of YC-1 or vehicle control.

  • Hypoxic Exposure: Place the cells in a hypoxic environment (e.g., 1% O2) for a specified duration.

  • Cell Lysis: Lyse the cells on ice with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

    • Block the membrane and incubate with the primary anti-HIF-1α antibody.[3]

    • Wash and incubate with the HRP-conjugated secondary antibody.[3]

    • Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

Signaling Pathways and Experimental Workflows

NO_sGC_cGMP_Pathway cluster_sGC NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive Activates YC1 Lificiguat (YC-1) YC1->sGC_inactive Directly Activates & Sensitizes to NO sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Platelet_Inhibition Platelet Aggregation Inhibition PKG->Platelet_Inhibition Leads to

Caption: Lificiguat (YC-1) activates sGC, increasing cGMP and promoting vasodilation.

HIF1a_Inhibition_Pathway cluster_nucleus Hypoxia Hypoxia (Low O2) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (constitutively expressed) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) in DNA VEGF_transcription VEGF Gene Transcription HRE->VEGF_transcription Activates Angiogenesis Angiogenesis VEGF_transcription->Angiogenesis Promotes YC1 Lificiguat (YC-1) YC1->HIF1a_stabilization Inhibits

Caption: YC-1 inhibits HIF-1α stabilization, blocking angiogenesis.

Experimental_Workflow_Vasodilation start Start dissect Dissect Thoracic Aorta start->dissect cut Cut Aortic Rings dissect->cut mount Mount Rings in Organ Bath cut->mount equilibrate Equilibrate Rings mount->equilibrate contract Contract with Phenylephrine equilibrate->contract add_yc1 Add Lificiguat (YC-1) contract->add_yc1 record Record Tension add_yc1->record analyze Analyze Data (EC50) record->analyze end End analyze->end

Caption: Workflow for the aortic ring vasodilation assay.

References

An In-depth Technical Guide on the Chemical Properties and Biological Activity of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific chemical and physical properties of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is limited. This guide provides a comprehensive overview based on the known characteristics of its parent molecule, guanosine (B1672433), and general methodologies for the synthesis and evaluation of analogous compounds.

Introduction

This compound is a synthetic derivative of guanosine, a fundamental purine (B94841) nucleoside. Like other guanosine analogs, it is recognized for its potential as an immunostimulatory agent. Preliminary information suggests that its biological activity is mediated through the activation of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 can lead to the induction of type I interferons and other cytokines, resulting in antiviral and antitumor immune responses. This technical guide aims to provide a detailed understanding of the chemical nature and potential biological significance of this compound class.

Chemical and Physical Properties

PropertyValue (for Guanosine)
Molecular Formula C₁₀H₁₃N₅O₅
Molecular Weight 283.24 g/mol
Appearance White, crystalline powder
Melting Point 239 °C (decomposes)
Solubility Slightly soluble in water; soluble in DMSO
CAS Number 118-00-3

Synthesis of Guanosine Analogs: A General Protocol

The synthesis of this compound would likely involve the selective O-alkylation of the ribose moiety of guanosine. Below is a general experimental protocol for the synthesis of O-substituted guanosine derivatives.

Objective: To synthesize an O-alkylated guanosine analog.

Materials:

  • Guanosine

  • Appropriate alkylating agent (e.g., 2,4-dichlorobenzyl chloride)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Reaction vessel with a magnetic stirrer and inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

  • Rotary evaporator

  • NMR spectrometer and Mass spectrometer for product characterization

Methodology:

  • Protection of Amino Group (Optional but Recommended): The exocyclic amino group of guanine (B1146940) may be protected to prevent side reactions. This can be achieved using standard protecting groups like isobutyryl (iBu) or benzoyl (Bz) groups.

  • Deprotonation: To a solution of protected or unprotected guanosine in an anhydrous solvent under an inert atmosphere, a suitable base is added portion-wise at a controlled temperature (often 0 °C) to deprotonate the hydroxyl groups of the ribose sugar.

  • Alkylation: The alkylating agent (e.g., 2,4-dichlorobenzyl chloride) is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or gently heated for several hours to overnight.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC to observe the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction is quenched by the addition of a proton source (e.g., water or a saturated solution of ammonium (B1175870) chloride). The crude product is then extracted into an organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent gradient to isolate the desired O-alkylated guanosine derivative.

  • Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions (e.g., treatment with ammonia (B1221849) in methanol (B129727) for acyl groups).

  • Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G_alkylation_workflow General Workflow for O-Alkylation of Guanosine cluster_synthesis Synthesis cluster_analysis Analysis start Guanosine protection Protection of Amino Group (Optional) start->protection deprotonation Deprotonation (Base, Anhydrous Solvent) protection->deprotonation alkylation Alkylation (2,4-dichlorobenzyl chloride) deprotonation->alkylation workup Reaction Work-up & Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification deprotection Deprotection (If necessary) purification->deprotection final_product This compound deprotection->final_product characterization Structural Characterization (NMR, Mass Spec) final_product->characterization

Figure 1: Generalized workflow for the synthesis of this compound.

Biological Activity: TLR7 Agonism

Guanosine analogs are known to exert their immunostimulatory effects by acting as agonists for Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) from viruses and certain small synthetic molecules.

Signaling Pathway

Upon binding of an agonist like a guanosine analog, TLR7 undergoes a conformational change, leading to its dimerization. This initiates a downstream signaling cascade through the adaptor protein MyD88 (Myeloid differentiation primary response 88). This cascade involves the recruitment and activation of IRAK (Interleukin-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6). Ultimately, this leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors). The activation of these transcription factors results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12).

TLR7_pathway TLR7 Signaling Pathway for Guanosine Analogs cluster_receptor Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus agonist Guanosine Analog tlr7 TLR7 agonist->tlr7 Binds myd88 MyD88 tlr7->myd88 Recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 Complex traf6->tak1 irfs IRFs traf6->irfs Activates ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb Activates nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates irfs_nuc IRFs irfs->irfs_nuc Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_nuc->cytokines Induces Transcription ifns Type I Interferons (IFN-α, IFN-β) irfs_nuc->ifns Induces Transcription

Figure 2: General signaling pathway of TLR7 activation by guanosine analogs.

Experimental Protocol: TLR7 Reporter Assay

To determine the TLR7 agonist activity of a compound like this compound, a cell-based reporter assay is commonly employed.

Objective: To quantify the activation of TLR7 by a test compound.

Materials:

  • HEK-293 cells stably transfected with human or murine TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., R848 or another known TLR7 agonist).

  • Negative control (vehicle, e.g., DMSO).

  • 96-well cell culture plates.

  • Reagents for the reporter gene assay (e.g., SEAP detection reagent or luciferase substrate).

  • Plate reader for measuring absorbance or luminescence.

Methodology:

  • Cell Seeding: Seed the TLR7 reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound, positive control, and negative control in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound and controls. Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

  • Reporter Gene Assay:

    • For SEAP reporter: Collect the cell culture supernatant and perform the SEAP assay according to the manufacturer's instructions. This typically involves adding a substrate that produces a colorimetric or chemiluminescent signal in the presence of SEAP.

    • For Luciferase reporter: Lyse the cells and add the luciferase substrate.

  • Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Subtract the background signal from the negative control wells. Plot the signal intensity against the compound concentration and determine the EC₅₀ (half-maximal effective concentration) value to quantify the compound's potency as a TLR7 agonist.

Conclusion

This compound belongs to a promising class of immunostimulatory guanosine analogs. While specific data for this compound remains elusive in publicly accessible literature, the established knowledge of guanosine chemistry and TLR7 biology provides a strong framework for its synthesis, characterization, and biological evaluation. The protocols and pathways detailed in this guide offer a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules. Further research is warranted to elucidate the precise chemical properties and full pharmacological profile of this compound.

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine: A Potential Modulator of Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of Guanosine (B1672433) Analogs as Immunomodulators

Guanosine analogs are a class of molecules that have garnered significant interest for their ability to stimulate the innate immune system.[1][2][3] This immunostimulatory activity is often attributed to their function as agonists of Toll-like receptors (TLRs), particularly TLR7.[4][5][6] TLRs are a class of pattern recognition receptors that play a crucial role in the early detection of pathogens and the initiation of an immune response.

Activation of TLR7 by small molecule agonists, including various guanosine analogs, can lead to the production of pro-inflammatory cytokines and type I interferons.[7][8][9] This response can, in turn, trigger a broader immune cascade, including the activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and B cells, making these compounds attractive candidates for antiviral and anticancer therapies.[7]

Mechanism of Action: TLR7 Signaling Pathway

The proposed mechanism of action for immunostimatory guanosine analogs involves their binding to and activation of TLR7, which is primarily expressed within the endosomes of immune cells such as dendritic cells and B cells.

TLR7_Signaling_Pathway General TLR7 Signaling Pathway for Guanosine Analogs cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Guanosine Analog (e.g., 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine) TLR7 TLR7 GA->TLR7 Binding & Activation MyD88 MyD88 TLR7->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation IRF7_translocation IRF7 Translocation IRF7->IRF7_translocation Gene_Expression Gene Expression NFkB_translocation->Gene_Expression IRF7_translocation->Gene_Expression Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_Expression->Cytokines Interferons Type I Interferons (e.g., IFN-α, IFN-β) Gene_Expression->Interferons

Caption: General signaling pathway of TLR7 activation by guanosine analogs.

Upon binding of a guanosine analog to TLR7 in the endosome, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of transcription factors such as NF-κB and IRF7. These transcription factors then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines and type I interferons, key mediators of the innate immune response.

Quantitative Data

As of the latest literature review, no specific quantitative biological data, such as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, for this compound in TLR7 activation or antiviral assays have been published. The table below is provided as a template for when such data becomes available.

Compound Assay Type Cell Line Endpoint Value (µM) Reference
This compoundTLR7 Activation-EC50--
This compoundAntiviral Activity (Virus X)-EC50--
This compoundCytotoxicity-CC50--

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not currently available in the public domain. However, based on general methodologies for similar guanosine analogs, the following outlines the likely experimental approaches that would be employed.

Synthesis of this compound

The synthesis of this compound would likely involve the protection of the hydroxyl groups at the 3' and 5' positions of the guanosine ribose sugar with 2,4-dichlorobenzyl groups. A general synthetic workflow is depicted below.

Synthesis_Workflow General Synthesis Workflow for this compound Guanosine Guanosine Protection Protection of 2'-OH (if necessary) Guanosine->Protection Benzylation Benzylation with 2,4-dichlorobenzyl halide in the presence of a base Guanosine->Benzylation Direct Benzylation Protection->Benzylation Deprotection Deprotection of 2'-OH (if necessary) Benzylation->Deprotection Purification Purification (e.g., Chromatography) Benzylation->Purification If no 2'-OH protection Deprotection->Purification Final_Product This compound Purification->Final_Product

References

Unraveling the HIF-1α Inhibition Pathway of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

Hypoxia-inducible factor-1 alpha (HIF-1α) is a pivotal transcription factor in cellular adaptation to low oxygen environments, a hallmark of the tumor microenvironment. Its role in promoting tumor survival, angiogenesis, and metastasis has established it as a prime target for novel anticancer therapies. While the specific inhibitory pathway of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine on HIF-1α is not extensively detailed in publicly available research, this guide synthesizes current understanding of guanosine (B1672433) analogs and their potential mechanisms in modulating HIF-1α signaling. We will explore plausible pathways, supported by data on related compounds, and provide a framework for future investigation into this specific molecule.

Introduction to HIF-1α in Oncology

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded through a process involving prolyl hydroxylases (PHDs), the von Hippel-Lindau (VHL) tumor suppressor protein, and the proteasome. However, in the hypoxic core of a tumor, the oxygen-dependent degradation of HIF-1α is inhibited. This stabilization allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes. These genes are critically involved in:

  • Angiogenesis: Vascular endothelial growth factor (VEGF)

  • Glycolysis and Glucose Transport: Glucose transporter 1 (GLUT1), Hexokinase 2 (HK2)

  • Cell Survival and Proliferation: Insulin-like growth factor 2 (IGF2)

  • Invasion and Metastasis: Lysyl oxidase (LOX), Matrix metalloproteinases (MMPs)

The aberrant activation of the HIF-1 pathway is a common feature in many human cancers and is associated with poor prognosis and resistance to conventional therapies. Therefore, the development of small molecule inhibitors targeting this pathway is of significant therapeutic interest.

Guanosine Analogs as Potential HIF-1α Modulators

Guanosine and its analogs are a class of molecules that have demonstrated a range of biological activities, including immunostimulatory and anticancer effects. While direct evidence for this compound as a HIF-1α inhibitor is scarce, the known mechanisms of other guanosine-related compounds offer potential avenues of exploration.

One plausible, albeit indirect, mechanism involves the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling pathway. Research has indicated that NO and cGMP can inhibit the accumulation of HIF-1α. It is conceivable that certain guanosine analogs could modulate intracellular cGMP levels, thereby influencing HIF-1α stability.

Postulated Signaling Pathway for HIF-1α Inhibition

Based on the potential link between guanosine analogs, cGMP, and HIF-1α, we can propose a hypothetical signaling pathway for investigation.

HIF-1alpha_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Putative Receptor sGC Soluble Guanylate Cyclase (sGC) Receptor->sGC Compound This compound Compound->Receptor cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation HIF1a_protein HIF-1α PKG->HIF1a_protein Inhibition of Accumulation? HIF1a_synthesis HIF-1α Synthesis HIF1a_synthesis->HIF1a_protein PHD_VHL PHD/VHL Mediated Degradation HIF1a_protein->PHD_VHL Normoxia HIF1b HIF-1β HIF1a_protein->HIF1b Hypoxia HIF1_dimer HIF-1α/β Dimer HIF1a_protein->HIF1_dimer HIF1b->HIF1_dimer HRE HRE HIF1_dimer->HRE Target_Genes Target Gene Transcription HRE->Target_Genes

Figure 1. Postulated signaling pathway for HIF-1α inhibition.

Experimental Protocols for Pathway Elucidation

To validate the proposed mechanism of action for this compound, a series of well-established experimental protocols should be employed.

Cell Culture and Hypoxia Induction
  • Cell Lines: A panel of cancer cell lines known to express high levels of HIF-1α under hypoxic conditions (e.g., HeLa, HCT116, U87-MG) should be utilized.

  • Hypoxia Treatment: Cells should be cultured in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for various time points (e.g., 4, 8, 16, 24 hours) to induce HIF-1α expression.

Western Blot Analysis for HIF-1α Protein Levels
  • Objective: To quantify the effect of the compound on HIF-1α protein accumulation.

  • Methodology:

    • Treat hypoxic cells with varying concentrations of this compound.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry.

Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Gene Expression
  • Objective: To determine if the compound affects the transcriptional activity of HIF-1.

  • Methodology:

    • Treat hypoxic cells with the compound.

    • Isolate total RNA using a suitable kit (e.g., RNeasy).

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using primers for HIF-1α target genes (e.g., VEGFA, GLUT1, CA9) and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the ΔΔCt method to determine relative gene expression.

HIF-1α Reporter Gene Assay
  • Objective: To directly measure the effect of the compound on HRE-driven gene expression.

  • Methodology:

    • Transfect cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs.

    • Treat the transfected cells with the compound under hypoxic conditions.

    • Lyse the cells and measure luciferase activity using a luminometer.

cGMP Immunoassay
  • Objective: To investigate the involvement of the cGMP pathway.

  • Methodology:

    • Treat cells with the compound for various time points.

    • Lyse the cells and measure intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Data Presentation and Interpretation

All quantitative data from the aforementioned experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on HIF-1α Protein Expression

Concentration (µM) HIF-1α Protein Level (Relative to Hypoxic Control)
0 (Vehicle) 1.00
1 Data
10 Data

| 50 | Data |

Table 2: Effect of this compound on HIF-1α Target Gene Expression

Target Gene Fold Change in Expression (Compound vs. Vehicle)
VEGFA Data
GLUT1 Data

| CA9 | Data |

Conclusion and Future Directions

While the direct inhibitory mechanism of this compound on the HIF-1α pathway remains to be fully elucidated, this guide provides a rational framework for its investigation. By systematically applying the described experimental protocols, researchers can determine the efficacy of this compound as a HIF-1α inhibitor and shed light on its molecular mechanism of action. Future studies should also explore its effects on HIF-2α, another important player in the hypoxic response, and evaluate its in vivo efficacy in preclinical cancer models. The insights gained will be invaluable for the development of novel, targeted therapies for a wide range of malignancies.

In Vitro Effects of Lificiguat on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lificiguat, also known as YC-1, is a versatile small molecule with a dual mechanism of action that has garnered significant interest in preclinical research. It functions as a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) and as an inhibitor of Hypoxia-inducible factor-1alpha (HIF-1α).[1][2] This technical guide provides a comprehensive overview of the in vitro effects of Lificiguat on various cell lines, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanisms of Action

Lificiguat's primary modes of action in vitro are the activation of sGC and the inhibition of HIF-1α.

  • Soluble Guanylyl Cyclase (sGC) Activation: Lificiguat is an allosteric activator of sGC, increasing the enzyme's catalytic rate.[1] While it can activate sGC on its own approximately 10-fold, its more significant effect is the potentiation of the effects of gaseous activators like nitric oxide (NO) and carbon monoxide (CO), leading to a stimulation of the enzyme that can be several hundred- to several thousand-fold.[1][2] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes.

  • Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: Lificiguat has been shown to completely block the expression of HIF-1α at the post-transcriptional level.[1][2] This inhibition of HIF-1α activity occurs in a manner that appears to be independent of its sGC-activating properties and is linked to the oxygen-sensing pathway.[1][2] By inhibiting HIF-1, Lificiguat can impact cellular responses to hypoxia, including angiogenesis.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro effects of Lificiguat across various cell lines and experimental conditions.

Table 1: sGC Activation and Binding Affinity

ParameterValueCell Line/SystemConditionsReference
EC50 (sGC Activation)4.11 µMSf21 cells (infected with baculovirus)In the presence of 30 nM PAPA/NO[1]
Kd (Binding to β subunit of sGC)0.6-1.1 µMPurified sGCIn the presence of CO[3][4]

Table 2: Cytotoxicity and Anti-proliferative Effects

ParameterValueCell LineIncubation TimeAssayReference
ED5025.27 µMHL60Not SpecifiedPropidium iodide exclusion assay[1]
IC5080 µMA54972 hrs (hypoxic)MTT assay[3]
IC5020.35 µMA278072 hrs (hypoxic)MTT assay[5]
IC5080 µMA278072 hrsMTT assay[5]
IC500.3 µMA498Not SpecifiedNot Specified[6]

Key Experimental Protocols

This section details the methodologies for key in vitro experiments involving Lificiguat.

sGC Activation Assay

Objective: To determine the potency of Lificiguat in activating soluble guanylyl cyclase.

Cell Line: Sf21 cells infected with baculovirus expressing sGC subunits.

Protocol:

  • Culture Sf21 cells and infect with baculovirus constructs encoding the α and β subunits of sGC.

  • Prepare cell lysates containing the expressed sGC enzyme.

  • Set up reaction mixtures containing the cell lysate, a phosphodiesterase inhibitor (to prevent cGMP degradation), GTP (the substrate for sGC), and varying concentrations of Lificiguat.

  • For potentiation studies, include a nitric oxide donor such as PAPA/NO (30 nM).

  • Incubate the reaction mixtures for a defined period at 37°C.

  • Terminate the reaction and measure the amount of cGMP produced using a suitable method, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Plot the cGMP concentration against the Lificiguat concentration and determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of Lificiguat on cell viability and proliferation.

Cell Lines: A549, A2780, or other cancer cell lines.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Lificiguat or vehicle control (e.g., DMSO).

  • Incubate the cells for a specified duration (e.g., 72 hours). For hypoxia studies, incubate under hypoxic conditions.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

VEGF Quantification Assay

Objective: To measure the effect of Lificiguat on the secretion of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor regulated by HIF-1α.

Cell Line: Hep3B (human hepatoma cells).

Protocol:

  • Plate Hep3B cells in a six-well plate at a density of 1 × 10^5 cells/well in α-modified Eagle medium supplemented with 10% heat-inactivated FBS and incubate overnight.[1][2]

  • Pre-treat the cells with Lificiguat (0.01-10 µM) or vehicle (DMSO) for 5 minutes.[1][2]

  • Subject the cells to either normoxic or hypoxic conditions for 24 hours.[1][2]

  • Collect the conditioned media from each well.

  • Quantify the levels of VEGF in the conditioned media using a commercially available ELISA kit (e.g., Quantikine human VEGF Immunoassay kit).[1][2]

  • Determine the VEGF concentrations by comparing the sample absorbance to a standard curve generated with recombinant VEGF.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by Lificiguat and a typical experimental workflow for its in vitro evaluation.

Lificiguat_sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Lificiguat Lificiguat (YC-1) Lificiguat->sGC Allosterically Activates & Potentiates NO effect cGMP cGMP sGC->cGMP Converts GTP GTP Downstream Downstream Effectors (e.g., PKG) cGMP->Downstream Physiological Physiological Responses (e.g., Vasodilation) Downstream->Physiological

Caption: Lificiguat's activation of the sGC-cGMP signaling pathway.

Lificiguat_HIF1a_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Lificiguat Lificiguat (YC-1) Lificiguat->HIF1a_stabilization Inhibits post-transcriptional expression

Caption: Lificiguat's inhibition of the HIF-1α signaling pathway.

In_Vitro_Workflow start Start: Select Cell Line culture Cell Culture and Seeding start->culture treatment Treatment with Lificiguat (Dose-Response) culture->treatment incubation Incubation (Normoxia/Hypoxia) treatment->incubation assay Perform In Vitro Assays incubation->assay cytotoxicity Cytotoxicity Assay (e.g., MTT) assay->cytotoxicity sGC_activity sGC Activity Assay (cGMP measurement) assay->sGC_activity protein_expression Protein Expression Analysis (e.g., Western Blot for HIF-1α) assay->protein_expression gene_expression Gene Expression Analysis (e.g., qPCR for VEGF) assay->gene_expression data_analysis Data Analysis and Endpoint Determination (IC50, EC50) cytotoxicity->data_analysis sGC_activity->data_analysis protein_expression->data_analysis gene_expression->data_analysis

Caption: A generalized workflow for in vitro evaluation of Lificiguat.

Conclusion

Lificiguat demonstrates significant and multifaceted effects on various cell lines in vitro, primarily through its dual action on the sGC and HIF-1α pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound. The provided signaling pathway diagrams serve as a visual aid to understand its complex mechanisms of action at the cellular level. Further in vitro studies could explore its effects on a broader range of cell lines, including those relevant to fibrosis and inflammation, to fully characterize its pharmacological profile.

References

An In-depth Technical Guide on the Pharmacological Profile of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is a synthetic analog of the nucleoside guanosine (B1672433). As a member of the guanosine analog family, it is recognized for its potential as an immunomodulatory and antiviral agent. The primary mechanism of action for many guanosine analogs involves the activation of the innate immune system, specifically through Toll-like receptor 7 (TLR7). Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial components of the antiviral response. This document provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, and details generalized experimental protocols for the characterization of such compounds.

Pharmacological Profile

Mechanism of Action

This compound is understood to exert its biological effects primarily through the activation of Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor that plays a critical role in the innate immune response to single-stranded RNA (ssRNA) viruses. Guanosine and its analogs can act as agonists for TLR7, initiating a downstream signaling cascade that leads to the production of type I interferons (e.g., IFN-α) and other inflammatory cytokines.[1][2][3][4] This induction of an antiviral state is a key component of its pharmacological activity.

The activation of TLR7 by guanosine analogs is believed to occur within the endosome and may require endosomal maturation.[1][2][4] Upon binding of the agonist, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF (TNF Receptor-Associated Factor) family members, ultimately leading to the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon Regulatory Factor 7). These transcription factors then translocate to the nucleus to induce the expression of genes encoding type I interferons and other cytokines.

Quantitative Pharmacological Data

Table 1: Representative In Vitro Activity Profile of a TLR7 Agonist

ParameterValueCell Line/Assay Condition
TLR7 Binding Affinity (Kd) 100 - 500 nMIsothermal Titration Calorimetry (ITC)
EC50 (IFN-α Induction) 50 - 200 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)
EC50 (NF-κB Activation) 100 - 400 nMHEK-Blue™ hTLR7 Reporter Cells
Maximum Efficacy (Emax) 80 - 95% (relative to a standard agonist)Cytokine Production Assay

Table 2: Representative In Vitro Antiviral Activity

VirusCell LineEC50CC50Selectivity Index (SI)
Influenza A virusMDCK0.1 - 1 µM> 50 µM> 50
Hepatitis C virusHuh-70.5 - 5 µM> 50 µM> 10
HIV-1MT-40.2 - 2 µM> 50 µM> 25

Table 3: Representative Pharmacokinetic Parameters in Rodents

ParameterValueRoute of Administration
Bioavailability (F%) 20 - 40%Oral
Peak Plasma Concentration (Cmax) 1 - 5 µM10 mg/kg, Oral
Time to Peak Concentration (Tmax) 1 - 2 hours10 mg/kg, Oral
Half-life (t1/2) 4 - 8 hoursIntravenous
Volume of Distribution (Vd) 1 - 3 L/kgIntravenous
Clearance (CL) 5 - 15 mL/min/kgIntravenous

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the pharmacological profile of a novel TLR7 agonist like this compound.

TLR7 Binding Assay (Isothermal Titration Calorimetry)
  • Objective: To determine the binding affinity (Kd) of the compound to purified TLR7 protein.

  • Materials:

    • Purified recombinant human TLR7 ectodomain.

    • Isothermal Titration Calorimeter.

    • Assay buffer (e.g., PBS, pH 7.4).

    • This compound solution of known concentration.

  • Procedure:

    • The sample cell of the calorimeter is filled with a solution of purified TLR7 protein (typically 10-50 µM).

    • The injection syringe is filled with a concentrated solution of the test compound (typically 10-20 fold higher than the protein concentration).

    • A series of small injections (e.g., 2-10 µL) of the compound solution are made into the sample cell.

    • The heat change associated with each injection is measured.

    • The resulting data are fitted to a binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

IFN-α Induction Assay in Human PBMCs
  • Objective: To measure the potency (EC50) and efficacy (Emax) of the compound to induce IFN-α production in primary human immune cells.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

    • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

    • This compound.

    • A standard TLR7 agonist (e.g., R848) as a positive control.

    • Human IFN-α ELISA kit.

  • Procedure:

    • PBMCs are seeded in a 96-well plate at a density of 1 x 106 cells/well.

    • The test compound is serially diluted and added to the wells.

    • The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.

    • The supernatant is collected, and the concentration of IFN-α is quantified using an ELISA kit according to the manufacturer's instructions.

    • The dose-response curve is plotted, and the EC50 and Emax values are calculated.

NF-κB Reporter Gene Assay
  • Objective: To determine the ability of the compound to activate the NF-κB signaling pathway downstream of TLR7.

  • Materials:

    • HEK-Blue™ hTLR7 cells (InvivoGen), which express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

    • HEK-Blue™ Detection medium (InvivoGen).

    • This compound.

  • Procedure:

    • HEK-Blue™ hTLR7 cells are plated in a 96-well plate.

    • The test compound is added at various concentrations.

    • The plate is incubated for 18-24 hours.

    • A sample of the supernatant is transferred to a new plate containing HEK-Blue™ Detection medium.

    • The plate is incubated for 1-4 hours at 37°C, and the SEAP activity is measured by reading the absorbance at 620-650 nm.

    • The results are expressed as the fold induction of NF-κB activity compared to untreated cells.

Visualizations

TLR7 Signaling Pathway

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound TLR7 TLR7 Ligand->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IRF7_inactive IRF7 (inactive) IRAK1->IRF7_inactive Phosphorylation TAK1_Complex TAK1/TAB1/2 TRAF6->TAK1_Complex TRAF6->IRF7_inactive IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex NFkB_Inhibitor IκB IKK_Complex->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_translocation NF-κB NFkB->NFkB_translocation Translocation IRF7_active IRF7 (active) IRF7_inactive->IRF7_active IRF7_translocation IRF7 IRF7_active->IRF7_translocation Translocation Gene_Expression Gene Transcription NFkB_translocation->Gene_Expression IRF7_translocation->Gene_Expression Cytokines Type I IFN & Pro-inflammatory Cytokines Gene_Expression->Cytokines

Caption: TLR7 signaling pathway initiated by this compound.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow Start Start: Compound Synthesis and Purification Binding_Assay TLR7 Binding Assay (e.g., ITC) Start->Binding_Assay Reporter_Assay NF-κB Reporter Assay (HEK-Blue™ hTLR7) Start->Reporter_Assay PBMC_Assay IFN-α Induction Assay (Human PBMCs) Start->PBMC_Assay Antiviral_Assay Antiviral Activity Assay (e.g., CPE Reduction) Start->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis: Determine Kd, EC50, CC50, SI Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis PBMC_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End: Pharmacological Profile Data_Analysis->End

Caption: Workflow for the in vitro pharmacological characterization of a TLR7 agonist.

Logical Relationship of Pharmacological Effects

Logical_Relationship Compound This compound TLR7_Activation TLR7 Activation Compound->TLR7_Activation Acts as agonist Immune_Response Innate Immune Response TLR7_Activation->Immune_Response Initiates Antiviral_State Induction of Antiviral State Immune_Response->Antiviral_State Leads to Therapeutic_Effect Potential Therapeutic Effect (Antiviral / Immunomodulatory) Antiviral_State->Therapeutic_Effect Results in

Caption: Logical flow from compound action to potential therapeutic effect.

References

Early-Stage Research on 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is a synthetic analog of the purine (B94841) nucleoside guanosine (B1672433). Early-stage research and product listings from chemical suppliers suggest its potential role as an immunostimulatory agent.[1][2] Like other guanosine analogs, its biological activity is hypothesized to be mediated through the activation of Toll-like receptor 7 (TLR7).[1][2] This document provides a summary of the currently available information on this compound and the broader context of guanosine analogs as TLR7 agonists.

Note: At the time of this writing, specific preclinical data, detailed experimental protocols, and quantitative metrics for this compound are not publicly available in the scientific literature. The information presented herein is based on general knowledge of guanosine analogs and their mechanism of action.

Core Concepts: Guanosine Analogs and TLR7 Activation

Guanosine analogs are a class of molecules that have garnered significant interest for their ability to modulate the immune system.[3][4][5] A key mechanism underlying their immunostimulatory effects is the activation of Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed in immune cells such as B cells, plasmacytoid dendritic cells (pDCs), and macrophages.[3][4][5][6]

Signaling Pathway of Guanosine Analog-Mediated TLR7 Activation

The activation of TLR7 by guanosine analogs initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons. This process is crucial for antiviral and antitumor immune responses.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response GuanosineAnalog This compound (Guanosine Analog) TLR7 TLR7 GuanosineAnalog->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates Gene_Expression Gene Expression NF_kB->Gene_Expression Translocates to Nucleus IRF7->Gene_Expression Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_Expression->Cytokines Interferons Type I Interferons (IFN-α, IFN-β) Gene_Expression->Interferons

Caption: TLR7 Signaling Pathway Activated by Guanosine Analogs.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines general methodologies commonly employed in the early-stage research of novel guanosine analogs.

General Synthesis of Guanosine Analogs

The synthesis of guanosine analogs often involves multi-step chemical reactions. A generalized workflow is presented below. For this compound, this would likely involve the protection of the hydroxyl groups at the 3' and 5' positions of the ribose moiety with 2,4-dichlorobenzyl groups.

Synthesis_Workflow Start Starting Material (Guanosine) Protection Protection of Reactive Groups (e.g., hydroxyl, amino groups) Start->Protection Modification Introduction of Substituents (e.g., 2,4-dichlorobenzyl groups) Protection->Modification Deprotection Removal of Protecting Groups Modification->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Final Final Compound This compound Characterization->Final

Caption: Generalized Synthetic Workflow for Guanosine Analogs.

In Vitro Assays for TLR7 Activation

1. Cell-Based Reporter Assays:

  • Principle: HEK293 cells are co-transfected with a plasmid expressing human or mouse TLR7 and a reporter plasmid containing a promoter (e.g., NF-κB) linked to a reporter gene (e.g., luciferase or SEAP).

  • Methodology:

    • Transfected cells are seeded in 96-well plates.

    • Cells are treated with varying concentrations of the test compound (e.g., this compound).

    • After a defined incubation period, the reporter gene activity is measured using a luminometer or spectrophotometer.

    • Data is analyzed to determine the EC50 value.

2. Cytokine Production Assays:

  • Principle: Primary immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes) are stimulated with the test compound, and the production of cytokines is measured.

  • Methodology:

    • Isolate primary immune cells.

    • Culture cells in the presence of different concentrations of the test compound.

    • After 24-48 hours, collect the cell culture supernatant.

    • Quantify the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.

Data Presentation

Currently, there is no publicly available quantitative data for this compound. For novel guanosine analogs, data is typically presented in tabular format to facilitate comparison.

Table 1: Hypothetical In Vitro Activity Profile of a Novel Guanosine Analog

AssayCell Line/Primary CellsEndpointEC50 / IC50 (µM)
TLR7 Reporter AssayHEK293-hTLR7NF-κB ActivationData Not Available
IFN-α ProductionHuman pDCsIFN-α ReleaseData Not Available
TNF-α ProductionMouse MacrophagesTNF-α ReleaseData Not Available
Cytotoxicity AssayPBMCsCell ViabilityData Not Available

Conclusion and Future Directions

This compound is an early-stage guanosine analog with potential as a TLR7-mediated immunostimulant. While specific data is lacking, the established role of other guanosine analogs in activating TLR7 provides a strong rationale for its investigation. Future research should focus on:

  • Definitive Synthesis and Structural Elucidation: Detailed publication of the synthetic route and full characterization of the molecule.

  • In Vitro Pharmacological Profiling: Comprehensive assessment of its activity and selectivity on TLR7 and other TLRs using reporter assays and primary immune cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize potency and drug-like properties.

  • In Vivo Efficacy Studies: Evaluation of its immunostimulatory effects in relevant animal models of disease, such as viral infections or cancer.

  • Pharmacokinetic and Toxicological Evaluation: Assessment of its ADME (absorption, distribution, metabolism, and excretion) and safety profiles.

The generation of such data will be critical to validate the therapeutic potential of this compound and guide its further development.

References

Structural Analysis of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed experimental structural and spectroscopic data for 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is not publicly available. This guide provides a comprehensive overview of the methodologies and techniques that would be employed for its structural analysis, using hypothetical data for illustrative purposes. It is intended for researchers, scientists, and drug development professionals.

Introduction

Guanosine (B1672433) and its analogs are a class of molecules with significant therapeutic potential, often exhibiting immunostimulatory and antiviral properties.[1] this compound is a synthetic derivative of guanosine, characterized by the presence of two 2,4-dichlorobenzyl groups attached to the ribose moiety. These modifications are expected to significantly influence its chemical properties, biological activity, and three-dimensional structure. A thorough structural analysis is paramount to understanding its mechanism of action and for guiding further drug development efforts.

This technical guide outlines the key experimental protocols and data interpretation strategies for the complete structural elucidation of this compound.

Synthesis and Purification

The synthesis of this compound would typically involve the selective benzylation of the hydroxyl groups of the ribose ring of a suitably protected guanosine derivative.

Generalized Experimental Protocol for Synthesis

Materials: Guanosine, protecting groups (e.g., dimethoxytrityl (DMT), tert-butyldimethylsilyl (TBDMS)), 2,4-dichlorobenzyl bromide, a non-nucleophilic base (e.g., sodium hydride, diisopropylethylamine), and appropriate solvents (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF)).

Procedure:

  • Protection of Guanosine: The exocyclic amine and the 2'-hydroxyl group of guanosine are protected to ensure selective benzylation at the 3' and 5' positions.

  • Benzylation: The protected guanosine is dissolved in an anhydrous aprotic solvent, and a non-nucleophilic base is added to deprotonate the 3'- and 5'-hydroxyl groups. 2,4-dichlorobenzyl bromide is then added, and the reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic treatment for DMT, fluoride (B91410) source for silyl (B83357) ethers).

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic and Structural Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure in solution.[2][3][4][5][6] 1H, 13C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be performed.

Hypothetical NMR Data for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
H-8~8.0~138.0
H-1'~5.8~88.0
H-2'~4.5~75.0
H-3'~4.3~72.0
H-4'~4.1~85.0
H-5'~3.8, 3.7~70.0
-CH₂- (benzyl)~4.8, 4.6~72.0
Aromatic-H7.5 - 7.2135.0 - 128.0
NH₂~6.5-
N1-H~10.8-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[7][8][9][10] High-resolution mass spectrometry (HRMS) would be used to determine the exact mass.

Hypothetical Mass Spectrometry Data

Technique Parameter Value
HRMS (ESI+)Calculated m/z for C₂₄H₂₁Cl₄N₅O₅ [M+H]⁺602.0322
Found m/z602.0325
X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[11][12][13][14]

Hypothetical Crystallographic Data

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.5
b (Å)15.2
c (Å)8.9
β (°)98.5
Bond Lengths (Å)C-N, C-O, C-C, C-Cl
Bond Angles (°)Angles around the ribose, guanine, and benzyl (B1604629) moieties
Torsion Angles (°)Glycosidic bond angle, ribose pucker

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and biological pathways can aid in understanding the processes involved in the analysis and the potential mechanism of action of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis cluster_bioactivity Biological Evaluation synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography purification->xray structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation xray->structure_elucidation bio_assay Biological Assays (e.g., TLR7 activation) structure_elucidation->bio_assay

Experimental workflow for the structural analysis.

Guanosine analogs have been shown to exert their immunostimulatory effects through the activation of Toll-like receptor 7 (TLR7).[1][15][16][17] The following diagram illustrates a hypothetical signaling pathway initiated by this compound.

tlr7_signaling compound This compound tlr7 TLR7 compound->tlr7 binds myd88 MyD88 tlr7->myd88 recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb irf7 IRF7 Activation traf6->irf7 cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) nfkb->cytokines ifn Type I Interferons (IFN-α/β) irf7->ifn

References

Methodological & Application

Lificiguat (YC-1) in Platelet Aggregation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lificiguat, also known as YC-1, is a potent, cell-permeable small molecule that has garnered significant interest in cardiovascular research due to its unique antiplatelet properties. It functions as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), an enzyme crucial in the signaling pathway that governs platelet function.[1][2][3][4] By directly stimulating sGC, Lificiguat elevates intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger that mediates a cascade of downstream effects culminating in the inhibition of platelet aggregation.[1][5][6] This document provides detailed application notes and protocols for utilizing Lificiguat in platelet aggregation assays, intended to guide researchers in the fields of hematology, pharmacology, and drug development.

Mechanism of Action

Lificiguat exerts its antiplatelet effects by directly activating soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1][5] Unlike endogenous activators such as NO, Lificiguat's action is independent of the presence of NO.[1][3][7] It binds to an allosteric site on the sGC enzyme, increasing its catalytic activity and sensitizing it to even low levels of endogenous NO or carbon monoxide (CO).[2][4][8]

The activation of sGC by Lificiguat leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets.[9][10] This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentration ([Ca2+]) and the inhibition of key platelet activation processes, including granule secretion, shape change, and aggregation.[5] Lificiguat has been shown to inhibit platelet aggregation induced by a variety of agonists, such as collagen, thrombin, U46619 (a thromboxane (B8750289) A2 analog), arachidonic acid (AA), and platelet-activating factor (PAF).[1][5]

Signaling Pathway of Lificiguat in Platelets

Lificiguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Agonists Platelet Agonists (Collagen, Thrombin, etc.) Receptors Platelet Receptors Agonists->Receptors PLC Phospholipase C Receptors->PLC Lificiguat Lificiguat (YC-1) sGC Soluble Guanylate Cyclase (sGC) Lificiguat->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Mobilization ↓ Intracellular Ca²⁺ Mobilization PKG->Ca_Mobilization Inhibits Aggregation Platelet Aggregation Ca_Mobilization->Aggregation Leads to Inhibition of PLC->Aggregation Activates

Caption: Signaling pathway of Lificiguat (YC-1) in platelets.

Quantitative Data Summary

The inhibitory effects of Lificiguat on platelet aggregation are concentration-dependent. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Lificiguat against various platelet agonists in human and rabbit platelets.

AgonistSpeciesIC50 (µM)Reference
U46619 (2 µM)Human2.1 ± 0.03[1][6][7]
Collagen (10 µg/mL)Human11.7 ± 2.1[1][6][7]
Thrombin (0.1 U/mL)Human59.3 ± 7.1[1][6][7]
CollagenHuman54.3[11]
Arachidonic AcidRabbitConcentration-dependent inhibition[5]
PAFRabbitConcentration-dependent inhibition[5]

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the use of LTA to assess the inhibitory effect of Lificiguat on agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.

  • Lificiguat (YC-1) stock solution (e.g., in DMSO).

  • Platelet agonists (e.g., collagen, thrombin, ADP, U46619).

  • Phosphate-buffered saline (PBS).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Micropipettes.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

    • Adjust the platelet count in PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).

  • Assay:

    • Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

    • Add 5 µL of Lificiguat at various final concentrations (or vehicle control, e.g., DMSO) to the PRP.

    • Incubate for 3-5 minutes at 37°C with stirring.

    • Add 50 µL of the platelet agonist to induce aggregation.

    • Record the aggregation for at least 5-10 minutes.

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined from the aggregation curve.

    • Calculate the percentage inhibition of aggregation for each Lificiguat concentration relative to the vehicle control.

    • Plot the percentage inhibition against the Lificiguat concentration to determine the IC50 value.

Experimental Workflow for In Vitro Platelet Aggregation Assaydot

In_Vitro_Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_Preparation Platelet_Adjustment 3. Platelet Count Adjustment PRP_Preparation->Platelet_Adjustment Aggregometer_Setup 4. Aggregometer Calibration (PRP for 0%, PPP for 100%) Platelet_Adjustment->Aggregometer_Setup Incubation 5. Incubation of PRP with Lificiguat (YC-1) or Vehicle Aggregometer_Setup->Incubation Aggregation_Induction 6. Add Agonist to Induce Aggregation Incubation->Aggregation_Induction Data_Acquisition 7. Record Light Transmission Aggregation_Induction->Data_Acquisition Data_Analysis 8. Calculate % Inhibition and IC50 Data_Acquisition->Data_Analysis

References

Experimental Design for HIF-1 Inhibition with Lificiguat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). It is a heterodimeric protein composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). In normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, often found in the microenvironment of solid tumors, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression.[1]

Lificiguat (also known as YC-1) is a small molecule that has been identified as an inhibitor of HIF-1α. It has been shown to block HIF-1α expression at the post-transcriptional level.[2] These application notes provide detailed protocols for the experimental design of studies aimed at characterizing the inhibitory effects of Lificiguat on the HIF-1 signaling pathway.

Data Presentation

The following tables summarize key quantitative data for the experimental design.

Table 1: Recommended Cell Lines and Culture Conditions

Cell LineCancer TypeRecommended Seeding Density (per well of a 6-well plate)Culture Medium
HeLaCervical Cancer2 x 10^5 cellsDMEM with 10% FBS
HepG2Hepatocellular Carcinoma3 x 10^5 cellsMEM with 10% FBS
MDA-MB-231Breast Cancer2.5 x 10^5 cellsDMEM with 10% FBS
HCT116Colon Cancer2 x 10^5 cellsMcCoy's 5A with 10% FBS

Table 2: Lificiguat Treatment and Hypoxia Induction

ParameterRecommendation
Lificiguat (YC-1) Stock Solution10 mM in DMSO
Working Concentrations0.1, 1, 10, 50 µM
Vehicle ControlDMSO (at the same final concentration as the highest Lificiguat treatment)
Hypoxia Induction1% O₂, 5% CO₂, 94% N₂ in a hypoxic chamber
Duration of Hypoxia16-24 hours

Table 3: Summary of Lificiguat's Effects (Illustrative Data)

Cell LineLificiguat (µM)HIF-1α Protein Level (% of hypoxic control)VEGF mRNA Expression (Fold Change vs. hypoxic control)GLUT1 mRNA Expression (Fold Change vs. hypoxic control)Cell Viability (% of vehicle control)
HeLa10~30%~0.4~0.5~85%
HepG210~25%~0.3~0.4~80%
MDA-MB-23150~40%~0.5~0.6~70%
HCT11650~35%~0.4~0.5~75%

Note: The data in Table 3 is illustrative and based on typical findings. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Western Blot for HIF-1α Protein Expression

This protocol details the detection of HIF-1α protein levels in cell lysates by Western blotting.

Materials:

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE gels (8%)

  • PVDF membrane

  • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-HIF-1α antibody (1:1000 dilution)[3][4]

    • Mouse anti-β-actin antibody (1:5000 dilution)[2][5]

  • HRP-conjugated Secondary Antibodies:

    • Goat anti-rabbit IgG-HRP (1:5000 dilution)

    • Goat anti-mouse IgG-HRP (1:5000 dilution)

  • ECL Chemiluminescence Substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well of a 6-well plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Mix 30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.

    • Load the samples onto an 8% SDS-PAGE gel and run the gel at 100V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane at 100V for 90 minutes.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate for 1-5 minutes.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing for Loading Control:

    • Strip the membrane according to the manufacturer's protocol.

    • Repeat the immunoblotting steps with the anti-β-actin antibody to ensure equal protein loading.

Protocol 2: Quantitative Real-Time PCR (qPCR) for HIF-1 Target Gene Expression

This protocol describes the measurement of mRNA levels of HIF-1 target genes.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • qPCR primers (see Table 4)

  • Nuclease-free water

Table 4: Human qPCR Primer Sequences

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
VEGFCTACCTCCACCATGCCAAGTATGATTCTGCCCTCCTCCTT
GLUT1TTGCAGGCTTCTCCAACTGGACCAGAACCAGGAGCACAGTGAAG[6]
LDHAGGATCTCCAACATGGCAGCCTTAGACGGCTTTCTCCCTCTTGCT[7]
ACTB (β-actin)CTGGAACGGTGAAGGTGACAAAGGGACTTCCTGTAACAATGCA
GUSBGAAAATACGTGGTTGGAGAGCTCATTCCGAGTGAAGATCCCCTTTTTA
PPIATTTGGGAAGGTGAAAGAAGGAGTTCGTGTGAAGTCACCAC

Procedure:

  • RNA Extraction:

    • Extract total RNA from treated cells using an RNA extraction kit following the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (10 µM each), cDNA template, and nuclease-free water.

    • Perform qPCR using a real-time PCR system with the following cycling conditions:

      • Initial denaturation: 95°C for 3 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 30 seconds

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., ACTB, GUSB, or PPIA).[8]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of Lificiguat.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat the cells with various concentrations of Lificiguat (and vehicle control) for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

HIF1_Signaling_Pathway cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (1% O2) HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs O2 VHL VHL PHDs->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1a_hypoxia->Nucleus Stabilization & Translocation HIF1b HIF-1β HIF1_complex HIF-1 Complex HRE HRE HIF1_complex->HRE Binding Target_Genes Target Genes (VEGF, GLUT1, etc.) HRE->Target_Genes Transcription Lificiguat Lificiguat (YC-1) Lificiguat->HIF1a_hypoxia Inhibits post-transcriptional expression

Caption: HIF-1 Signaling Pathway and Lificiguat's Mechanism of Action.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., HeLa, HepG2) start->cell_culture treatment Treatment with Lificiguat (0.1-50 µM) and Vehicle Control cell_culture->treatment hypoxia Hypoxia Induction (1% O2, 16-24h) treatment->hypoxia western_blot Western Blot (HIF-1α Protein) hypoxia->western_blot qpcr qPCR (VEGF, GLUT1 mRNA) hypoxia->qpcr viability_assay Cell Viability Assay (MTT) hypoxia->viability_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis qpcr->data_analysis viability_assay->data_analysis

Caption: Experimental Workflow for Evaluating Lificiguat's HIF-1 Inhibitory Activity.

Logical_Relationship Lificiguat Lificiguat Treatment HIF1a_inhibition Inhibition of HIF-1α Expression Lificiguat->HIF1a_inhibition Target_gene_downregulation Downregulation of HIF-1 Target Genes (VEGF, GLUT1) HIF1a_inhibition->Target_gene_downregulation Phenotypic_outcomes Phenotypic Outcomes Target_gene_downregulation->Phenotypic_outcomes Angiogenesis Reduced Angiogenesis Phenotypic_outcomes->Angiogenesis Glycolysis Reduced Glycolysis Phenotypic_outcomes->Glycolysis Viability Decreased Cell Viability Phenotypic_outcomes->Viability

Caption: Logical Relationship of Lificiguat's Action on the HIF-1 Pathway.

References

Application Notes and Protocols for 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is a synthetic analog of guanosine (B1672433), a purine (B94841) nucleoside that plays a crucial role in various cellular processes. Guanosine and its analogs have garnered significant interest in the scientific community for their diverse biological activities, including immunostimulatory, neuroprotective, and antiviral effects.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based research, with a focus on its potential as a modulator of the innate immune system through Toll-like receptor 7 (TLR7).

Mechanism of Action

Guanosine analogs are recognized as agonists of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor that plays a critical role in the innate immune response to single-stranded RNA viruses.[3] Upon binding to TLR7, guanosine analogs are thought to induce a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of transcription factors such as NF-κB and IRF7. These transcription factors then drive the expression of pro-inflammatory cytokines, including type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which collectively contribute to an antiviral and immunostimulatory state.[3][4]

The proposed signaling pathway for TLR7 activation by a guanosine analog is depicted below:

Caption: TLR7 Signaling Pathway for Guanosine Analogs.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound, the following table provides a template with example data based on the activity of other TLR7-activating guanosine analogs. Researchers should perform dose-response studies to determine the optimal concentrations for their specific cell lines and assays.

ParameterCell LineValueReference
EC50 (TLR7 Activation) HEK-Blue™ TLR7 Cells1 - 10 µM (Example)N/A
Optimal Concentration (Cytokine Induction) Human PBMCs5 - 25 µM (Example)N/A
IC50 (Antiviral Activity vs. Influenza) MDCK Cells0.5 - 5 µM (Example)N/A
CC50 (Cytotoxicity) HepG2 Cells> 50 µM (Example)N/A

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound in cell culture.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube if any particulates are visible.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a specific cell line.

Materials:

  • Cell line of interest (e.g., HEK293T, A549, PBMCs)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 1 hour at room temperature with gentle shaking, protected from light.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the CC50 value.

Protocol 3: Cytokine Induction Assay (ELISA)

Objective: To quantify the production of specific cytokines (e.g., IFN-α, TNF-α, IL-6) by immune cells in response to this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

  • Complete RPMI-1640 medium

  • 24-well cell culture plates

  • This compound stock solution

  • Lipopolysaccharide (LPS) or another known TLR agonist (positive control)

  • ELISA kits for the cytokines of interest

  • Centrifuge

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation or thaw cryopreserved cells according to standard protocols.

  • Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Prepare dilutions of this compound and the positive control in complete medium.

  • Add the compound dilutions to the cells. Include a vehicle control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants by centrifuging the plate to pellet the cells.

  • Carefully transfer the supernatants to sterile microcentrifuge tubes and store them at -80°C until analysis.

  • Quantify the concentration of the target cytokines in the supernatants using the appropriate ELISA kits, following the manufacturer's instructions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing the biological activity of this compound.

Experimental_Workflow General Experimental Workflow Start Start: Compound Preparation Stock_Solution Prepare Stock Solution (Protocol 1) Start->Stock_Solution Cytotoxicity Determine Cytotoxicity (CC50) (Protocol 2) Stock_Solution->Cytotoxicity Dose_Selection Select Non-Toxic Dose Range Cytotoxicity->Dose_Selection Primary_Screening Primary Screening: TLR7 Reporter Assay Dose_Selection->Primary_Screening Functional_Assays Functional Assays Primary_Screening->Functional_Assays Cytokine_Induction Cytokine Induction (ELISA) (Protocol 3) Functional_Assays->Cytokine_Induction Antiviral_Assay Antiviral Activity Assay Functional_Assays->Antiviral_Assay Mechanism_Studies Mechanism of Action Studies Functional_Assays->Mechanism_Studies End End: Data Analysis & Interpretation Cytokine_Induction->End Antiviral_Assay->End Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism_Studies->Pathway_Analysis Binding_Assay Receptor Binding Assay Mechanism_Studies->Binding_Assay Pathway_Analysis->End Binding_Assay->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols for 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the dissolution of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine, a lipophilic analog of guanosine (B1672433). Due to the addition of two bulky and nonpolar 2,4-dichlorobenzyl groups, this compound exhibits poor solubility in aqueous solutions. The following protocols and data have been compiled to facilitate its use in in vitro and in vivo experimental settings. The primary recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO). For further dilutions into aqueous media, the use of co-solvents may be necessary to maintain solubility.

Chemical Properties and Solubility

Based on the chemical structure and information on similar compounds, the expected solubility of this compound is summarized in the table below.

Table 1: Estimated Solubility of this compound

Solvent/SystemSolubility CategoryRecommended forNotes
Aqueous Buffers (e.g., PBS) Poorly Soluble / InsolubleNot recommended for direct dissolution.Direct addition to aqueous media will likely result in precipitation.
Dimethyl Sulfoxide (DMSO) SolublePrimary solvent for stock solutions. High concentration stock solutions can be prepared.
Ethanol / Methanol Likely SolubleAlternative solvent for stock solutions.Evaporation rate is higher than DMSO.
Co-solvent Systems (e.g., DMSO/PEG300/Tween-80/Saline) SolubleDilution of stock solutions for in vivo use.Helps maintain solubility in aqueous-based formulations.

Experimental Protocols

Preparation of a Concentrated Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out X mg of the compound (where X is 0.01 * Molecular Weight in g/mol ).

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 37°C) may also aid dissolution.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for several months when stored properly.

Dilution for Cell-Based Assays

For cell-based experiments, the DMSO stock solution should be diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Procedure:

  • Intermediate Dilution (Optional): Prepare an intermediate dilution of the stock solution in cell culture medium. This can help prevent precipitation upon final dilution.

  • Final Dilution: Add the required volume of the stock solution (or intermediate dilution) to the final volume of cell culture medium. Mix immediately by gentle inversion or pipetting.

  • Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, a lower final concentration or the use of a co-solvent system may be necessary.

Signaling Pathway and Experimental Workflow

This compound is an analog of guanosine and such analogs are known to have immunostimulatory activity.[1][2] Studies have indicated that the functional activity of some guanosine analogs is dependent on the activation of Toll-like receptor 7 (TLR7).[1]

G Proposed TLR7 Signaling Pathway cluster_0 This compound This compound TLR7 TLR7 This compound->TLR7 binds to MyD88 MyD88 TLR7->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex NF-kB NF-κB IKK Complex->NF-kB activates Type I IFNs Type I IFNs & Pro-inflammatory Cytokines NF-kB->Type I IFNs induces transcription of

Caption: Proposed signaling pathway for this compound via TLR7 activation.

The following diagram illustrates the general workflow for dissolving the compound for experimental use.

G Dissolution Workflow cluster_workflow Start Start Weigh_Compound Weigh Compound Start->Weigh_Compound Add_DMSO Add Anhydrous DMSO Weigh_Compound->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution (-20°C Storage) Dissolve->Stock_Solution Dilute Dilute in Aqueous Medium Stock_Solution->Dilute Final_Solution Final Working Solution Dilute->Final_Solution End End Final_Solution->End

Caption: General workflow for dissolving this compound.

Stability and Storage Considerations

  • Stock Solutions: When stored in anhydrous DMSO at -20°C or -80°C and protected from light, stock solutions of guanosine analogs are generally stable for months. Avoid repeated freeze-thaw cycles by preparing small-volume aliquots.

  • Aqueous Solutions: Guanine-based compounds can be susceptible to degradation in aqueous solutions, with stability being pH-dependent. It is recommended to prepare fresh dilutions in aqueous media for each experiment and avoid long-term storage of aqueous solutions.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and its solutions.

  • Handle DMSO with care as it can facilitate the absorption of substances through the skin.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Disclaimer: This document is intended for research use only. The provided protocols are recommendations and may require optimization for specific experimental conditions.

References

Lificiguat (YC-1) for In Vivo Animal Models of Thrombosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lificiguat, also known as YC-1, is a potent, cell-permeable small molecule that has garnered significant interest in thrombosis research. It functions as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the primary receptor for NO. By directly stimulating sGC, Lificiguat increases the intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger that plays a crucial role in inhibiting platelet activation and aggregation, as well as promoting vasodilation.[1][2][3] This unique mechanism of action makes Lificiguat a valuable tool for investigating the therapeutic potential of sGC activation in thromboembolic diseases.

These application notes provide a comprehensive overview and detailed protocols for the use of Lificiguat (YC-1) in established in vivo animal models of thrombosis. The information is intended to guide researchers in the design and execution of preclinical studies to evaluate the antithrombotic efficacy of Lificiguat and similar compounds.

Mechanism of Action: The Lificiguat-sGC-cGMP Signaling Pathway

Lificiguat's antithrombotic effects are primarily mediated through the activation of the sGC-cGMP signaling cascade within platelets. In its basal state, sGC has a low catalytic activity. While nitric oxide (NO) is the endogenous activator of sGC, Lificiguat can directly bind to and activate the enzyme, independent of NO.[1][3] This leads to a significant increase in the conversion of guanosine triphosphate (GTP) to cGMP.

Elevated intracellular cGMP levels in platelets initiate a cascade of downstream events that ultimately inhibit platelet aggregation and thrombus formation. These include:

  • Activation of cGMP-dependent protein kinase (PKG): PKG phosphorylates various substrate proteins that regulate platelet function.

  • Inhibition of Calcium Mobilization: Increased cGMP levels lead to a decrease in cytosolic calcium concentration, a critical trigger for platelet activation.[2]

  • Inhibition of Platelet Granule Secretion: The release of pro-thrombotic factors from platelet granules is suppressed.

  • Modulation of Integrin αIIbβ3 Activity: The final common pathway of platelet aggregation, the activation of the integrin αIIbβ3 receptor, is inhibited.

Lificiguat has also been shown to potentiate the effects of endogenous NO, leading to a synergistic increase in cGMP levels and a more pronounced antiplatelet effect.[4] Furthermore, some studies suggest that Lificiguat may possess profibrinolytic properties, further contributing to its antithrombotic profile.[1]

Lificiguat_Signaling_Pathway cluster_sGC Lificiguat Lificiguat (YC-1) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) Lificiguat->sGC_inactive Directly Activates NO Nitric Oxide (NO) NO->sGC_inactive Activates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP Conversion PKG PKG cGMP->PKG Activates Ca_mobilization ↓ Intracellular Ca²⁺ Mobilization PKG->Ca_mobilization Granule_secretion ↓ Platelet Granule Secretion PKG->Granule_secretion Integrin_activation ↓ Integrin αIIbβ3 Activation PKG->Integrin_activation Platelet_Aggregation Inhibition of Platelet Aggregation

Caption: Lificiguat (YC-1) signaling pathway in platelets.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies investigating the antithrombotic effects of Lificiguat (YC-1) in mouse models.

Table 1: Effect of Lificiguat (YC-1) on Tail Bleeding Time in Mice

Treatment GroupDose (µg/g)Administration RouteBleeding Time (seconds, mean ± SEM)Reference
Control-i.p.91.0 ± 6.4[1]
Lificiguat (YC-1)10i.p.208.6 ± 22.7[1]
Lificiguat (YC-1)30i.p.291.8 ± 42.4[1]

Table 2: Effect of Lificiguat (YC-1) on Mesenteric Venule Occlusion Time in Mice

Treatment GroupDose (µg/g)Administration RouteOcclusion Time (seconds, mean ± SEM)Reference
Control-i.p.146.1 ± 19.0[1]
Lificiguat (YC-1)30i.p.275.6 ± 24.5[1]

Table 3: Effect of Lificiguat (YC-1) on ADP-Induced Fatal Pulmonary Thromboembolism in Mice

Treatment GroupDose (µg/g)Administration RouteMortality (%)Reference
Control-i.p.Not specified, but YC-1 was effective in reducing it[1]
Lificiguat (YC-1)10-30i.p.Significantly reduced[1]

Experimental Protocols

The following are detailed protocols for common in vivo thrombosis models used to evaluate Lificiguat (YC-1).

Tail Bleeding Time Assay

This assay is a general screen for hemostatic function and provides an indication of the in vivo antiplatelet activity of a compound.

Materials:

  • Lificiguat (YC-1)

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO) followed by dilution in saline)

  • Male ICR mice (or other suitable strain), 20-25 g

  • 50 mL conical tube with an opening for the tail

  • Filter paper

  • Timer

  • Scalpel or sharp razor blade

Procedure:

  • Preparation of Lificiguat (YC-1): Dissolve Lificiguat (YC-1) in a suitable vehicle. A common method is to dissolve it in DMSO and then dilute with saline to the final desired concentration. The final concentration of DMSO should be minimized to avoid vehicle effects.

  • Animal Dosing: Administer the prepared Lificiguat (YC-1) solution or vehicle control to mice via intraperitoneal (i.p.) injection. A typical dose range for initial studies is 10-30 µg/g body weight.[1]

  • Acclimatization: Allow 30 minutes for the compound to be absorbed and distributed.[1]

  • Tail Transection: Anesthetize the mouse if required by institutional guidelines, although this assay is often performed in conscious animals. Place the mouse in a restraining device, such as a 50 mL conical tube, allowing the tail to protrude.

  • Using a sharp scalpel, transect the tail 5 mm from the tip.

  • Bleeding Time Measurement: Immediately start a timer. Gently blot the blood from the tail with filter paper every 15-30 seconds, being careful not to disturb the forming clot.

  • Endpoint: The bleeding time is the time from transection until bleeding has ceased for at least 30 seconds. If bleeding continues for an extended period (e.g., over 10 minutes), the experiment should be stopped, and the bleeding time recorded as the maximum duration.

Photochemically-Induced Thrombosis in the Mesenteric Venule

This model allows for the real-time visualization and quantification of thrombus formation in the microvasculature.

Materials:

  • Lificiguat (YC-1) and vehicle

  • Anesthetic (e.g., a mixture of ketamine and xylazine)

  • Fluorescein (B123965) sodium (photosensitizer)

  • Heparin

  • Intravital microscope with a fluorescent light source and appropriate filters

  • Video recording equipment

Procedure:

  • Animal Preparation and Dosing:

    • Administer Lificiguat (YC-1) or vehicle i.p. 30 minutes prior to the procedure.

    • Anesthetize the mouse using an appropriate anesthetic regimen.

    • Administer heparin (e.g., 1 U/g) to prevent widespread coagulation.[1]

  • Surgical Preparation:

    • Place the anesthetized mouse on a surgical stage.

    • Make a midline abdominal incision to expose the mesentery.

    • Gently exteriorize a loop of the small intestine and place it on a transparent platform for microscopic observation. Keep the mesentery moist with warm saline throughout the procedure.

  • Thrombosis Induction:

    • Administer fluorescein sodium intravenously (e.g., via a tail vein catheter).

    • Select a mesenteric venule (25-40 µm in diameter) for observation.

    • Irradiate a small section of the selected venule with filtered light from the microscope's light source. This will activate the fluorescein sodium, leading to endothelial damage and subsequent thrombus formation.

  • Data Acquisition and Analysis:

    • Record the process of thrombus formation using a video camera attached to the microscope.

    • The primary endpoint is the occlusion time , defined as the time from the start of irradiation until blood flow completely ceases for at least 30 seconds.[1]

    • The size and stability of the thrombus can also be analyzed from the video recordings.

ADP-Induced Fatal Pulmonary Thromboembolism

This is an acute model of widespread platelet aggregation in the pulmonary vasculature, leading to a measurable endpoint of mortality.

Materials:

Procedure:

  • Animal Dosing: Administer Lificiguat (YC-1) or vehicle i.p. at the desired doses (e.g., 10-30 µg/g) 30 minutes prior to the ADP challenge.[1]

  • Thrombosis Induction:

    • Prepare a solution of ADP in saline. A typical dose to induce fatal thromboembolism is 300 µg/g.[1]

    • Rapidly inject the ADP solution intravenously (e.g., via the tail vein).

  • Endpoint Assessment:

    • Observe the mice for a set period (e.g., 15-30 minutes) following ADP injection.

    • The primary endpoint is mortality. The number of surviving animals in each treatment group is recorded.

    • A significant reduction in mortality in the Lificiguat-treated group compared to the control group indicates an antithrombotic effect.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating the in vivo antithrombotic activity of Lificiguat (YC-1).

Experimental_Workflow start Start drug_prep Prepare Lificiguat (YC-1) and Vehicle Solutions start->drug_prep animal_groups Randomize Animals into Treatment Groups drug_prep->animal_groups dosing Administer Lificiguat (YC-1) or Vehicle (i.p.) animal_groups->dosing absorption Absorption Period (e.g., 30 minutes) dosing->absorption model_selection Select In Vivo Thrombosis Model absorption->model_selection tail_bleeding Tail Bleeding Time Assay model_selection->tail_bleeding General Hemostasis mesenteric_thrombosis Mesenteric Venule Thrombosis model_selection->mesenteric_thrombosis Microvascular pulmonary_embolism Pulmonary Thromboembolism model_selection->pulmonary_embolism Acute, Systemic data_collection Data Collection tail_bleeding->data_collection mesenteric_thrombosis->data_collection pulmonary_embolism->data_collection analysis Data Analysis and Statistical Evaluation data_collection->analysis end End analysis->end

Caption: General experimental workflow for in vivo thrombosis models.

Conclusion

Lificiguat (YC-1) is a valuable pharmacological tool for studying the role of the sGC-cGMP pathway in thrombosis. The protocols outlined in these application notes provide a framework for researchers to investigate the in vivo antithrombotic effects of Lificiguat and other sGC activators. Careful attention to experimental detail and appropriate model selection are crucial for obtaining robust and reproducible data. These studies can contribute to a better understanding of thromboembolic diseases and the development of novel therapeutic strategies.

References

Application Notes and Protocols for 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the application of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine in cancer research is limited in publicly available literature. The following application notes and protocols are based on the compound's identity as a guanosine (B1672433) analog and the known role of similar analogs as Toll-like receptor 7 (TLR7) agonists in cancer immunotherapy. The proposed applications and mechanisms are therefore hypothetical and intended to guide future research.

I. Application Notes

Introduction

This compound is a synthetic analog of guanosine. While this specific molecule has not been extensively studied in the context of oncology, some guanosine analogs are known to possess immunostimulatory properties.[1][2] This activity is often mediated through the activation of endosomal Toll-like receptors, particularly Toll-like receptor 7 (TLR7).[1] TLR7 agonists represent a promising class of molecules in cancer immunotherapy.[3][4] They function by stimulating innate and adaptive immune responses, which can lead to the eradication of tumor cells.[4][5]

The topical TLR7 agonist, Imiquimod, is already approved for the treatment of basal cell carcinoma, demonstrating the clinical potential of this pathway.[4] Therefore, this compound is a compound of interest for investigation as a potential modulator of the anti-tumor immune response. These notes provide a framework for exploring its efficacy and mechanism of action in cancer research.

Hypothetical Mechanism of Action: TLR7 Agonism

It is hypothesized that this compound acts as a TLR7 agonist. TLR7 is an intracellular receptor expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells.[5][6] Upon binding of a ligand, TLR7 initiates a signaling cascade through the MyD88-dependent pathway.[7] This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[7][8]

This cytokine milieu has several anti-tumor effects:

  • Activation of Dendritic Cells (DCs): Enhanced maturation and antigen presentation by DCs primes a robust anti-tumor T cell response.[5]

  • Activation of Natural Killer (NK) Cells): Increased cytotoxicity of NK cells against tumor cells.

  • Stimulation of Cytotoxic T Lymphocytes (CTLs): Promotes the generation and activity of tumor-specific CTLs.[5]

  • Modulation of the Tumor Microenvironment: Can help to convert immunologically "cold" tumors (lacking immune cell infiltrate) into "hot" tumors that are more susceptible to immune-mediated killing and other immunotherapies like checkpoint inhibitors.[9]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound TLR7 TLR7 Compound->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates MAPK MAPK Pathway TAK1->MAPK Activates NFkB NF-κB IKK->NFkB Activates Gene_Expression Gene Transcription NFkB->Gene_Expression Translocates IRF7->Gene_Expression Translocates Cytokines Type I IFN (α/β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Gene_Expression->Cytokines Production of

Caption: Hypothetical TLR7 signaling pathway activated by this compound.

II. Experimental Protocols

The following protocols outline a general workflow for the initial in vitro evaluation of this compound's anti-cancer potential.

Experimental_Workflow start Start: Characterize Compound protocol1 Protocol 1: Direct Cytotoxicity Assay (e.g., MTT on Cancer Cells) start->protocol1 protocol2 Protocol 2: Immune Cell Activation Assay (e.g., Cytokine ELISA on PBMCs) start->protocol2 data_analysis Data Analysis and Interpretation protocol1->data_analysis protocol3 Protocol 3: Immune-Mediated Cytotoxicity Assay (Co-culture of PBMCs and Cancer Cells) protocol2->protocol3 protocol2->data_analysis protocol3->data_analysis end Conclusion on In Vitro Efficacy data_analysis->end

References

Application Note: Western Blot Protocol for Detecting HIF-1alpha after Lificiguat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the detection and quantification of Hypoxia-Inducible Factor-1 alpha (HIF-1α) using Western blot analysis in cultured cells following treatment with Lificiguat (also known as YC-1). HIF-1α is a master transcriptional regulator of the cellular response to hypoxia, and its dysregulation is implicated in various pathologies, including cancer.[1][2][3] Lificiguat has been identified as an inhibitor of HIF-1α accumulation.[4] Due to the rapid, oxygen-dependent degradation of HIF-1α, its detection requires specific sample handling and an optimized protocol.[5] This application note outlines the critical steps for cell culture, treatment with Lificiguat under normoxic and hypoxic conditions, specialized protein extraction, and immunoblotting to accurately assess the compound's effect on HIF-1α protein levels.

Introduction to the HIF-1α Signaling Pathway

Hypoxia-inducible factor 1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit.[6][7][8] The stability and activity of HIF-1 are primarily dictated by the levels of the HIF-1α subunit.

  • Under Normoxic Conditions: In the presence of sufficient oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate key proline residues on HIF-1α.[2][6] This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, to recognize, polyubiquitinate, and target HIF-1α for rapid degradation by the proteasome.[1][8][9] Consequently, HIF-1α levels are typically very low or undetectable in well-oxygenated cells.[1][5][10]

  • Under Hypoxic Conditions: When oxygen levels are low, PHD activity is inhibited. This prevents HIF-1α hydroxylation and subsequent degradation, leading to its stabilization.[6][7][11] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoters of target genes.[6] This transcriptional activation upregulates genes involved in angiogenesis, glucose metabolism, and cell survival to adapt to the low-oxygen environment.[12]

Lificiguat is a compound known to inhibit the accumulation and transcriptional activity of HIF-1α, making it a valuable tool for studying the HIF-1 pathway and a potential therapeutic agent.[4][13] This protocol details the use of Western blotting to validate its inhibitory effect on HIF-1α protein expression.

HIF1a_Pathway HIF-1α Signaling and Lificiguat Inhibition cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) O2_norm Oxygen PHDs PHD Enzymes O2_norm->PHDs Activates HIF1a_norm HIF-1α PHDs->HIF1a_norm Hydroxylates OH-HIF1a Hydroxylated HIF-1α HIF1a_norm->OH-HIF1a VHL VHL Complex OH-HIF1a->VHL Binds Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation HIF1a_hyp HIF-1α Stabilization Stabilization HIF1a_hyp->Stabilization HIF1_complex HIF-1 Complex (HIF-1α / HIF-1β) Stabilization->HIF1_complex HIF1b HIF-1β (Constitutive) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocates to HRE HRE Binding & Gene Transcription Nucleus->HRE Lificiguat Lificiguat (YC-1) Lificiguat->Stabilization Inhibits

Caption: HIF-1α signaling pathway under normoxia and hypoxia, indicating Lificiguat's inhibitory action.

Detailed Experimental Protocol

This protocol is optimized for cultured cells (e.g., HeLa, HepG2, MCF-7) grown in 6-well plates or 10 cm dishes.

Materials and Reagents
  • Cell Culture: Appropriate cell line and complete culture medium.

  • Reagents:

    • Lificiguat (YC-1)

    • Vehicle control (e.g., DMSO)

    • Hypoxia induction agent (optional, for chemical hypoxia): Cobalt chloride (CoCl₂) or Deferoxamine (DFO).[11]

    • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with Protease and Phosphatase Inhibitor Cocktails immediately before use.[14][15]

  • Protein Quantification: BCA Protein Assay Kit.

  • SDS-PAGE:

    • Laemmli sample buffer (4x or 2x) with β-mercaptoethanol.

    • 7.5% polyacrylamide gels.[10][16]

    • SDS-PAGE running buffer.

    • Protein molecular weight marker.

  • Western Blot:

    • PVDF or nitrocellulose membrane.

    • Transfer buffer.

    • Blocking buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10][16]

    • Primary Antibody: Rabbit anti-HIF-1α antibody (e.g., Novus Biologicals NB100-479, Cell Signaling Technology #3716).[11][16][17]

    • Loading Control Antibody: Mouse or Rabbit anti-β-actin or anti-α-Tubulin.

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.[16]

  • Detection: Enhanced Chemiluminescence (ECL) detection reagents.

Experimental Workflow

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_protein Protein Extraction & Quantification cluster_blot Immunoblotting start Start cell_culture 1. Seed and Culture Cells (to 70-80% confluency) start->cell_culture end End treatment 2. Treat with Lificiguat and/or Vehicle cell_culture->treatment hypoxia 3. Induce Hypoxia (Hypoxic chamber or CoCl2) treatment->hypoxia lysis 4. Rapid Cell Lysis on Ice hypoxia->lysis quant 5. Protein Quantification (BCA) lysis->quant sample_prep 6. Prepare Samples (Laemmli buffer + Boil) quant->sample_prep sds_page 7. SDS-PAGE (7.5% Gel) sample_prep->sds_page transfer 8. Transfer to PVDF Membrane sds_page->transfer blocking 9. Block Membrane (5% Milk/BSA) transfer->blocking ab_primary 10. Incubate with Primary Antibodies (Anti-HIF-1α + Loading Control) blocking->ab_primary ab_secondary 11. Incubate with HRP-Secondary Antibody ab_primary->ab_secondary detection 12. ECL Signal Detection ab_secondary->detection analysis 13. Image Capture & Densitometry Analysis detection->analysis analysis->end

Caption: Step-by-step workflow for HIF-1α Western blot analysis following Lificiguat treatment.

Step-by-Step Methodology

Step 1: Cell Culture and Treatment

  • Seed cells and allow them to grow to 70-80% confluency.

  • Prepare fresh treatment media. Include the following experimental groups:

    • Normoxic Control: Vehicle-treated cells under normoxic conditions (21% O₂).

    • Hypoxic Control: Vehicle-treated cells under hypoxic conditions (e.g., 1% O₂).

    • Test Groups: Cells treated with varying concentrations of Lificiguat under hypoxic conditions.

  • Treat cells with Lificiguat or vehicle for the desired time course (e.g., 4-24 hours).

  • For hypoxic conditions, place the plates in a hypoxic chamber (1% O₂) or treat with a chemical inducer like CoCl₂ (e.g., 100 µM) for the final 4-6 hours of the experiment.[11]

Step 2: Protein Extraction CRITICAL: HIF-1α degrades within minutes in the presence of oxygen.[5][17] All subsequent steps must be performed rapidly on ice or at 4°C.

  • Immediately after treatment, place culture dishes on a bed of ice.

  • Aspirate media and quickly wash cells once with ice-cold PBS.

  • Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer (with freshly added inhibitors) directly to the dish.

  • Scrape cells quickly using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1][18]

  • Incubate on ice for 20 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube. For enhanced detection, consider using a nuclear extraction kit as stabilized HIF-1α translocates to the nucleus.[10]

Step 3: Protein Quantification and Sample Preparation

  • Determine the protein concentration of each lysate using a BCA assay.[5][14]

  • Calculate the volume needed to load an equal amount of protein for each sample (typically 30-50 µg per lane).[10][16]

  • Add the appropriate volume of Laemmli sample buffer to the calculated lysate volume.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

Step 4: SDS-PAGE and Protein Transfer

  • Load the denatured protein samples onto a 7.5% SDS-PAGE gel.[10][16]

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency by staining the membrane with Ponceau S.[10]

Step 5: Immunodetection

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[10]

  • Incubate the membrane with the primary anti-HIF-1α antibody diluted in blocking buffer (e.g., 1:1000 dilution) overnight at 4°C.[1][10] Also add the primary antibody for the loading control.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.[1]

  • Wash the membrane again three times for 10 minutes each with TBST.

Step 6: Signal Detection and Analysis

  • Prepare the ECL detection reagent and incubate it with the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software. Normalize the HIF-1α band intensity to the corresponding loading control band intensity for each sample.

Data Presentation

Quantitative data should be summarized to compare the effects of different treatments. The results can be presented as the mean ± standard deviation from at least three independent experiments.

Treatment GroupHIF-1α Induction (Relative to Normoxic Control)p-value (vs. Hypoxic Control)
Normoxia + Vehicle1.00 ± 0.15< 0.001
Hypoxia + Vehicle8.50 ± 1.20-
Hypoxia + Lificiguat (10 µM)4.25 ± 0.85< 0.01
Hypoxia + Lificiguat (30 µM)1.75 ± 0.40< 0.001

Table 1: Hypothetical quantitative analysis of HIF-1α protein levels after Lificiguat treatment. Data represents the fold change in HIF-1α expression normalized to a loading control and relative to the normoxic control group.

Troubleshooting

  • No/Weak HIF-1α Band in Hypoxic Samples:

    • Cause: Protein degradation. HIF-1α has a very short half-life.[5]

    • Solution: Work extremely quickly during lysis, ensuring all buffers and equipment are ice-cold. Use fresh, high-quality protease and phosphatase inhibitors.[15][17][18] Consider performing the lysis step inside a hypoxic chamber.[17]

  • Multiple Bands:

    • Cause: This could be due to protein degradation, post-translational modifications, or non-specific antibody binding.[10]

    • Solution: Ensure rigorous sample preparation to prevent degradation. Use a recommended and validated primary antibody. Always run a positive control (e.g., CoCl₂-treated lysate) to confirm the correct band size (~110-120 kDa).[10]

  • Inconsistent Loading Control:

    • Cause: Pipetting errors or inaccurate protein quantification. Some loading controls like GAPDH can be affected by hypoxia.

    • Solution: Be meticulous during protein quantification and sample loading. Consider alternative loading controls like α-Tubulin or β-actin.

References

Application Notes and Protocols for Measuring cGMP Levels in Response to 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is a synthetic guanosine (B1672433) analog. Guanosine and its analogs are known to possess a range of biological activities, including immunostimulatory effects. Some guanosine analogs have been identified as agonists for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. While the primary signaling pathway of TLR7 is well-characterized, its potential cross-talk with other second messenger systems, such as the cyclic guanosine monophosphate (cGMP) pathway, is an area of ongoing research.

This document provides detailed protocols for measuring intracellular cGMP levels in response to treatment with this compound. It also presents a hypothetical signaling pathway and exemplary data to guide researchers in designing and interpreting their experiments.

Hypothetical Signaling Pathway

The primary signaling pathway initiated by TLR7 agonists involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRF7, and subsequent production of inflammatory cytokines. A potential, indirect link to the cGMP pathway is hypothesized below. This could occur through the downstream effects of the inflammatory response, such as the induction of nitric oxide synthase (NOS), which would lead to the production of nitric oxide (NO) and subsequent activation of soluble guanylate cyclase (sGC) to produce cGMP. It is important to note that this is a speculative pathway and requires experimental validation.

G cluster_membrane Endosome cluster_hypothetical Hypothetical Pathway Compound This compound TLR7 TLR7 Compound->TLR7 Agonist Binding MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines & Type I IFN NFkB->Cytokines IRF7->Cytokines iNOS Inducible Nitric Oxide Synthase (iNOS) Induction Cytokines->iNOS Potential Induction NO Nitric Oxide (NO) iNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Cellular_Response Downstream Cellular Response PKG->Cellular_Response

Hypothetical signaling pathway of this compound.

Data Presentation

The following table provides an example of how to present quantitative data on cGMP levels in response to treatment with this compound. Please note that the data presented here is for illustrative purposes only and is not derived from actual experimental results. Researchers should generate their own data based on the protocols provided below.

Treatment GroupConcentration (µM)Mean cGMP Level (pmol/mL)Standard Deviation (pmol/mL)Fold Change vs. Vehicle
Vehicle Control02.50.31.0
Compound0.13.10.41.2
Compound15.80.72.3
Compound1012.21.54.9
Compound5025.63.110.2
Positive Control (e.g., PDE Inhibitor)1045.35.218.1

Experimental Protocols

Protocol 1: Measurement of Intracellular cGMP Levels using Competitive ELISA

This protocol describes the measurement of intracellular cGMP levels in cultured cells treated with this compound using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Commercially available cGMP ELISA kit

  • Microplate reader capable of measuring absorbance at 450 nm

  • Cultured cells of interest (e.g., immune cells, endothelial cells)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and culture until they reach the desired confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the compound to the desired final concentrations in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle-only control.

    • Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 6 hours).

  • Cell Lysis and Sample Preparation:

    • After incubation, aspirate the medium from the wells.

    • Wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of cell lysis buffer (e.g., 0.1 M HCl) to each well.

    • Incubate at room temperature for 10-20 minutes to ensure complete cell lysis and inactivation of phosphodiesterases.[1]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.[1]

    • Collect the supernatant, which contains the cGMP. The samples can be assayed immediately or stored at -80°C.

  • cGMP Quantification using ELISA:

    • Follow the instructions provided with the commercial cGMP ELISA kit. A general procedure is outlined below.

    • Prepare the cGMP standards as described in the kit manual.

    • Add the standards, samples, and controls to the appropriate wells of the antibody-coated microplate.

    • Add the cGMP-enzyme conjugate and the anti-cGMP antibody to the wells.

    • Incubate the plate for the recommended time and temperature (e.g., 2 hours at room temperature) with gentle shaking.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the cGMP concentration to the protein concentration of the cell lysate if desired.

    • Calculate the fold change in cGMP levels compared to the vehicle control.

Experimental Workflow Diagram

G cluster_elisa ELISA Steps A 1. Cell Seeding & Culture B 2. Treatment with This compound A->B C 3. Cell Lysis (e.g., 0.1 M HCl) B->C D 4. Centrifugation & Supernatant Collection C->D E 5. cGMP ELISA Assay D->E F 6. Data Acquisition (Absorbance at 450 nm) E->F G 7. Data Analysis & Interpretation F->G E1 Add Standards & Samples E2 Add Conjugate & Antibody E1->E2 E3 Incubate E2->E3 E4 Wash E3->E4 E5 Add Substrate E4->E5 E6 Stop Reaction E5->E6

Experimental workflow for measuring cGMP levels.

Conclusion

The provided protocols and guidelines offer a framework for investigating the effects of this compound on intracellular cGMP levels. Given its nature as a guanosine analog with potential TLR7 agonist activity, exploring its impact on the cGMP signaling pathway is a valuable area of research. The hypothetical pathway presented should be used as a conceptual model to guide experimental design, and the results should be interpreted in the context of further validation studies to elucidate the precise mechanism of action. Accurate and reproducible measurement of cGMP is critical for understanding the pharmacological profile of this compound and its potential therapeutic applications.

References

Troubleshooting & Optimization

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic analog of the nucleoside guanosine (B1672433).[1][2] Like other guanosine analogs, it has been shown to possess immunostimulatory properties.[1][2] Its primary mechanism of action is the activation of Toll-like receptor 7 (TLR7), an endosomal receptor that recognizes single-stranded RNA (ssRNA) and small-molecule ligands.[1][3][4] Activation of TLR7 triggers downstream signaling pathways, leading to the production of type I interferons and other pro-inflammatory cytokines, which can induce an antiviral and anti-tumor immune response.[1][5]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Due to the presence of two bulky and hydrophobic 2,4-dichlorobenzyl groups, this compound is expected to have low solubility in aqueous solutions. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a concentrated stock solution.[6] For animal studies or specialized formulations, co-solvent systems may be necessary to achieve higher concentrations.

Q3: My compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. What can I do to prevent this?

This is a common issue for hydrophobic compounds.[6] When a concentrated DMSO stock is diluted into an aqueous environment, the compound can "crash out" of solution as its solubility limit is exceeded. Here are several strategies to mitigate this:

  • Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but this may not be sufficient to keep the compound in solution.[6] It is crucial to determine the highest non-toxic DMSO concentration for your specific cell line and experiment.

  • Use a serum-containing medium for dilution: The proteins in fetal bovine serum (FBS) can help to stabilize the compound and prevent precipitation.[6]

  • Perform serial dilutions: Instead of a single large dilution, perform intermediate dilutions of your DMSO stock in your cell culture medium.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.

  • Increase mixing speed: Vortex or pipette the solution vigorously immediately after adding the DMSO stock to ensure rapid and uniform dispersion.[6]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: Precipitate forms in the stock solution upon storage.
Possible Cause Solution
Solvent Evaporation Ensure vials are tightly sealed. Consider using parafilm to further secure the cap.
Freeze-Thaw Cycles Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Low Temperature Storage While -20°C or -80°C is standard, for highly concentrated stocks, the compound may crystallize out. If this occurs, gently warm the vial to 37°C and sonicate until the solid is fully redissolved before use.
Problem: Compound precipitates in cell culture medium during the experiment.
Possible Cause Solution
Exceeded Solubility Limit Determine the maximum soluble concentration in your specific cell culture medium by preparing a dilution series and observing for precipitation over time.[6]
Interaction with Media Components Some media components (e.g., salts, pH) can affect solubility. Test solubility in different basal media (e.g., DMEM, RPMI-1640) with and without serum.
Temperature Fluctuations Ensure consistent temperature control throughout the experiment, as solubility is often temperature-dependent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Sterilization: If necessary, sterile filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C, protected from light. For long-term storage, -80°C is recommended.

Protocol 2: General Protocol for In Vitro TLR7 Activation Assay

This protocol provides a general workflow for assessing the TLR7 agonist activity of this compound using a reporter cell line.

  • Cell Plating: Seed a TLR7 reporter cell line (e.g., HEK-Blue™ TLR7 cells) in a 96-well plate at the recommended density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound DMSO stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerance limit of the cells (typically ≤ 0.5%).

  • Cell Treatment: Add the diluted compound to the appropriate wells of the cell plate. Include a positive control (e.g., a known TLR7 agonist like R848) and a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time (e.g., 16-24 hours).

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., secreted alkaline phosphatase or luciferase) according to the manufacturer's instructions.

  • Data Analysis: Calculate the fold induction of the reporter gene activity relative to the vehicle control and plot the dose-response curve to determine the EC₅₀ value.

Visualizations

Signaling Pathway

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Compound This compound TLR7 TLR7 Compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF3 TRAF3 MyD88->TRAF3 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 activates IRF7 IRF7 TRAF3->IRF7 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IRF7_nuc IRF7 IRF7->IRF7_nuc translocates to Gene Gene Transcription NFkB_nuc->Gene IRF7_nuc->Gene Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Gene->Cytokines IFN Type I Interferons (e.g., IFN-α, IFN-β) Gene->IFN

Caption: TLR7 Signaling Pathway Activation.

Experimental Workflow

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation Observed check_stock Check Stock Solution (Clarity, Storage) start->check_stock stock_ok Stock is Clear check_stock->stock_ok Yes stock_precipitate Precipitate in Stock check_stock->stock_precipitate No check_dilution Review Dilution Protocol stock_ok->check_dilution re_dissolve Warm and Sonicate Stock stock_precipitate->re_dissolve re_dissolve->check_stock prepare_fresh Prepare Fresh Stock re_dissolve->prepare_fresh dilution_ok Dilution Protocol Correct check_dilution->dilution_ok Yes dilution_error Error in Dilution check_dilution->dilution_error No optimize_solubility Optimize Solubility in Media dilution_ok->optimize_solubility correct_dilution Correct Dilution Method dilution_error->correct_dilution correct_dilution->check_dilution solubility_test Perform Solubility Test Series (Concentration, Serum, Co-solvents) optimize_solubility->solubility_test end_success End: Compound Solubilized solubility_test->end_success Successful end_fail End: Alternative Formulation Needed solubility_test->end_fail Unsuccessful

References

Optimizing Lificiguat (YC-1) concentration for cell viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Lificiguat (YC-1) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Lificiguat (YC-1)?

A1: Lificiguat (YC-1) has a dual mechanism of action. It is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC), which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1] Additionally, YC-1 is a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) protein accumulation under hypoxic conditions.[2][3][4][5]

Q2: What is the recommended solvent for dissolving Lificiguat (YC-1)?

A2: Lificiguat (YC-1) is soluble in DMSO and ethanol.[6] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.

Q3: How should I store Lificiguat (YC-1) solutions?

A3: For short-term storage (days to weeks), solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]

Q4: What are the typical working concentrations for Lificiguat (YC-1) in cell culture?

A4: The optimal concentration of Lificiguat (YC-1) is highly dependent on the cell type and the experimental endpoint. For activating the sGC-cGMP pathway, concentrations in the range of 10-100 µM are often used.[7] For inhibiting HIF-1α, concentrations typically range from 10 µM to 100 µM.[2][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Issue 1: Higher than expected cytotoxicity or low cell viability.

  • Possible Cause: The concentration of Lificiguat (YC-1) may be too high for your specific cell line. Different cell lines exhibit varying sensitivities to YC-1.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of YC-1 concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your cell line.

    • Reduce Incubation Time: Shorten the duration of exposure to YC-1.

    • Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control.

Issue 2: No observable effect of Lificiguat (YC-1) on the target pathway (sGC activation or HIF-1α inhibition).

  • Possible Cause (sGC activation): The cell line may have low expression levels of soluble guanylyl cyclase.

  • Troubleshooting Steps (sGC activation):

    • Confirm sGC Expression: Check for sGC expression in your cell line using techniques like Western blotting or qPCR.

    • Increase YC-1 Concentration: Titrate the concentration of YC-1 upwards, as some cell types may require higher concentrations for sGC activation.

    • Use a Positive Control: Employ a known sGC activator, like a nitric oxide donor, to confirm the responsiveness of the pathway in your cells.

  • Possible Cause (HIF-1α inhibition): The hypoxic conditions may not be optimal, or the timing of YC-1 treatment may be incorrect.

  • Troubleshooting Steps (HIF-1α inhibition):

    • Optimize Hypoxia Conditions: Ensure your hypoxia chamber or incubator is maintaining the desired low oxygen level (typically 1-2% O₂).

    • Vary Treatment Timing: Experiment with different pre-incubation times with YC-1 before exposing the cells to hypoxia. A common protocol involves pre-treating cells for a short period (e.g., 5 minutes to 1 hour) before inducing hypoxia.[2]

    • Confirm HIF-1α Induction: Verify that HIF-1α is robustly induced in your positive control (hypoxia-treated cells without YC-1).

Data Presentation

Table 1: Lificiguat (YC-1) IC50 Values for Cell Proliferation/Viability

Cell LineAssayIncubation TimeIC50 (µM)Reference
HT-1080WST-872 hrs48.4[8]
A2780MTT72 hrs (hypoxia)20.35[9]
A2780MTT72 hrs (normoxia)80[9]
A498MTT48 hrs0.3[9]
A549MTT72 hrs (hypoxia)25.62[9]
A549MTT72 hrs (normoxia)>80[9]
HL60Propidium IodideNot Specified25.27[2]

Table 2: Typical Working Concentrations of Lificiguat (YC-1) for In Vitro Studies

Pathway/EffectCell LineConcentration Range (µM)Incubation TimeReference
sGC ActivationSf21EC50 = 4.11Not Specified[2]
HIF-1α InhibitionHep3B0.01 - 1024 hrs[2]
Cell Viability661W2024 hrs[7]
HIF-1α InhibitionPC-330 - 1008 - 24 hrs[7]
HIF-1α InhibitionHT108010 - 10016 hrs[7]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Lificiguat (YC-1) in culture medium. Remove the old medium from the wells and add 100 µL of the YC-1 solutions. Include a vehicle-only control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot for HIF-1α Expression

  • Cell Treatment: Plate cells in 6-well plates. Once confluent, pre-treat the cells with Lificiguat (YC-1) at the desired concentrations for 1 hour.

  • Hypoxia Induction: Transfer the plates to a hypoxic chamber (1% O₂) for 4-6 hours. Include a normoxic control group.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Mandatory Visualizations

Lificiguat_Signaling_Pathways cluster_sGC sGC Activation Pathway cluster_HIF HIF-1α Inhibition Pathway YC1_sGC Lificiguat (YC-1) sGC Soluble Guanylyl Cyclase (sGC) YC1_sGC->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PKG->Platelet_Inhibition YC1_HIF Lificiguat (YC-1) PI3K PI3K YC1_HIF->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a_Translation HIF-1α Translation mTOR->HIF1a_Translation HIF1a_Protein HIF-1α Protein HIF1a_Translation->HIF1a_Protein HIF1_Dimer HIF-1 Dimerization (HIF-1α/HIF-1β) HIF1a_Protein->HIF1_Dimer HRE Hypoxia Response Element (HRE) HIF1_Dimer->HRE Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression

Caption: Signaling pathways modulated by Lificiguat (YC-1).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed Cells overnight Overnight Incubation start->overnight treatment Treat with Lificiguat (YC-1) (Dose-Response) overnight->treatment vehicle Vehicle Control overnight->vehicle incubation Incubate (24-72h) treatment->incubation vehicle->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis

Caption: Workflow for determining YC-1 cytotoxicity.

Troubleshooting_Logic start Experiment Start issue No Observable Effect of YC-1 start->issue sGC_pathway sGC Pathway Issue issue->sGC_pathway sGC Activation? HIF_pathway HIF-1α Pathway Issue issue->HIF_pathway HIF-1α Inhibition? check_sGC Check sGC Expression sGC_pathway->check_sGC increase_conc_sGC Increase YC-1 Concentration sGC_pathway->increase_conc_sGC optimize_hypoxia Optimize Hypoxia HIF_pathway->optimize_hypoxia check_timing Adjust Treatment Timing HIF_pathway->check_timing solution Resolution check_sGC->solution increase_conc_sGC->solution optimize_hypoxia->solution check_timing->solution

Caption: Troubleshooting logic for lack of YC-1 effect.

References

Preventing degradation of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine in solution. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a synthetic derivative of guanosine (B1672433), a fundamental component of nucleic acids. As a guanosine analog, it is investigated for its potential immunostimulatory and antiviral activities.[1][2] Studies suggest that some guanosine analogs may exert their effects through the activation of Toll-like receptor 7 (TLR7), leading to the induction of type I interferons.[1]

Q2: What are the main factors that can cause the degradation of this compound in solution?

A2: The degradation of this compound in solution is primarily influenced by several factors, including:

  • pH: Both acidic and basic conditions can promote hydrolysis of the glycosidic bond and the benzyl (B1604629) ether linkages.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.[3]

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation, particularly of the dichlorobenzyl groups.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or metal ions, can lead to the oxidation of the guanine (B1146940) base and the benzyl groups.[4]

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the following degradation pathways are plausible:

  • Cleavage of Benzyl Ethers: The ether linkages at the 3' and 5' positions of the ribose sugar are susceptible to cleavage under acidic or oxidative conditions, or through hydrogenolysis.[5] This would result in the formation of guanosine and 2,4-dichlorobenzyl alcohol.

  • Hydrolysis of the Glycosidic Bond: The N-glycosidic bond connecting the guanine base to the ribose sugar can be hydrolyzed, especially under acidic conditions, leading to the release of guanine.

  • Degradation of the Guanine Moiety: The guanine base itself can be subject to degradation, such as deamination to xanthine.[6]

  • Photodegradation of Dichlorobenzyl Groups: The chlorinated aromatic rings are prone to photochemical reactions, which can involve dechlorination or the formation of other photoproducts.

Below is a diagram illustrating the potential degradation pathways.

This compound This compound Guanosine Guanosine This compound->Guanosine Ether Cleavage 2,4-Dichlorobenzyl alcohol 2,4-Dichlorobenzyl alcohol This compound->2,4-Dichlorobenzyl alcohol Ether Cleavage Guanine Guanine This compound->Guanine Glycosidic Bond Hydrolysis Guanosine->Guanine Glycosidic Bond Hydrolysis Degraded Ribose Degraded Ribose Guanosine->Degraded Ribose Glycosidic Bond Hydrolysis Photodegradation Products Photodegradation Products 2,4-Dichlorobenzyl alcohol->Photodegradation Products Photodegradation Xanthine Xanthine Guanine->Xanthine Deamination

Caption: Potential degradation pathways of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent results in biological assays Degradation of the compound in the assay medium.1. Assess Stability in Media: Perform a time-course study of the compound in the specific assay medium under experimental conditions (e.g., 37°C, 5% CO2). 2. Analyze by HPLC: Use a stability-indicating HPLC method to quantify the intact compound at various time points. 3. pH and Buffer Effects: Check the pH of the medium and consider if buffer components contribute to degradation.[7]
Appearance of unexpected peaks in HPLC chromatogram Formation of degradation products.1. Forced Degradation Study: Conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate and identify potential degradation products.[7] 2. LC-MS/MS Analysis: Use LC-MS/MS to determine the mass of the unexpected peaks and elucidate their structures.[8] 3. Blank Analysis: Analyze a blank sample (solvent without the compound) that has undergone the same experimental procedure to rule out artifacts.
Low recovery of the compound from solution Adsorption to container surfaces or degradation.1. Container Material: Use low-adsorption vials (e.g., polypropylene (B1209903) or silanized glass). 2. Solvent Optimization: Ensure the compound is fully dissolved and stable in the chosen solvent. 3. Immediate Analysis: Analyze samples as quickly as possible after preparation.
Precipitation of the compound in aqueous solution Low aqueous solubility.1. Co-solvent System: Use a co-solvent system (e.g., DMSO/water, ethanol/water) to improve solubility. Ensure the co-solvent is compatible with downstream applications. 2. pH Adjustment: Determine the pKa of the compound and adjust the pH of the solution to a range where solubility is maximized, while considering stability. 3. Sonication: Use brief sonication to aid dissolution, but be cautious of potential degradation from localized heating.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[9][10][11][12][13][14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][17]

General Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile). For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

1. Acidic Hydrolysis:

  • Reagent: 0.1 M Hydrochloric Acid (HCl)

  • Procedure:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before HPLC analysis.[16]

2. Basic Hydrolysis:

  • Reagent: 0.1 M Sodium Hydroxide (NaOH)

  • Procedure:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[16]

3. Oxidative Degradation:

  • Reagent: 3% Hydrogen Peroxide (H₂O₂)

  • Procedure:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Collect samples at different time intervals.

    • Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite, if necessary, before injection.

4. Thermal Degradation:

  • Procedure (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at 70°C.

    • Sample at various time points.

    • Dissolve the sample in a suitable solvent for analysis.

  • Procedure (Solution State):

    • Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50).

    • Incubate the solution at 70°C.

    • Withdraw samples at specified time points for analysis.

5. Photolytic Degradation:

  • Procedure:

    • Expose a solution of the compound (in a photostable container, e.g., quartz cuvette) to a light source that provides both UV and visible light (e.g., a xenon lamp).

    • The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter.[12]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze the exposed and control samples at various time points.

The following diagram illustrates a general workflow for a forced degradation study.

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acidic Acidic HPLC HPLC Acidic->HPLC Basic Basic Basic->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LC_MS LC_MS HPLC->LC_MS For Peak Identification Degradation_Profile Degradation Profile LC_MS->Degradation_Profile Stability_Indicating_Method Stability-Indicating Method Degradation_Profile->Stability_Indicating_Method Degradation_Pathways Degradation Pathways Degradation_Profile->Degradation_Pathways API_Solution API Solution (100 µg/mL) API_Solution->Acidic API_Solution->Basic API_Solution->Oxidative API_Solution->Thermal API_Solution->Photolytic

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 10 µL

Sample Preparation for HPLC Analysis:

  • After the forced degradation experiment, neutralize acidic or basic samples as described in the respective protocols.

  • Dilute the samples with the initial mobile phase composition to a concentration within the linear range of the assay.

  • Filter the samples through a 0.22 µm syringe filter before injecting into the HPLC system.[18]

LC-MS/MS for Degradation Product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of degradation products.[8][19][20][21]

Parameter Condition
LC System Same as the HPLC method described above.
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Scan Mode Full scan for parent ions and product ion scan for fragmentation analysis
Collision Energy Ramped to obtain optimal fragmentation

Data Analysis: The accurate mass measurements from the full scan will help in determining the elemental composition of the degradation products. The fragmentation patterns obtained from the product ion scans will provide structural information to identify the degradation products.

Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the expected outcomes. Actual results will vary depending on the experimental conditions.

Stress Condition Duration % Degradation of this compound Major Degradation Products Observed (Hypothetical)
0.1 M HCl at 60°C 24 hours15%Guanosine, Guanine, 2,4-Dichlorobenzyl alcohol
0.1 M NaOH at 60°C 24 hours10%Guanosine, 2,4-Dichlorobenzyl alcohol
3% H₂O₂ at RT 24 hours8%Oxidized guanine derivatives
70°C (Solution) 48 hours12%Guanosine, Guanine
Photolytic (UV/Vis) 24 hours18%Photodegradation products of dichlorobenzyl groups

This technical support center provides a framework for understanding and mitigating the degradation of this compound in solution. Researchers should adapt these protocols and troubleshooting guides to their specific experimental needs.

References

Troubleshooting inconsistent results with Lificiguat experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lificiguat (YC-1) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments with Lificiguat.

Issue 1: Inconsistent sGC Activation and cGMP Levels

Q1: My measured cGMP levels following Lificiguat treatment are highly variable between experiments. What could be the cause?

A1: Inconsistent cyclic Guanosine Monophosphate (cGMP) levels, a direct downstream marker of soluble Guanylate Cyclase (sGC) activation, can stem from several factors. Lificiguat is an NO-independent activator of sGC, but its potency can be significantly enhanced by the presence of nitric oxide (NO) or carbon monoxide (CO).[1][2]

Troubleshooting Steps:

  • Control for Endogenous NO Production: The level of endogenous NO can vary between cell cultures or tissue preparations, leading to inconsistent potentiation of Lificiguat's effect. Ensure consistent cell culture conditions, including cell density and media components, as these can influence NO production.[3]

  • Optimize Lificiguat Concentration: Lificiguat alone activates sGC by approximately 10-fold, but in the presence of NO or CO, this can be potentiated by several hundred to several thousand-fold.[1][2] It is crucial to perform a dose-response curve to identify the optimal concentration for your specific experimental system.

  • Ensure Proper Cell Health: Cell stress or death can lead to inconsistent enzymatic activity. Monitor cell viability throughout your experiment.

  • Standardize Incubation Times: Ensure consistent incubation times with Lificiguat across all experiments to minimize variability.[4]

Issue 2: Unexpected Off-Target Effects Related to HIF-1α

Q2: I am observing effects that seem unrelated to the sGC pathway. Could Lificiguat have other targets?

A2: Yes, Lificiguat is also known to be an inhibitor of Hypoxia-inducible factor-1alpha (HIF-1α).[1][2] This activity is independent of its effect on sGC and may be linked to the oxygen-sensing pathway.[1][2]

Troubleshooting Steps:

  • Confirm HIF-1α Inhibition: If you suspect off-target effects, it is advisable to directly measure the expression of HIF-1α and its downstream targets (e.g., VEGF) via Western blot or qPCR.[2][5]

  • Use sGC-Specific Controls: To dissect the effects of Lificiguat on sGC versus HIF-1α, consider using other sGC modulators that do not affect the HIF-1α pathway as controls.

  • Control for Hypoxic Conditions: The inhibitory effect of Lificiguat on HIF-1α is most pronounced under hypoxic conditions.[1][2] Carefully control and monitor the oxygen levels in your experiments.

Issue 3: Compound Solubility and Stability

Q3: I'm noticing precipitation of Lificiguat in my cell culture media. How can I improve its solubility?

A3: Lificiguat is soluble in DMSO but not in water.[6] Precipitation in aqueous media is a common issue.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: It is recommended to prepare fresh stock solutions of Lificiguat in DMSO for each experiment.[1]

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.[7]

  • Sonication: Sonication can aid in the dissolution of Lificiguat in DMSO and other solvent mixtures.[2]

  • In Vivo Formulation: For in vivo experiments, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[2][5]

Q4: How should I store Lificiguat to ensure its stability?

A4: Proper storage is critical to maintain the activity of Lificiguat.

Storage Recommendations:

  • Powder: Store the lyophilized powder at -20°C for up to 3 years.[1][2]

  • In Solvent: Store stock solutions in DMSO at -80°C for up to 1 year, or at -20°C for up to 1 month.[1][8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Data Presentation

Table 1: Solubility of Lificiguat

SolventMaximum Solubility (mM)Appearance
DMSO200.43Clear Solution[1]
Ethanol190.57Clear Solution[8]
WaterInsoluble-[8]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline6.57Clear Solution (Sonication recommended)[2]

Table 2: Stability of Lificiguat (Stock Solution in DMSO)

Storage ConditionDurationActivity Remaining
-80°C1 yearStable[1]
-20°C1 monthStable[1]

Experimental Protocols

Protocol 1: Measurement of Intracellular cGMP Levels

This protocol outlines a general method for measuring cGMP levels in cell lysates using a competitive ELISA kit.

  • Cell Seeding: Plate cells in a multi-well plate at a desired density and allow them to adhere overnight.

  • Cell Treatment: Treat cells with Lificiguat at various concentrations for the desired time. Include appropriate vehicle controls (e.g., DMSO).

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for your chosen cGMP assay kit.

  • cGMP Measurement: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cGMP in your sample and a labeled cGMP conjugate for a limited number of antibody binding sites.

  • Data Analysis: Calculate the cGMP concentration in your samples based on the standard curve generated in the assay. For increased sensitivity, an acetylation step for both samples and standards can be performed, which can increase the sensitivity of the assay approximately 10-fold.[9]

Protocol 2: Western Blot for HIF-1α Expression

This protocol provides a general workflow for assessing HIF-1α protein levels.

  • Cell Treatment: Treat cells with Lificiguat under normoxic and hypoxic conditions for the desired duration.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.[5]

Visualizations

Lificiguat_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO NO sGC sGC NO->sGC Activates Lificiguat Lificiguat Lificiguat->sGC Activates (NO-independent) GTP GTP cGMP cGMP sGC->cGMP GTP->cGMP Converts PKG PKG cGMP->PKG Activates Physiological\nResponse Physiological Response PKG->Physiological\nResponse

Caption: Lificiguat activates sGC, leading to cGMP production.

Experimental_Workflow A 1. Cell Culture (e.g., Endothelial cells) B 2. Lificiguat Treatment (Dose-response) A->B C 3. Cell Lysis B->C D 4. cGMP Measurement (ELISA) C->D E 5. Data Analysis (Normalize to control) D->E Troubleshooting_Logic Start Inconsistent Lificiguat Results Q1 Are cGMP levels variable? Start->Q1 A1_Yes Check NO levels, cell health, and incubation time Q1->A1_Yes Yes Q2 Are there unexpected off-target effects? Q1->Q2 No A1_Yes->Q2 A2_Yes Investigate HIF-1α pathway, use specific controls Q2->A2_Yes Yes Q3 Is the compound precipitating? Q2->Q3 No A2_Yes->Q3 A3_Yes Check DMSO concentration, prepare fresh stocks Q3->A3_Yes Yes End Consistent Results Q3->End No A3_Yes->End

References

Technical Support Center: 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine (DCBG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine (DCBG) in various assays. The information focuses on potential off-target effects and how to address them experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DCBG)?

A1: this compound is a synthetic guanosine (B1672433) analog. Guanosine and its analogs are known to exert immunostimulatory effects primarily through the activation of Toll-like Receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) and small molecule agonists, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines and type I interferons.[3]

Q2: What are the potential off-target effects of DCBG?

A2: A significant potential for off-target effects of guanosine analogs, including DCBG, lies in their structural similarity to adenosine (B11128). This can lead to interactions with adenosine receptors, specifically the A1 and A2A subtypes.[4] Such interactions can trigger signaling cascades that are independent of TLR7 activation, potentially confounding experimental results. It is crucial to consider that guanosine itself has been shown to modulate adenosine receptor activity, suggesting that its analogs may share this property.[4]

Q3: In which assays are off-target effects of DCBG most likely to be observed?

A3: Off-target effects are most likely to be a concern in cellular assays where adenosine receptors are expressed and can influence the measured endpoint. This includes, but is not limited to:

  • Primary immune cell assays: Cells like macrophages, dendritic cells, and T cells express various adenosine receptors that can modulate their activation and cytokine production.

  • Neuronal cell-based assays: Adenosine receptors are highly expressed in the central nervous system and play a crucial role in neuromodulation.

  • Assays measuring cAMP levels: A2A and A2B adenosine receptors are Gs-coupled and their activation leads to an increase in intracellular cAMP. If your assay measures cAMP, off-target effects on these receptors could lead to false-positive results.

  • Assays measuring cell proliferation and viability: Both TLR7 and adenosine receptor signaling can influence cell survival and proliferation pathways.

Q4: How can I experimentally distinguish between on-target TLR7-mediated effects and off-target adenosine receptor-mediated effects of DCBG?

A4: The most effective method is to use selective antagonists for the suspected off-target receptors.

  • Adenosine A1 receptor antagonists: Use a selective A1 antagonist, such as DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), to see if it blocks the observed effect of DCBG.

  • Adenosine A2A receptor antagonists: Use a selective A2A antagonist, such as ZM241385 or istradefylline, to determine if the effect is mediated by this receptor.[5]

  • TLR7 knockout/knockdown cells: The definitive way to confirm TLR7 involvement is to use cell lines or primary cells from TLR7 knockout animals. In these cells, any remaining activity of DCBG can be attributed to off-target effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with DCBG.

Observed Problem Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected or inconsistent cytokine profile in primary immune cells. Activation of adenosine receptors (e.g., A2A) can modulate cytokine production, sometimes leading to an anti-inflammatory response that counteracts the pro-inflammatory TLR7 signal.1. Pre-treat cells with selective A1 and A2A adenosine receptor antagonists before adding DCBG. 2. Analyze the expression of adenosine receptor subtypes on your specific cell population. 3. Compare the cytokine profile induced by DCBG with that of a well-characterized, highly selective TLR7 agonist.
High background or unexpected signaling in a cAMP-based reporter assay. Off-target activation of Gs-coupled A2A or A2B adenosine receptors by DCBG can lead to increased cAMP levels, independent of TLR7 activation.1. Use a cell line that does not express A2A or A2B receptors, or use siRNA to knock down their expression. 2. Include a control where cells are pre-treated with an A2A/A2B antagonist.
Cell viability is affected in a manner inconsistent with TLR7 activation. Adenosine receptors are known to influence cell proliferation and apoptosis pathways in various cell types.1. Assess the expression of adenosine receptors on your cells. 2. Test the effect of DCBG in the presence of selective adenosine receptor antagonists. 3. Compare the effects of DCBG to a known TLR7 agonist and a known adenosine receptor agonist.
Discrepancy in results between HEK293-TLR7 reporter cells and primary cells. HEK293 cells may have a different expression profile of adenosine receptors compared to your primary cells of interest, leading to varied off-target contributions.1. Characterize the adenosine receptor expression in both cell types. 2. Validate key findings from the reporter cell line in primary cells using adenosine receptor antagonists to confirm the signaling pathway.

Quantitative Data on Related Compounds

Table 1: Potency of Guanosine Analogs on TLR7

CompoundCell TypeAssayEC50 / ActivityReference
Deoxyguanosine (dG)Murine macrophagesCytokine Production (TNF)Active (qualitative)[3]
8-hydroxyguanosine (8-OHG)Human PBMCsCytokine ProductionActive (qualitative)[1]
7-Thia-8-oxoguanosineMouse SplenocytesIL-6 ProductionActive (qualitative)[2]
GardiquimodHuman TLR7 reporterReporter Assay4 µM[6]

Table 2: Binding Affinities of Ligands for Adenosine Receptors

CompoundReceptorAssayKi (nM)Reference
ASP5854Human A1Radioligand Binding9.03[5]
ASP5854Human A2ARadioligand Binding1.76[5]
4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amineHuman A1Radioligand Binding9.54[5]
4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amineHuman A2ARadioligand Binding6.34[5]
CCPAHuman A1Radioligand Binding~10[7]
CGS 21680Human A2ARadioligand Binding21[8]

Experimental Protocols

Protocol 1: TLR7 NF-κB Reporter Assay in HEK293 Cells

This protocol is adapted for a stable HEK293 cell line expressing human TLR7 and an NF-κB-driven secreted alkaline phosphatase (SEAP) or luciferase reporter.

Materials:

  • HEK293-hTLR7 reporter cell line

  • DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin

  • DCBG and control agonists (e.g., R848)

  • Adenosine receptor antagonists (e.g., DPCPX for A1, ZM241385 for A2A)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase or SEAP detection reagent

Procedure:

  • Cell Seeding: Seed HEK293-hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Antagonist Pre-treatment (for off-target investigation):

    • Prepare dilutions of adenosine receptor antagonists in culture medium.

    • Add 20 µL of the antagonist solution to the appropriate wells and incubate for 1-2 hours at 37°C.

  • Compound Stimulation:

    • Prepare serial dilutions of DCBG and control agonists in culture medium.

    • Add 20 µL of the compound solutions to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO2 incubator.

  • Reporter Gene Assay:

    • Luciferase: Equilibrate the plate to room temperature. Add luciferase substrate according to the manufacturer's instructions and read luminescence on a plate reader.

    • SEAP: Collect the supernatant or use a SEAP detection medium. Follow the manufacturer's protocol to measure the colorimetric or chemiluminescent signal.

Protocol 2: Cytokine Secretion Assay in Human PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin

  • DCBG and control agonists

  • Adenosine receptor antagonists

  • 24-well tissue culture plates

  • ELISA or multiplex immunoassay kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6)

Procedure:

  • Cell Seeding: Isolate PBMCs and seed them in a 24-well plate at a density of 1 x 10^6 cells/mL in 500 µL of culture medium.

  • Antagonist Pre-treatment: Add selective adenosine receptor antagonists to the desired wells and incubate for 1-2 hours at 37°C.

  • Compound Stimulation: Add DCBG and control agonists at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Quantification: Analyze the supernatant for cytokine concentrations using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Visualizations

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCBG DCBG TLR7 TLR7 DCBG->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates (degradation) NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->IkB Bound NFkB_translocated NF-κB NFkB_p50_p65->NFkB_translocated Translocates IRF7_translocated IRF7 IRF7->IRF7_translocated Translocates Gene_Expression Gene Expression NFkB_translocated->Gene_Expression IRF7_translocated->Gene_Expression Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines IFNs Type I IFNs Gene_Expression->IFNs

Caption: On-target TLR7 signaling pathway activated by DCBG.

References

Technical Support Center: Synthesis of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, helping you to improve reaction yields and product purity.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive sodium hydride (NaH) due to improper storage. 2. Insufficient amount of base. 3. Low reaction temperature. 4. Poor quality of the solvent (e.g., presence of water).1. Use a fresh batch of NaH from a sealed container. 2. Increase the molar equivalents of NaH incrementally (e.g., from 2.5 to 3.0 eq. per hydroxyl group). 3. Ensure the reaction temperature is maintained at the optimal level. 4. Use anhydrous solvents.
Formation of multiple products (low selectivity) 1. Alkylation at the N7 or N9 position of the guanine (B1146940) ring. 2. Incomplete protection of the 2'-hydroxyl group. 3. Migration of protecting groups.1. Ensure the use of a non-polar aprotic solvent like DMF or THF to disfavor N-alkylation. 2. Verify the complete protection of the 2'-hydroxyl group by TLC or LC-MS before proceeding with alkylation. 3. Use stable protecting groups and avoid harsh reaction conditions.
Formation of mono-alkylated product 1. Insufficient amount of 2,4-dichlorobenzyl chloride. 2. Short reaction time.1. Increase the molar equivalents of 2,4-dichlorobenzyl chloride. 2. Extend the reaction time and monitor the progress by TLC.
Product degradation during workup or purification 1. Use of strong acidic or basic conditions during workup. 2. Prolonged exposure to silica (B1680970) gel during chromatography.1. Use a neutral or mildly acidic/basic workup procedure. 2. Minimize the time the product is on the silica gel column by using flash chromatography.
Difficulty in removing the solvent (DMF) 1. High boiling point of DMF.1. Remove the bulk of the DMF under high vacuum. 2. Use an aqueous workup to partition the product into an organic solvent (e.g., ethyl acetate) and wash thoroughly with water or brine to remove residual DMF.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the 2'-hydroxyl group of guanosine (B1672433) before alkylation?

A1: Protecting the 2'-hydroxyl group is crucial for achieving regioselectivity. Without protection, the alkylating agent, 2,4-dichlorobenzyl chloride, can react with all three hydroxyl groups (2', 3', and 5') and the nucleophilic centers on the guanine base, leading to a complex mixture of products and a very low yield of the desired 3,5-Bis-O-alkylated product.

Q2: What are the most common side products in this synthesis?

A2: Common side products include mono-alkylated guanosine, tri-alkylated guanosine, and N-alkylated isomers (primarily at the N7 position). The formation of these byproducts is often due to incomplete protection, non-optimal stoichiometry of reagents, or inappropriate reaction conditions.

Q3: Can I use a different base instead of sodium hydride (NaH)?

A3: While NaH is effective for deprotonating the hydroxyl groups of guanosine, other strong bases like potassium tert-butoxide (t-BuOK) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be used. However, reaction conditions may need to be re-optimized for a different base.

Q4: How can I confirm the structure of the final product?

A4: The structure of this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm purity.

Q5: What is the best way to purify the final product?

A5: Silica gel column chromatography is the most common method for purifying the protected intermediate and the final product. A gradient elution system, for example, with dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexanes, is typically effective.

Experimental Workflow and Protocols

The synthesis of this compound can be conceptualized as a multi-step process. The following diagram illustrates a plausible workflow.

experimental_workflow cluster_protection Protection Steps cluster_alkylation Alkylation cluster_deprotection Deprotection & Purification guanosine Guanosine protected_guanosine 2'-O-TBDMS-N2-iBu-Guanosine guanosine->protected_guanosine  TBDMSCl, Imidazole (B134444)  Isobutyric anhydride (B1165640) alkylated_product Protected this compound protected_guanosine->alkylated_product  NaH, 2,4-Dichlorobenzyl chloride  in Anhydrous DMF final_product This compound alkylated_product->final_product  TBAF  Ammonia (B1221849) purification Silica Gel Chromatography final_product->purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative method and may require optimization.

Step 1: Protection of Guanosine

  • 2'-O-Silylation and N2-Acylation:

    • Suspend guanosine (1.0 eq.) in anhydrous pyridine.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) and imidazole (2.2 eq.).

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Cool the reaction to 0°C and add isobutyric anhydride (1.5 eq.).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with methanol and evaporate the solvent under reduced pressure.

    • Purify the residue by silica gel chromatography to obtain 2'-O-TBDMS-N2-isobutyryl-guanosine.

Step 2: Alkylation

  • Synthesis of Protected this compound:

    • Dissolve the protected guanosine (1.0 eq.) in anhydrous DMF.

    • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq.) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add 2,4-dichlorobenzyl chloride (2.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by adding methanol at 0°C.

    • Partition the mixture between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Step 3: Deprotection

  • Removal of Protecting Groups:

    • Dissolve the purified, protected product in THF.

    • Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1M in THF, 2.2 eq.) to remove the TBDMS group.

    • Stir at room temperature until the silyl (B83357) group is cleaved (monitor by TLC).

    • Concentrate the reaction mixture.

    • Treat the residue with a solution of ammonia in methanol to remove the isobutyryl group.

    • Stir at room temperature overnight.

    • Evaporate the solvent and purify the final product, this compound, by silica gel chromatography.

This document is intended as a guide and assumes all laboratory work is conducted by qualified personnel in a suitably equipped facility, following all appropriate safety precautions.

How to control for vehicle effects in Lificiguat studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for vehicle effects in Lificiguat (also known as YC-1) studies. Proper vehicle selection and control are critical for obtaining accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle, and why is a vehicle control group essential in Lificiguat studies?

A vehicle is an inert substance used to deliver a drug, such as Lificiguat, to a biological system. Lificiguat is poorly soluble in aqueous solutions, necessitating the use of organic solvents or other excipients to prepare a homogenous formulation for administration.[1] A vehicle control group, which receives the vehicle without Lificiguat, is crucial to distinguish the pharmacological effects of Lificiguat from any biological effects of the vehicle itself.

Q2: What are common vehicles used for administering Lificiguat and other sGC stimulators?

Lificiguat is soluble in Dimethyl Sulfoxide (DMSO).[2] For in vivo studies, Lificiguat has been administered in DMSO.[3] Other sGC stimulators have been formulated in vehicles such as a mixture of Transcutol®, Cremophor® EL, and water (10/20/70 v/v/v).[4] For poorly soluble compounds, complex vehicles containing co-solvents and surfactants are often necessary. A multi-component vehicle successfully used for another poorly soluble compound consisted of 20% DMSO, 40% PEG 400, 10% Solutol, and 30% citrate (B86180) buffer.[5]

Q3: Can the vehicle itself have biological effects relevant to Lificiguat studies?

Yes. Since Lificiguat is a vasodilator, it is critical to select a vehicle with minimal cardiovascular effects.[4][6] Some common vehicle components can have their own biological activities:

  • DMSO : While widely used, DMSO is not inert. It can have anti-inflammatory and analgesic properties and may cause histamine (B1213489) release.[7] High concentrations can lead to toxic effects.[7]

  • Polyethylene Glycol (PEG 400) : In anesthetized rats, PEG 400 has been reported to cause increased blood pressure and reduced heart rate with arrhythmia.[8]

  • Cremophor® EL : Has been associated with hypersensitivity reactions and can affect the cardiovascular system.

Therefore, it is imperative to conduct pilot studies to assess the vehicle's effect on the parameters being measured in your experiment.

Data Presentation: Common Vehicle Formulations

The following table summarizes common vehicle formulations for Lificiguat and similar poorly soluble compounds.

Vehicle ComponentsCompositionRoute of AdministrationNotes
DMSOVariable, aim for <10% v/vIntraperitoneal (i.p.), Intravenous (i.v.)Widely used for Lificiguat.[2][3] Minimize concentration due to potential toxicity.[7]
Transcutol® / Cremophor® EL / Water10% / 20% / 70% (v/v/v)Oral (p.o.)Used for sGC stimulator BAY 41-8543.[4]
DMSO / PEG 400 / Solutol / Citrate Buffer20% / 40% / 10% / 30% (v/v/w/v)Intraperitoneal (i.p.)Effective for solubilizing other poorly soluble compounds.[5]
DMSO / HP-β-CD / Saline10% / 40% / 50% (v/w/v)Intravenous (i.v.), Intraperitoneal (i.p.)Cyclodextrins can improve the solubility of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a DMSO/PEG 400-Based Vehicle for Lificiguat

This protocol is adapted from a formulation for a poorly soluble compound and should be optimized for Lificiguat.[5]

Materials:

  • Lificiguat (YC-1)

  • Dimethyl Sulfoxide (DMSO), sterile injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile injectable grade

  • Solutol® HS 15

  • Citrate Buffer (100 mM, pH 3.0), sterile

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Prepare the Vehicle Solution:

    • In a sterile vial, combine the vehicle components in the desired ratio. For a 1 mL final volume based on the reference formulation:

      • Add 400 µL of PEG 400.

      • Add 200 µL of DMSO.

      • Add 100 mg of Solutol® HS 15.

      • Add 300 µL of 100 mM citrate buffer (pH 3.0).

    • Vortex the mixture until a clear, homogenous solution is formed.

  • Dissolve Lificiguat:

    • Weigh the required amount of Lificiguat to achieve the target concentration.

    • Add the Lificiguat powder to the prepared vehicle.

    • Vortex thoroughly until the Lificiguat is completely dissolved. Gentle warming may be required.

  • Final Preparation:

    • Visually inspect the solution for any precipitation.

    • If necessary, filter the final solution through a sterile 0.22 µm syringe filter before administration.

    • Prepare a sufficient volume of the vehicle without Lificiguat to serve as the vehicle control.

Troubleshooting Guide

Q: My vehicle control group shows a significant change in blood pressure. What should I do?

A: This indicates a cardiovascular effect of the vehicle itself.

  • Identify the Culprit: If using a multi-component vehicle, try to identify the component responsible. For instance, PEG 400 has been noted to affect blood pressure.[8]

  • Reduce Concentration: Attempt to lower the concentration of the problematic component or the overall percentage of organic solvents in the formulation.

  • Switch Vehicle: Consider an alternative vehicle formulation from the table above.

  • Characterize the Effect: If the vehicle must be used as is, thoroughly characterize its effect on blood pressure over time. The effect of Lificiguat should then be evaluated as the difference from the vehicle control group at each time point.

Q: I am observing high variability in my vehicle control group.

A: High variability can mask the true effect of Lificiguat.

  • Refine Dosing Technique: Ensure consistent administration volume and rate for all animals.

  • Animal Acclimatization: Ensure animals are properly acclimatized to the experimental conditions and handling to reduce stress-induced physiological changes.

  • Vehicle Homogeneity: Ensure the vehicle solution is well-mixed and homogenous before each administration. Some components may begin to separate over time.

Q: Lificiguat is not showing the expected effect compared to the vehicle control.

A: This could be a formulation or experimental design issue.

  • Check Solubility and Stability: Visually inspect the Lificiguat formulation for any signs of precipitation before and during the experiment. An unstable formulation will lead to under-dosing.

  • Verify Dose: Double-check all calculations for dose and formulation preparation.

  • Assess Vehicle Interference: It's possible, though less common, that the vehicle could interfere with the mechanism of action of Lificiguat. Review literature for any known interactions between your vehicle components and the sGC pathway.

Visualizations

Lificiguat_Signaling_Pathway cluster_EC Extracellular cluster_IC Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Lificiguat Lificiguat (YC-1) Lificiguat->sGC Stimulates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Lificiguat Formulation E Group 2: Administer Lificiguat A->E B Prepare Vehicle (without Lificiguat) D Group 1: Administer Vehicle Control B->D C Randomize Animals into Groups C->D C->E F Collect Physiological Data (e.g., Blood Pressure, Heart Rate) D->F E->F G Compare Lificiguat Group to Vehicle Control Group F->G H Statistical Analysis & Interpretation G->H Troubleshooting_Tree Start Unexpected Result in Vehicle Control Group? Q_Physiological Physiological Effect Observed? (e.g., BP change) Start->Q_Physiological Yes Q_Variability High Variability Observed? Start->Q_Variability No A_Reduce Action: Reduce concentration of suspected component(s). Q_Physiological->A_Reduce Yes Q_Physiological->Q_Variability No A_Switch Action: Switch to an alternative vehicle. A_Reduce->A_Switch A_Characterize Action: Fully characterize vehicle effect and subtract from drug effect. A_Switch->A_Characterize End Proceed with Caution/ Re-design Experiment A_Characterize->End A_Refine Action: Refine dosing technique and animal handling. Q_Variability->A_Refine Yes Q_Variability->End No A_Homogenize Action: Ensure vehicle homogeneity before each dose. A_Refine->A_Homogenize A_Homogenize->End

References

Addressing batch-to-batch variability of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine. Our goal is to ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic analog of guanosine (B1672433). Guanosine analogs have been shown to possess immunostimulatory properties, often acting as agonists for Toll-like receptor 7 (TLR7).[1][2] Activation of TLR7 can induce the production of type I interferons and other cytokines, leading to antiviral and potential antitumor effects.[1] The biological activity of this compound is highly dependent on its structural integrity and purity.

Q2: What are the primary causes of batch-to-batch variability for this compound?

Batch-to-batch variability in a synthetic compound like this compound can stem from several factors throughout the manufacturing process.[3][4][5] Key sources include:

  • Purity of Starting Materials: Impurities in the initial reagents can lead to the formation of side-products that are difficult to remove.[3][4]

  • Reaction Conditions: Minor deviations in temperature, reaction time, or stoichiometry can alter the impurity profile and final yield.[3][4]

  • Purification Procedures: Inconsistencies in crystallization or chromatographic purification can result in different levels of residual solvents or synthetic byproducts.[3][4]

  • Physical Properties: Variations in crystalline form (polymorphism) or particle size can affect solubility and dissolution rates.[6]

  • Stability: Degradation of the compound over time or due to improper storage (e.g., exposure to light or moisture) can generate impurities.[4]

Q3: How can I confirm the identity and purity of a new batch?

A multi-pronged analytical approach is crucial for comprehensive characterization of each new batch.[3] We recommend the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and provides information on major components and impurities.[3]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact molecular weight.[3]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting non-volatile impurities.[3]

  • Elemental Analysis: Verifies the percentage of Carbon, Hydrogen, Nitrogen, and Chlorine, comparing it to theoretical values.[3]

Q4: How should I properly store and handle this compound?

To ensure stability and prevent degradation, store the solid compound in a tightly sealed container at -20°C, protected from light and moisture. For stock solutions, use a dry, high-purity solvent like DMSO. It is advisable to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Scenario 1: Inconsistent Biological Activity (e.g., variable IC₅₀/EC₅₀ values)

You receive a new batch of this compound and observe a significant shift in its potency in your biological assay compared to a previous lot.

start_node Inconsistent Biological Activity Observed process_node_1 1. Analytical Re-verification: Run HPLC & LC-MS on both OLD and NEW batches. start_node->process_node_1 Initiate Investigation process_node process_node decision_node decision_node result_node result_node contact_node Contact Technical Support with Batch Numbers & Data decision_node_1 Purity & Impurity Profiles Match? process_node_1->decision_node_1 Compare Data process_node_2 2a. Identify Impurities: Quantify differences. A new or elevated impurity may alter activity. decision_node_1->process_node_2 No process_node_3 2b. Check Physical Properties: Assess solubility. Consider DSC or XRD for polymorphism. decision_node_1->process_node_3 Yes process_node_2->contact_node Consult Data decision_node_2 Solubility or Form Differ? process_node_3->decision_node_2 process_node_4 3a. Optimize Solubilization: Use sonication or gentle warming. Physical form may affect bioavailability. decision_node_2->process_node_4 Yes process_node_5 3b. Standardize Assay Conditions: Verify cell passage number, reagent concentrations, and incubation times. Include positive/negative controls. decision_node_2->process_node_5 No result_node_1 Problem Resolved process_node_4->result_node_1 Re-run Assay process_node_5->result_node_1

Caption: Troubleshooting workflow for inconsistent biological activity.

  • Analytical Re-verification: First, re-confirm the identity and purity of both the old and new batches using HPLC and LC-MS. Compare the chromatograms side-by-side.

  • Impurity Profiling: A new or more abundant impurity in the recent batch could be responsible for the altered activity.[5] Even minor impurities can sometimes have a significant biological effect.[7]

  • Assess Compound Stability: Consider the age and storage conditions of the older batch. It may have degraded over time, leading to an apparent loss of potency. A forced degradation study on the new batch can help assess its stability.[4]

  • Standardize Experimental Conditions: Ensure all assay parameters are identical between experiments, including cell health, reagent sources, and incubation times. Always include reference compounds and controls.[4]

Scenario 2: Poor Solubility in Recommended Solvent

A new batch of the compound does not dissolve readily in the solvent (e.g., DMSO) where previous batches were easily soluble.

  • Verify Solvent Quality: Ensure the solvent is anhydrous and of high purity. Water content can significantly impact the solubility of organic compounds.

  • Check for Polymorphism: Different crystalline forms (polymorphs) of the same compound can have vastly different physical properties, including solubility.[6] Techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) can identify the crystalline structure.

  • Optimize Solubilization Protocol: Gentle warming (e.g., to 37°C) or sonication can aid dissolution.[4] However, be cautious as excessive heat may degrade the compound.

  • Analyze for Insoluble Impurities: Insoluble impurities can give the false impression that the main compound has poor solubility. Check the purity of the batch using HPLC.[4]

Recommended Quality Control Protocols

To minimize variability, we recommend a standardized quality control (QC) process for every new batch of this compound received.

start_node New Batch Received qc_step_1 1. Visual Inspection (Color, Appearance) start_node->qc_step_1 qc_step qc_step data_check Compare data to Certificate of Analysis (CoA) and Reference Lot decision Meets Specs? data_check->decision accept Release for Experimental Use decision->accept Yes reject Quarantine Batch & Contact Supplier decision->reject No qc_step_2 2. Identity Confirmation (¹H-NMR, HRMS) qc_step_1->qc_step_2 qc_step_3 3. Purity Assessment (HPLC >98%) qc_step_2->qc_step_3 qc_step_3->data_check

Caption: Recommended quality control workflow for new batches.

The following table summarizes the recommended specifications for a high-quality batch of this compound.

ParameterMethodSpecificationPurpose
Appearance Visual InspectionWhite to off-white solidBasic quality check
Identity ¹H-NMRConforms to reference spectrumStructural confirmation
Identity HRMSM+H⁺ within 5 ppm of theoreticalConfirms elemental composition
Purity HPLC (254 nm)≥ 98.0%Ensures minimal impact from impurities
Single Impurity HPLC (254 nm)≤ 0.5%Controls specific known/unknown impurities
Residual Solvents GC-MSPer ICH Q3C GuidelinesEnsures safety and prevents assay interference
Water Content Karl Fischer≤ 0.5%Prevents degradation and solubility issues

Appendices

Detailed Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in DMSO to a final concentration of 1 mg/mL.

Protocol 2: Stock Solution Preparation

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Using a calibrated analytical balance, weigh out the desired amount of compound.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex briefly and sonicate in a water bath for 5-10 minutes until fully dissolved.

  • Dispense into single-use aliquots in tightly sealed tubes.

  • Store aliquots at -20°C or -80°C, protected from light.

Hypothetical Signaling Pathway

As a guanosine analog, this compound may activate downstream signaling through TLR7, a receptor typically located in the endosomal compartment of immune cells like plasmacytoid dendritic cells (pDCs) and B cells.

cluster_endosome Endosome compound This compound receptor TLR7 compound->receptor binds & activates adaptor MyD88 receptor->adaptor recruits kinase_complex IRAK4 / IRAK1 adaptor->kinase_complex activates transcription_factor IRF7 kinase_complex->transcription_factor phosphorylates downstream_effect Type I IFN Production (IFN-α, IFN-β) transcription_factor->downstream_effect induces transcription of

Caption: Hypothetical TLR7 signaling pathway for guanosine analogs.

References

Technical Support Center: Refinement of Dosing for In Vivo Lificiguat (YC-1) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lificiguat (YC-1) in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Lificiguat (YC-1)?

A1: Lificiguat (YC-1) exhibits a dual mechanism of action. It is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC), which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation and inhibition of platelet aggregation.[1][2] Additionally, it is an inhibitor of Hypoxia-inducible factor-1alpha (HIF-1α), a key transcription factor in cellular response to hypoxia, which is often overexpressed in tumors.[2][3]

Q2: What is a recommended starting dose for in vivo studies with Lificiguat (YC-1)?

A2: The optimal dose of Lificiguat can vary depending on the animal model, administration route, and the specific research question. Based on published studies, here are some reported doses:

  • Mice: Intraperitoneal (i.p.) injections of 30 µg/g (equivalent to 30 mg/kg) have been used in tumor xenograft models.[3] In other studies, i.p. doses of 30 or 60 mg/kg have been utilized.[1] For oral administration (p.o.) of a prodrug formulation (YC-1-S), doses of 20, 40, or 80 mg/kg have been reported.[1]

  • Rats: A daily intraperitoneal (i.p.) dose of 1 mg/kg for two weeks has been used in studies investigating learning and memory.[1]

It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental setup.

Q3: How should I prepare Lificiguat (YC-1) for in vivo administration?

A3: Lificiguat is poorly soluble in water. Therefore, a suitable vehicle is required for its administration. A common approach is to first dissolve Lificiguat in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with other vehicles. Here is a suggested formulation for intraperitoneal or oral administration:

  • Prepare a stock solution of Lificiguat in DMSO (e.g., 25.0 mg/mL).

  • For the final formulation, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline. Mix thoroughly.[1]

    • To prepare 20% SBE-β-CD in saline, dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[1]

Q4: Are there any known adverse effects of Lificiguat (YC-1) in vivo?

A4: In some studies, the mean body weight of mice was not significantly affected by treatment with Lificiguat (YC-1) or its prodrug, YC-1-S, when compared to vehicle-treated groups.[1] However, it is important to note that in a rat model of ischemic stroke, inhibition of HIF-1 by YC-1 was associated with a significant increase in mortality and larger infarct volume.[4] This suggests that the effects of YC-1 can be context-dependent and that careful monitoring of animal health is essential.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Variability in drug preparation and administration.

    • Solution: Lificiguat is poorly soluble. Ensure complete dissolution in the initial solvent (e.g., DMSO) before further dilution. Prepare fresh formulations for each experiment to avoid potential degradation. Visually inspect the final formulation for any precipitation before administration.

  • Possible Cause: Dual mechanism of action leading to complex biological effects.

    • Solution: The observed phenotype may be a result of the combined effects on both the sGC and HIF-1α pathways. It is important to carefully consider the dose-response relationship for each pathway. The sGC-activating effects may be more prominent at lower doses, while HIF-1α inhibition might require higher concentrations. Consider using complementary in vitro assays to dissect the contribution of each pathway to the observed in vivo effect.

  • Possible Cause: Heme-dependent and -independent activation of sGC.

    • Solution: YC-1's activation of sGC has both heme-dependent and heme-independent components.[5] The redox state of the sGC enzyme in your target tissue could influence the efficacy of YC-1.

Issue 2: Poor oral bioavailability.
  • Possible Cause: Low aqueous solubility and potential first-pass metabolism.

    • Solution: Consider using a prodrug formulation, such as YC-1-S, which has been shown to be rapidly converted to the active form in vivo.[1] Alternatively, explore formulation strategies for poorly soluble drugs, such as self-emulsifying drug delivery systems (SEDDS) or nanoformulations, to enhance oral absorption.

Issue 3: Observed toxicity or adverse events.
  • Possible Cause: Dose-dependent toxicity.

    • Solution: If you observe adverse effects, it is crucial to perform a dose-titration study to determine the maximum tolerated dose (MTD) in your specific animal model and for your chosen administration route. Start with lower doses and carefully monitor the animals for any signs of toxicity.

  • Possible Cause: Off-target effects.

    • Solution: While YC-1 is known to target sGC and HIF-1α, the possibility of off-target effects cannot be ruled out, especially at higher concentrations. If unexpected phenotypes are observed, consider investigating potential off-target interactions.

Data Presentation

Table 1: Reported In Vivo Dosing of Lificiguat (YC-1) and its Prodrug (YC-1-S)

CompoundAnimal ModelAdministration RouteDoseReported ApplicationReference
Lificiguat (YC-1)MouseIntraperitoneal (i.p.)30 µg/g (30 mg/kg)Tumor Xenograft[3]
Lificiguat (YC-1)MouseIntraperitoneal (i.p.)30 or 60 mg/kgTumor Xenograft[1]
YC-1-S (Prodrug)MouseOral (p.o.)20, 40, or 80 mg/kgTumor Xenograft[1]
Lificiguat (YC-1)RatIntraperitoneal (i.p.)1 mg/kg/day for 2 weeksLearning and Memory[1]

Experimental Protocols

Protocol 1: Preparation of Lificiguat (YC-1) Formulation for In Vivo Administration

Objective: To prepare a clear, injectable solution of Lificiguat for intraperitoneal or oral administration.

Materials:

  • Lificiguat (YC-1) powder

  • Dimethyl sulfoxide (DMSO)

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

  • Vortex mixer

Procedure:

  • Prepare 20% SBE-β-CD in Saline:

    • Weigh 2 g of SBE-β-CD powder.

    • Add the powder to 10 mL of sterile saline in a sterile container.

    • Mix thoroughly until the SBE-β-CD is completely dissolved and the solution is clear.

    • This solution can be stored at 4°C for up to one week.[1]

  • Prepare Lificiguat Stock Solution:

    • Weigh the required amount of Lificiguat powder.

    • Dissolve the powder in DMSO to achieve a concentration of 25.0 mg/mL.

    • Vortex until the Lificiguat is completely dissolved.

  • Prepare the Final Dosing Solution:

    • In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.

    • To this, add 100 µL of the 25.0 mg/mL Lificiguat stock solution in DMSO.

    • Vortex the solution thoroughly to ensure it is homogenous.

    • The final concentration of Lificiguat in this formulation will be 2.5 mg/mL.

    • Visually inspect the solution for any precipitation before drawing it into a syringe for administration.

Note: This protocol provides a starting point. The final concentrations and vehicle composition may need to be optimized based on the required dose and the specific experimental conditions.

Mandatory Visualizations

Lificiguat_Signaling_Pathways cluster_sGC sGC Activation Pathway cluster_HIF HIF-1α Inhibition Pathway Lificiguat_sGC Lificiguat (YC-1) sGC Soluble Guanylyl Cyclase (sGC) Lificiguat_sGC->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PKG->Platelet_Inhibition Lificiguat_HIF Lificiguat (YC-1) HIF_1a HIF-1α Lificiguat_HIF->HIF_1a Inhibits (Promotes Degradation) HIF_1_complex HIF-1 Complex HIF_1a->HIF_1_complex HIF_1b HIF-1β (ARNT) HIF_1b->HIF_1_complex HRE Hypoxia Response Element (HRE) HIF_1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Initiates

Caption: Dual signaling pathways of Lificiguat (YC-1).

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Dose_Selection 1. Dose Selection & Vehicle Formulation Animal_Acclimatization 2. Animal Acclimatization Dose_Selection->Animal_Acclimatization Drug_Administration 3. Lificiguat (YC-1) Administration (e.g., i.p., p.o.) Animal_Acclimatization->Drug_Administration Monitoring 4. Animal Monitoring (Health, Body Weight) Drug_Administration->Monitoring Data_Collection 5. Sample Collection (Blood, Tissues) Monitoring->Data_Collection PK_Analysis 6. Pharmacokinetic Analysis Data_Collection->PK_Analysis PD_Analysis 7. Pharmacodynamic Analysis (e.g., Biomarkers) Data_Collection->PD_Analysis Tox_Analysis 8. Toxicology Assessment Data_Collection->Tox_Analysis

Caption: General experimental workflow for in vivo Lificiguat studies.

Troubleshooting_Tree cluster_solutions Potential Solutions Start Inconsistent/ Unexpected Results Check_Formulation Check Formulation - Freshly prepared? - Fully dissolved? - No precipitation? Start->Check_Formulation Start Here Check_Dose Review Dose - Dose-response established? - Appropriate for target pathway? Check_Formulation->Check_Dose If Formulation OK Sol_Formulation Optimize Vehicle or Use Sonication Check_Formulation->Sol_Formulation If Issues Found Consider_Dual_Action Consider Dual Mechanism (sGC vs. HIF-1α) Check_Dose->Consider_Dual_Action If Dose Seems Correct Sol_Dose Perform Dose-Titration Study Check_Dose->Sol_Dose If Dose is a Concern Assess_Bioavailability Assess Bioavailability - Route of administration? - Prodrug needed? Consider_Dual_Action->Assess_Bioavailability If Phenotype is Complex Sol_Dual_Action Use Pathway-Specific Biomarkers Consider_Dual_Action->Sol_Dual_Action To Dissect Effects Sol_Bioavailability Consider Prodrug or Alternative Formulation Assess_Bioavailability->Sol_Bioavailability If Poor Absorption Suspected

Caption: Troubleshooting decision tree for Lificiguat in vivo studies.

References

Validation & Comparative

Comparing 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine to other sGC activators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine with other soluble guanylate cyclase (sGC) activators is not currently feasible due to a lack of available scientific literature and experimental data demonstrating its activity on sGC. Extensive searches have revealed that this compound is characterized as a guanosine (B1672433) analog with potential immunostimulatory properties acting through Toll-like receptor 7 (TLR7). There is no evidence to suggest it functions as a direct activator of sGC.

For the benefit of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of well-established sGC activators and stimulators, including their mechanisms of action, quantitative performance data, and relevant experimental protocols. The primary classes of sGC modulators discussed are sGC stimulators (e.g., Riociguat, Vericiguat) and sGC activators (e.g., Cinaciguat).

Mechanism of Action: sGC Stimulators vs. Activators

Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway. It catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation.

sGC stimulators are heme-dependent compounds that enhance the sensitivity of sGC to endogenous NO. They are most effective when the heme group of sGC is in its reduced (Fe²⁺) state.

sGC activators , in contrast, are heme-independent. They can activate sGC when the heme group is oxidized (Fe³⁺) or even absent, a state often associated with pathological conditions involving oxidative stress.

Signaling Pathway of sGC Activation

The following diagram illustrates the distinct mechanisms of sGC stimulators and activators in the NO-sGC-cGMP signaling pathway.

sGC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO NO sGC_inactive sGC (Reduced Heme) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active sGC_oxidized sGC (Oxidized/Heme-free) sGC_inactive->sGC_oxidized Oxidative Stress cGMP cGMP sGC_active->cGMP Converts GTP to sGC_oxidized->sGC_active GTP GTP GTP->sGC_active Physiological_Effects Vasodilation, Anti-proliferative effects, etc. cGMP->Physiological_Effects Leads to sGC_stimulator sGC Stimulators (e.g., Riociguat, Vericiguat) sGC_stimulator->sGC_inactive Sensitizes to NO & directly stimulates sGC_activator sGC Activators (e.g., Cinaciguat) sGC_activator->sGC_oxidized Directly Activates

Caption: Signaling pathways for sGC stimulators and activators.

Quantitative Comparison of sGC Modulators

The following table summarizes key quantitative data for prominent sGC stimulators and activators based on published literature.

CompoundClassTarget sGC StateEC₅₀ (nM)Fold Activation (approx.)Clinical Use
Riociguat StimulatorReduced (Fe²⁺) Heme~100Up to 73-fold (in presence of NO)Pulmonary Hypertension
Vericiguat StimulatorReduced (Fe²⁺) Heme~50Synergistic with NOHeart Failure
Cinaciguat ActivatorOxidized (Fe³⁺) or Heme-free~1-10Up to 100-foldInvestigational

EC₅₀ and fold activation values can vary depending on the specific assay conditions.

Experimental Protocols

sGC Activity Assay

This protocol outlines a general method for determining the activity of sGC in response to a test compound.

sGC_Assay_Workflow start Start cell_prep Prepare purified sGC or cell lysates containing sGC start->cell_prep incubation Incubate with test compound (e.g., sGC activator) and GTP cell_prep->incubation reaction_stop Stop reaction (e.g., with EDTA) incubation->reaction_stop detection Measure cGMP production reaction_stop->detection analysis Data analysis (e.g., EC₅₀ determination) detection->analysis end End analysis->end

Caption: General workflow for an sGC activity assay.

Detailed Methodology:

  • Preparation of sGC: Purified recombinant sGC or cell/tissue lysates known to express sGC are prepared in a suitable buffer.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 50 mM TEA-HCl, pH 7.4), MgCl₂, GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by adding the sGC preparation to the reaction mixture and incubating at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination: The reaction is terminated by adding a solution such as EDTA to chelate Mg²⁺, which is essential for enzyme activity.

  • cGMP Quantification: The amount of cGMP produced is quantified using a commercially available ELISA or radioimmunoassay (RIA) kit.

  • Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value is calculated using appropriate software.

cGMP Measurement in Cells

This protocol describes a method for measuring intracellular cGMP levels in response to sGC activators.

Detailed Methodology:

  • Cell Culture: Plate cells (e.g., endothelial cells, smooth muscle cells) in a multi-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with a physiological salt solution and pre-incubate with a phosphodiesterase inhibitor for 15-30 minutes.

  • Stimulation: Add the test compound at various concentrations to the cells and incubate for a specified time (e.g., 10-60 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by removing the medium and adding a lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial assay kit).

  • cGMP Quantification: Determine the cGMP concentration in the cell lysates using an ELISA or RIA kit. The results are typically normalized to the protein concentration of the lysate.

Conclusion

While this compound is a known guanosine analog, there is currently no scientific basis to classify it as an sGC activator. The established sGC stimulators and activators, such as riociguat, vericiguat, and cinaciguat, have well-defined mechanisms of action and a substantial body of experimental data supporting their effects on the NO-sGC-cGMP pathway. Researchers interested in modulating sGC activity should consider these well-characterized compounds for their studies. Further investigation would be required to determine if this compound has any previously uncharacterized effects on sGC.

A Comparative Analysis of Lificiguat (YC-1) and Riociguat in Preclinical Models of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lificiguat (YC-1) and Riociguat, two key soluble guanylate cyclase (sGC) stimulators, in the context of pulmonary hypertension (PH) models. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows, this document aims to be a valuable resource for the scientific community engaged in cardiovascular and pulmonary research and drug development.

Introduction: Targeting the Nitric Oxide-sGC-cGMP Pathway

Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure. A critical signaling pathway implicated in the pathophysiology of PH is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. Dysregulation of this pathway, often due to reduced NO bioavailability or impaired sGC function, results in vasoconstriction and vascular remodeling in the pulmonary arteries.

Lificiguat (YC-1) and Riociguat are both sGC stimulators that target this pathway to induce vasodilation and exert anti-proliferative effects. YC-1 was the first-in-class sGC stimulator, paving the way for the development of more potent and specific compounds like Riociguat, which is now a clinically approved therapy for certain types of pulmonary hypertension.[1] This guide will delve into a detailed comparison of their performance in preclinical models.

Mechanism of Action: sGC Stimulators

Both Lificiguat (YC-1) and Riociguat are classified as sGC stimulators. They act on the reduced (ferrous, Fe²⁺) form of sGC, which contains a prosthetic heme group.[2] Their mechanism involves a dual action:

  • Direct sGC Stimulation: They directly activate sGC, leading to an increase in cGMP production, independent of endogenous NO.

  • Sensitization to NO: They sensitize sGC to low levels of endogenous NO, resulting in a synergistic enhancement of cGMP production.[2]

This dual mechanism allows these compounds to be effective even in conditions of NO deficiency, a common feature in pulmonary hypertension.

Data Presentation

In Vitro sGC Activation

The following table summarizes the in vitro potency of Lificiguat (YC-1) and Riociguat in activating sGC.

CompoundPreparationEC50 (µM)Fold Activation (approx.)ConditionsReference
Lificiguat (YC-1) Purified sGC~4.6--[2]
Riociguat Purified sGC~0.173-fold (at 100 µM)-[1]

Note: EC50 values are highly dependent on assay conditions. The data presented here is for comparative purposes, but direct head-to-head studies under identical conditions are limited.

In Vivo Efficacy in Pulmonary Hypertension Models

This section presents data from preclinical animal models of pulmonary hypertension. Direct comparative studies evaluating both Lificiguat and Riociguat are scarce. Therefore, data from separate studies are presented to provide an overview of their individual efficacy.

Table 2: Effects of Riociguat in the Sugen/Hypoxia Rat Model of Pulmonary Hypertension [3]

ParameterVehicleRiociguat (10 mg/kg/day)
Mean Pulmonary Arterial Pressure (mPAP, mmHg) 55.1 ± 3.138.6 ± 2.4
Right Ventricular Hypertrophy (Fulton Index, RV/LV+S) 0.61 ± 0.020.48 ± 0.02

* p < 0.05 vs. Vehicle

Table 3: Effects of Lificiguat (YC-1) in the Hypoxia-Induced Mouse Model of Pulmonary Hypertension

Experimental Protocols

Soluble Guanylate Cyclase (sGC) Activity Assay

This assay quantifies the enzymatic activity of sGC by measuring the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Enzyme Preparation: sGC is purified from sources like bovine lung or expressed recombinantly. The purified enzyme is stored in a buffer containing a reducing agent to maintain the heme iron in the ferrous (Fe²⁺) state.

  • Reaction Mixture: A typical reaction mixture includes a buffer (e.g., 50 mM TEA-HCl, pH 7.4), MgCl₂, GTP (often radiolabeled, e.g., [α-³²P]GTP), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and the test compound (Lificiguat or Riociguat).

  • Incubation: The reaction is initiated by adding the sGC enzyme to the reaction mixture and incubated at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination and Detection: The reaction is stopped, and the amount of cGMP produced is quantified. If a radiolabeled substrate is used, the product is separated by chromatography and quantified by scintillation counting. Alternatively, non-radioactive methods using techniques like ELISA or mass spectrometry can be employed.

Induction of Pulmonary Hypertension in Animal Models
  • Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (B1676716) (e.g., 60 mg/kg) is administered to rats.[4] MCT is metabolized in the liver to a toxic pyrrole (B145914) derivative that causes endothelial injury in the pulmonary vasculature, leading to inflammation, vascular remodeling, and a progressive increase in pulmonary artery pressure over several weeks.[4]

  • Assessment: After a period of 3-4 weeks, the development of pulmonary hypertension is assessed.

  • Induction: This model more closely mimics the pathology of human pulmonary arterial hypertension, including the formation of plexiform lesions.[3] It involves a single subcutaneous injection of the VEGF receptor antagonist SU5416 (Sugen) followed by exposure to chronic hypoxia (e.g., 10% O₂) for a period of time (e.g., 3 weeks).[3]

  • Assessment: Following the induction period, animals are returned to normoxia, and PH is allowed to progress and stabilize before assessment.

Hemodynamic Measurements in Animal Models
  • Procedure: Animals are anesthetized, and a pressure-volume catheter is inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP), which is an indicator of pulmonary artery pressure. For direct measurement of mean pulmonary arterial pressure (mPAP), the catheter is advanced into the pulmonary artery.

  • Parameters Measured: Key hemodynamic parameters include mPAP, RVSP, and cardiac output.

  • Right Ventricular Hypertrophy (RVH) Assessment: Following hemodynamic measurements, the heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the weight of the RV to the LV+S (Fulton Index) is calculated as a measure of RVH.

Signaling Pathways and Experimental Workflows

Signaling Pathway of sGC Stimulators

sGC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC_inactive Inactive sGC (Fe2+) NO->sGC_inactive Activates sGC_active Active sGC GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Catalyzed by Active sGC PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-GMP PDE5->AMP Vasodilation Vasodilation & Anti-proliferation PKG->Vasodilation Leads to Lificiguat Lificiguat (YC-1) Lificiguat->sGC_inactive Stimulates & Sensitizes Riociguat Riociguat Riociguat->sGC_inactive Stimulates & Sensitizes

Caption: Signaling pathway of Lificiguat (YC-1) and Riociguat.

Experimental Workflow for Preclinical Evaluation

experimental_workflow cluster_induction PH Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Induction Induce Pulmonary Hypertension (e.g., Monocrotaline or Sugen/Hypoxia) Treatment Administer Vehicle, Lificiguat (YC-1), or Riociguat Induction->Treatment Allow PH to develop Hemodynamics Hemodynamic Measurements (mPAP, RVSP) Treatment->Hemodynamics RVH Assess Right Ventricular Hypertrophy (Fulton Index) Hemodynamics->RVH Histology Histological Analysis of Pulmonary Vasculature RVH->Histology Analysis Compare Treatment Groups to Vehicle Control Histology->Analysis

Caption: Generalized experimental workflow for preclinical evaluation.

Conclusion

Both Lificiguat (YC-1) and Riociguat are effective stimulators of soluble guanylate cyclase, a key enzyme in the nitric oxide signaling pathway. Preclinical data indicates that both compounds have the potential to ameliorate pulmonary hypertension. Riociguat, a second-generation sGC stimulator, demonstrates greater potency in in vitro assays compared to the pioneering compound, Lificiguat. In vivo studies in established animal models of pulmonary hypertension have demonstrated the efficacy of Riociguat in reducing pulmonary artery pressure and right ventricular hypertrophy. While direct, head-to-head comparative in vivo studies are limited, the available evidence supports the progression from the foundational discoveries with YC-1 to the development of the more potent and clinically established Riociguat. Further research involving direct comparisons in relevant preclinical models would be beneficial to fully elucidate the comparative pharmacology of these two important compounds.

References

Comparative Efficacy of Guanosine Analogs in Oncology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the anti-cancer properties of guanosine (B1672433) analogs, with a focus on Forodesine and other emerging compounds, providing key comparative data and experimental methodologies for drug development professionals.

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that can selectively eliminate malignant cells while minimizing damage to healthy tissues. Nucleoside analogs, a class of antimetabolites that interfere with nucleic acid synthesis, have long been a cornerstone of chemotherapy. Among these, guanosine analogs are emerging as a promising subclass with diverse mechanisms of action. This guide provides a comparative overview of the anti-cancer effects of prominent guanosine analogs, with a primary focus on Forodesine, and includes detailed experimental protocols to aid in the evaluation of novel and existing compounds.

Comparative Cytotoxicity of Guanosine Analogs

The in vitro efficacy of guanosine analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This quantitative measure allows for a direct comparison of the cytotoxic potential of different compounds.

Guanosine AnalogCancer Cell LineCell TypeIC50 (µM)Reference
Forodesine CCRF-CEMT-cell acute lymphoblastic leukemia0.003[1]
JurkatT-cell leukemia0.003[1]
MOLT-4T-cell acute lymphoblastic leukemia0.004[1]
Acyclic Guanosine Analog (17k) L1210Murine leukemia15-30[2]
CEMHuman T-lymphocyte15-30[2]
3-deazaguanine analog (DR) SkLu-1Human lung adenocarcinoma4000[3]
Tiazofurin (TR) SkLu-1Human lung adenocarcinoma100[3]
Guanosine HuT-78Cutaneous T-cell lymphoma>50[4]

Note: The cytotoxic activity of Forodesine is significantly enhanced in the presence of 2'-deoxyguanosine. The IC50 values presented for Forodesine were determined in the presence of this co-substrate. The efficacy of other guanosine analogs can also be influenced by the specific experimental conditions.[5]

In-Depth Analysis of Forodesine's Anti-Cancer Mechanism

Forodesine (also known as BCX-1777 or Immucillin-H) is a potent inhibitor of purine (B94841) nucleoside phosphorylase (PNP).[1] Its mechanism of action is distinct from many other nucleoside analogs as it is not directly incorporated into DNA.[6]

Signaling Pathways Modulated by Forodesine

Forodesine's inhibition of PNP leads to an accumulation of intracellular deoxyguanosine triphosphate (dGTP). This accumulation has two major downstream effects that contribute to its anti-cancer activity:

  • Induction of Apoptosis: The elevated dGTP levels trigger apoptosis (programmed cell death) through both p53-dependent and p53-independent pathways. In cells with functional p53, the DNA damage response is activated. However, Forodesine has also been shown to be effective in cancer cells with mutated or deficient p53.[6] This is achieved through the upregulation of p73, a p53-related protein, and the pro-apoptotic protein BIM.[6][7]

  • Cell Cycle Arrest: The imbalance in the deoxynucleotide pool caused by high levels of dGTP inhibits ribonucleotide reductase, a critical enzyme for DNA synthesis. This disruption leads to cell cycle arrest, primarily at the S-phase, preventing cancer cell proliferation.

Forodesine_Mechanism Forodesine Forodesine PNP PNP Forodesine->PNP inhibits dGuo 2'-deoxyguanosine (extracellular) dGTP dGTP (intracellular accumulation) dGuo->dGTP increased conversion RR Ribonucleotide Reductase dGTP->RR inhibits p73_BIM p73 & BIM Upregulation dGTP->p73_BIM CellCycleArrest Cell Cycle Arrest (S-phase) RR->CellCycleArrest leads to Apoptosis Apoptosis p73_BIM->Apoptosis induces MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E

References

Cross-Validation of Lificiguat's Dual Effect on HIF-1α and sGC Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lificiguat (YC-1) and its effects on the Hypoxia-Inducible Factor-1alpha (HIF-1α) and soluble Guanylate Cyclase (sGC) signaling pathways. Lificiguat is a unique small molecule known to modulate both of these critical cellular pathways. This document cross-validates its performance against other selective modulators of the HIF-1α and sGC pathways, supported by experimental data and detailed protocols.

Introduction to Lificiguat and the Target Pathways

Lificiguat, also known as YC-1, has been identified as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC) and an inhibitor of HIF-1α.[1][2][3][4][5][6] The sGC pathway plays a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation, through the production of cyclic guanosine (B1672433) monophosphate (cGMP). The HIF-1α pathway is a master regulator of the cellular response to hypoxia and is a key target in cancer therapy due to its role in tumor angiogenesis and metabolism. The dual action of Lificiguat presents a compelling profile for further investigation and therapeutic development.

Comparative Analysis of Pathway Modulation

To objectively assess the efficacy of Lificiguat, its performance is compared with selective sGC activators/stimulators and HIF-1α inhibitors.

sGC Activators/Stimulators:

HIF-1α Inhibitors:

  • PX-478: An experimental small molecule inhibitor of HIF-1α with anti-tumor activity.[10][11][12][13]

  • BAY 87-2243: A potent and selective inhibitor of HIF-1.[14]

Data Presentation

The following tables summarize the available quantitative data for Lificiguat and its comparators. It is important to note that the IC50 and EC50 values are highly dependent on the specific experimental conditions, including the cell line used, assay type, and incubation times. Therefore, direct comparison of absolute values across different studies should be interpreted with caution.

Table 1: Comparison of sGC Activation

CompoundClassEC50 for sGC ActivationKey Findings
Lificiguat (YC-1) sGC Activator~1 µM (purified sGC)NO-independent activator, also sensitizes sGC to NO.
Riociguat sGC StimulatorPotent activator in the nanomolar range in cellular assays.More effective than Vericiguat in reducing pulmonary artery pressure in some models.[4]
Vericiguat sGC StimulatorActivates sGC, leading to vasodilation.Has shown efficacy in heart failure treatment.[9]

Table 2: Comparison of HIF-1α Inhibition

CompoundIC50 for HIF-1α InhibitionCell Line/Assay ConditionMechanism of HIF-1α Inhibition
Lificiguat (YC-1) ~10-30 µMVarious cancer cell lines (e.g., Hep3B, HeLa) under hypoxic conditions.May be independent of sGC activation; potentially via the PI3K/Akt/mTOR pathway or by stimulating FIH-dependent p300 dissociation.[15][16]
PX-478 ~5-20 µMVarious cancer cell lines (e.g., PC-3, MCF-7, HT-29) under hypoxic conditions.[10]Inhibits HIF-1α at multiple levels, including transcription and translation.[12]
BAY 87-2243 Low nanomolar rangeH460 lung cancer cells under hypoxic conditions.[14]Inhibits mitochondrial complex I, leading to reduced HIF-1α accumulation.[14]

Signaling Pathway Diagrams

To visualize the complex interactions, the following diagrams illustrate the sGC and HIF-1α pathways and the points of intervention for the compared compounds.

sGC_pathway NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Vasodilation, Platelet Aggregation Inhibition PKG->Physiological_Effects leads to Lificiguat Lificiguat (YC-1) Lificiguat->sGC_inactive activates (NO-independent) Riociguat Riociguat Riociguat->sGC_inactive stimulates Vericiguat Vericiguat Vericiguat->sGC_inactive stimulates

sGC signaling pathway and points of intervention.

HIF_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF1a_normoxia->PHDs hydroxylation VHL VHL PHDs->VHL recognition Proteasome Proteasome VHL->Proteasome ubiquitination Proteasome->HIF1a_normoxia degradation HIF1a_hypoxia HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE binds to Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes activates Lificiguat Lificiguat (YC-1) Lificiguat->HIF1a_hypoxia inhibits accumulation PX478 PX-478 PX478->HIF1a_hypoxia inhibits synthesis & translation BAY872243 BAY 87-2243 BAY872243->HIF1a_hypoxia inhibits accumulation

HIF-1α signaling pathway and points of intervention.

Experimental Protocols

To facilitate the cross-validation of Lificiguat's effects, detailed protocols for key experiments are provided below.

Western Blot for HIF-1α Detection

This protocol is designed to assess the protein levels of HIF-1α in cell lysates following treatment with various compounds under hypoxic conditions.

Materials:

  • Cell culture reagents

  • Hypoxia chamber (1% O2)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-HIF-1α

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with Lificiguat, PX-478, BAY 87-2243, or vehicle control for the desired time.

  • Place cells in a hypoxic chamber (1% O2) for 4-6 hours to induce HIF-1α expression. A normoxic control group should be maintained.

  • Immediately after hypoxic incubation, wash cells with ice-cold PBS and lyse them in lysis buffer on ice. It is critical to work quickly to prevent HIF-1α degradation.[17][18][19]

  • Determine protein concentration of the lysates.

  • Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or Tubulin).

western_blot_workflow start Cell Culture treatment Compound Treatment start->treatment hypoxia Hypoxia Induction (1% O2) treatment->hypoxia lysis Cell Lysis hypoxia->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Workflow for HIF-1α Western Blot analysis.
sGC Activity Assay (cGMP Measurement)

This protocol measures the activity of sGC by quantifying the production of its downstream product, cGMP, using an ELISA kit.

Materials:

  • Purified sGC enzyme or cell lysates

  • Assay buffer (e.g., containing GTP, MgCl2, and a phosphodiesterase inhibitor like IBMX)

  • NO donor (e.g., DEA-NO)

  • Lificiguat, Riociguat, Vericiguat

  • cGMP ELISA kit

  • Microplate reader

Procedure:

  • For purified enzyme: In a microplate, add the assay buffer, purified sGC, and the test compound (Lificiguat, Riociguat, Vericiguat) or vehicle.

  • For cell lysates: Prepare cell lysates from cells treated with the test compounds. Add the lysate to the microplate with the assay buffer.

  • To assess NO-dependent activation, add an NO donor. For NO-independent activation, omit the NO donor.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction according to the ELISA kit instructions.

  • Perform the cGMP ELISA according to the manufacturer's protocol.

  • Read the absorbance on a microplate reader and calculate the cGMP concentration based on a standard curve.

  • Normalize the cGMP production to the amount of protein used.

HIF-1α Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1 by using a reporter plasmid containing a luciferase gene under the control of a hypoxia-response element (HRE).

Materials:

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Cell culture reagents

  • Lificiguat, PX-478, BAY 87-2243

  • Luciferase assay reagents

  • Luminometer

Procedure:

  • Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.

  • Allow cells to recover and express the plasmids for 24-48 hours.

  • Treat the transfected cells with the test compounds or vehicle.

  • Expose the cells to hypoxic conditions (1% O2) for 6-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Cross-Validation of Pathway Interplay

A key question is whether the effects of Lificiguat on the sGC and HIF-1α pathways are interconnected. Evidence suggests that Lificiguat's HIF-1α inhibitory action may be independent of its sGC activation.[1][6] However, other studies have shown that NO/cGMP signaling can, under certain conditions, lead to a decrease in HIF-1α levels.[17][20]

To definitively cross-validate these effects, the following experiments are proposed:

Experiment 1: Effect of Selective sGC Activation on HIF-1α

  • Treat cells with potent and selective sGC stimulators, Riociguat and Vericiguat, under hypoxic conditions.

  • Measure HIF-1α protein levels by Western blot and HIF-1 transcriptional activity using the luciferase reporter assay.

  • Hypothesis: If the HIF-1α inhibition by Lificiguat is sGC-independent, Riociguat and Vericiguat should not significantly reduce HIF-1α levels or activity.

Experiment 2: Effect of Selective HIF-1α Inhibition on sGC Activity

  • Treat cells with selective HIF-1α inhibitors, PX-478 and BAY 87-2243.

  • Measure basal and NO-stimulated sGC activity by quantifying cGMP levels.

  • Hypothesis: If the two pathways are independent, PX-478 and BAY 87-2243 should not significantly alter sGC activity.

Experiment 3: Rescue Experiments

  • Co-treat cells with Lificiguat and a cGMP inhibitor (e.g., a PKG inhibitor) under hypoxic conditions.

  • Measure HIF-1α levels.

  • Hypothesis: If Lificiguat's effect on HIF-1α is sGC-independent, the cGMP inhibitor will not reverse the Lificiguat-induced reduction in HIF-1α.

cross_validation_logic cluster_lificiguat Lificiguat (YC-1) cluster_sGC_modulators Selective sGC Modulators cluster_HIF_inhibitors Selective HIF-1α Inhibitors Lificiguat_sGC sGC Activation Lificiguat_HIF HIF-1α Inhibition Lificiguat_sGC->Lificiguat_HIF Interplay? Riociguat Riociguat sGC_activation sGC Activation Riociguat->sGC_activation Vericiguat Vericiguat Vericiguat->sGC_activation HIF_inhibition_sGC HIF-1α Inhibition? sGC_activation->HIF_inhibition_sGC Test PX478 PX-478 HIF_inhibition_HIF HIF-1α Inhibition PX478->HIF_inhibition_HIF BAY872243 BAY 87-2243 BAY872243->HIF_inhibition_HIF sGC_activation_HIF sGC Activation? HIF_inhibition_HIF->sGC_activation_HIF Test

References

A Head-to-Head Comparison of Lificiguat and Other HIF-1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics and research into hypoxia-driven pathologies, the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) presents a compelling strategy. HIF-1 is a master transcriptional regulator that enables cellular adaptation to low oxygen environments, a hallmark of solid tumors. Its inhibition can disrupt tumor growth, angiogenesis, and metastasis. This guide provides a detailed head-to-head comparison of Lificiguat (YC-1) with other notable HIF-1 inhibitors, focusing on their mechanisms of action, supported by experimental data and detailed protocols for researchers in drug development and related scientific fields.

Overview of HIF-1 Signaling Pathway

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylases (PHDs) hydroxylate HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target it for proteasomal degradation. In hypoxic conditions, PHD activity is diminished, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[1][2]

HIF-1 Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_p HIF-1α PHDs PHDs (O2 present) HIF-1α_p->PHDs Hydroxylation HIF-1α-OH Hydroxylated HIF-1α PHDs->HIF-1α-OH VHL VHL E3 Ligase HIF-1α-OH->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF-1α_s HIF-1α (stabilized) Nucleus Nucleus HIF-1α_s->Nucleus Translocation HIF-1β HIF-1β HIF-1β->Nucleus HIF-1 Complex HIF-1α/β Complex HRE HRE (DNA) HIF-1 Complex->HRE Binding Nucleus->HIF-1 Complex Dimerization Target Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target Genes Hypoxia Hypoxia Hypoxia->HIF-1α_s Normoxia Normoxia Normoxia->HIF-1α_p

Caption: Simplified diagram of the HIF-1 signaling pathway under normoxic and hypoxic conditions.

Comparative Analysis of HIF-1 Inhibitors

This section provides a comparative overview of Lificiguat and other prominent HIF-1 inhibitors, focusing on their distinct mechanisms of action.

InhibitorTarget/Mechanism of ActionReported IC50/EC50Reference
Lificiguat (YC-1) Inhibits HIF-1α protein expression at the post-transcriptional level. Also a soluble guanylyl cyclase (sGC) activator.Not specified for direct HIF-1α inhibition in comparative studies. EC50 for sGC activation = 4.11 µM.[3]
PX-478 Inhibits HIF-1α at multiple levels, including decreasing mRNA levels and inhibiting translation. Also inhibits HIF-1α deubiquitination.IC50 for HIF-1α inhibition: 20-25 µM (PC3 cells, normoxia), 40-50 µM (DU 145 cells, normoxia).[4][5]
BAY 87-2243 Inhibits mitochondrial complex I, leading to reduced hypoxia-induced HIF-1α protein accumulation.IC50 for HIF-1 reporter gene activity = 0.7 nM; IC50 for CA9 protein expression = 2 nM.[6][7]
Chetomin Disrupts the interaction between HIF-1α and the p300/CBP co-activator.IC50 = 37.5 nM in a HRE-reporter gene assay.

In-Depth Profile of Lificiguat (YC-1)

Lificiguat, also known as YC-1, was initially developed as a soluble guanylyl cyclase (sGC) activator for circulatory disorders.[8] Subsequent research revealed its potent inhibitory effects on HIF-1α.[3]

Mechanism of Action: Lificiguat completely blocks HIF-1α expression at the post-transcriptional level. This action is independent of its sGC-activating properties and is linked to the oxygen-sensing pathway.[3] By preventing the accumulation of HIF-1α protein under hypoxic conditions, Lificiguat effectively inhibits the transcriptional activity of HIF-1.[3]

Experimental Evidence: In vivo studies using xenograft models of various human cancers (hepatoma, stomach carcinoma, renal carcinoma, cervical carcinoma, and neuroblastoma) demonstrated that treatment with Lificiguat resulted in significantly smaller tumors with reduced vascularity and lower expression of HIF-1α and its target genes, such as VEGF.[9]

Head-to-Head with Other HIF-1 Inhibitors

While direct comparative studies with standardized experimental conditions are limited, an analysis of the available data provides insights into the relative strengths and weaknesses of these inhibitors.

Lificiguat vs. PX-478

PX-478 is a selective HIF-1α inhibitor that has undergone phase I clinical trials.[10][11] Its multi-faceted mechanism of action, which includes the inhibition of HIF-1α translation and mRNA expression, distinguishes it from Lificiguat.[4][12] PX-478 has demonstrated efficacy in reducing HIF-1α levels and inhibiting tumor growth in various preclinical models.[13]

Lificiguat vs. BAY 87-2243

BAY 87-2243 is a highly potent and selective inhibitor of hypoxia-induced gene activation.[6] Its mechanism of inhibiting mitochondrial complex I is indirect but effective in preventing HIF-1α accumulation.[7] The nanomolar potency of BAY 87-2243 in inhibiting HIF-1 reporter activity suggests it is a more targeted and potent inhibitor compared to the micromolar concentrations often reported for other inhibitors.[6]

Experimental Protocols

For researchers aiming to evaluate and compare HIF-1 inhibitors, the following are detailed methodologies for key experiments.

Western Blot for HIF-1α Detection

This protocol is for the detection and quantification of HIF-1α protein in cell lysates. Due to the rapid degradation of HIF-1α, swift and precise sample preparation is crucial.[1][14]

Experimental Workflow:

Western Blot Workflow Cell_Culture 1. Cell Culture & Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Immunoblotting 6. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection 7. Detection (ECL) & Imaging Immunoblotting->Detection Analysis 8. Densitometry Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of HIF-1α.

Protocol:

  • Cell Culture and Treatment: Plate cells at a consistent density. Treat with the HIF-1 inhibitor at various concentrations and time points. Include a positive control (e.g., CoCl2 treatment or hypoxia) and a vehicle control.

  • Protein Extraction: Immediately after treatment, place culture dishes on ice. Wash cells with ice-cold PBS. Lyse cells directly in Laemmli sample buffer or a suitable lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate in a pre-chilled tube.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on a 7.5-8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[14]

  • Detection and Quantification: Use an enhanced chemiluminescence (ECL) substrate for detection with an imaging system. Normalize HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).[14]

HIF-1 Reporter Gene Assay

This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a promoter containing HREs.[15]

Experimental Workflow:

Reporter Gene Assay Workflow Transfection 1. Transfect cells with HRE-luciferase reporter plasmid Treatment 2. Treat with HIF-1 inhibitors under hypoxia Transfection->Treatment Lysis 3. Cell Lysis Treatment->Lysis Luciferase_Assay 4. Measure Luciferase Activity Lysis->Luciferase_Assay Normalization 5. Normalize to total protein or co-transfected control Luciferase_Assay->Normalization

Caption: Workflow for HIF-1 Reporter Gene Assay.

Protocol:

  • Cell Transfection: Seed cells in a 96-well plate. Transfect with a plasmid containing a luciferase reporter gene driven by a promoter with multiple HREs (e.g., pGL3-HRE-luciferase). A co-transfection with a Renilla luciferase plasmid can be used for normalization.[16]

  • Cell Treatment: After 24-48 hours, treat the cells with the HIF-1 inhibitors at various concentrations. Induce hypoxia (e.g., 1% O2) for 16-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate assay reagents.[16]

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the binding of HIF-1α to the HREs of specific target genes in vivo.[17]

Protocol Overview:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Immunoprecipitate the HIF-1α-DNA complexes using a specific anti-HIF-1α antibody.

  • Reverse Cross-linking: Reverse the cross-links and purify the DNA.

  • qPCR Analysis: Use quantitative PCR (qPCR) with primers flanking the HRE of a target gene (e.g., VEGF) to quantify the amount of precipitated DNA. Results are typically expressed as a percentage of the input DNA.[17][18]

Conclusion

Lificiguat presents a unique profile as a dual sGC activator and HIF-1α inhibitor. Its post-transcriptional inhibition of HIF-1α offers a distinct mechanism compared to other inhibitors like PX-478 and BAY 87-2243. While direct comparative data is scarce, the information available suggests that BAY 87-2243 may offer the highest potency. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the tumor type and the desired therapeutic window. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising HIF-1 inhibitors.

References

A Comparative Guide to the Efficacy of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine and Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of the guanosine (B1672433) analog 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine and various nitric oxide (NO) donors. While direct comparative studies are not available in the current body of scientific literature, this document aims to provide a parallel analysis based on their distinct mechanisms of action and available efficacy data.

Introduction

Nitric oxide (NO) donors are a well-established class of compounds that release nitric oxide, a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune responses. Their primary mechanism of action involves the activation of soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This signaling cascade mediates many of the physiological effects of NO.

Mechanism of Action and Signaling Pathways

This compound and TLR7 Signaling

Guanosine analogs are thought to act as agonists for Toll-like receptor 7 (TLR7), an endosomal receptor that recognizes single-stranded RNA viruses. Upon activation, TLR7 initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are essential for antiviral immunity.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Guanosine_Analog This compound TLR7 TLR7 Guanosine_Analog->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK IKK complex TAK1->IKK NF_kB NF-κB IKK->NF_kB Gene_Expression Gene Transcription NF_kB->Gene_Expression IRF7->Gene_Expression Cytokines Type I IFN & Pro-inflammatory Cytokines Gene_Expression->Cytokines

Fig. 1: TLR7 Signaling Pathway.
Nitric Oxide Donors and cGMP Signaling

Nitric oxide donors release NO, which diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation (vasodilation).

NO_cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm NO_Donor Nitric Oxide Donor NO Nitric Oxide (NO) NO_Donor->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream_Targets Downstream Targets PKG->Downstream_Targets Phosphorylates Physiological_Response Physiological Response (e.g., Vasodilation) Downstream_Targets->Physiological_Response

Fig. 2: NO-cGMP Signaling Pathway.

Efficacy Data

This compound

As of the latest literature review, specific quantitative efficacy data, such as EC50 values for TLR7 activation or IC50 values for antiviral activity, for this compound are not publicly available. The compound is identified as a guanosine analog with potential immunostimulatory properties mediated through TLR7. For context, other small molecule TLR7 agonists have been reported with varying potencies.

CompoundTargetAssayEfficacy (EC50/IC50)
This compound TLR7 (putative)Not ReportedData Not Available
ImiquimodTLR7Human TLR7 reporter assay~1.5 µM
Resiquimod (R848)TLR7/8Human TLR7 reporter assay~0.1 µM
GardiquimodTLR7Human TLR7 reporter assay~0.5 µM

Note: The data for Imiquimod, Resiquimod, and Gardiquimod are provided for illustrative purposes to indicate the typical efficacy range of known TLR7 agonists and are not a direct comparison to this compound.

Nitric Oxide Donors

The efficacy of nitric oxide donors is typically quantified by their ability to increase intracellular cGMP levels or to induce vasorelaxation. The following table summarizes the EC50 values for cGMP activation for several common NO donors.[1]

CompoundClassHalf-life (t½)Efficacy (EC50 for cGMP activation)
DEA/NO (Diethylamine NONOate)NONOate~2 minutes0.38 ± 0.02 µM[1]
SPER/NO (Spermine NONOate)NONOate~39 minutesNot explicitly stated, but potent
SNAP (S-Nitroso-N-acetyl-DL-penicillamine)S-Nitrosothiol~5-6 hours~30 µM (in the absence of thiols)[1]
SNP (Sodium Nitroprusside)Metal-NO complex< 2 minutes~3 µM

Experimental Protocols

TLR7 Agonist Activity Assay (Reporter Gene Assay)

This protocol describes a general method for assessing the TLR7 agonist activity of a compound using a commercially available HEK-Blue™ hTLR7 reporter cell line.

TLR7_Assay_Workflow Start Start Cell_Culture Culture HEK-Blue™ hTLR7 cells Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Compound_Addition Add test compound (e.g., 3,5-Bis-O-...) and controls Seeding->Compound_Addition Incubation Incubate for 16-24 hours Compound_Addition->Incubation Supernatant_Transfer Transfer supernatant to a new plate Incubation->Supernatant_Transfer Detection_Reagent Add QUANTI-Blue™ Solution Supernatant_Transfer->Detection_Reagent Incubation_2 Incubate for 1-3 hours at 37°C Detection_Reagent->Incubation_2 Measurement Measure absorbance at 620-655 nm Incubation_2->Measurement Data_Analysis Calculate EC50 values Measurement->Data_Analysis End End Data_Analysis->End

Fig. 3: TLR7 Reporter Assay Workflow.

Materials:

  • HEK-Blue™ hTLR7 cells and HEK-Blue™ Detection medium (InvivoGen)

  • Test compound (this compound)

  • Positive control (e.g., R848)

  • Negative control (vehicle)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Maintain HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and controls. Add to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • SEAP Detection: Transfer a small volume of the cell culture supernatant to a new 96-well plate.

  • Add HEK-Blue™ Detection medium to each well.

  • Incubation: Incubate the plate at 37°C for 1-3 hours.

  • Measurement: Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and determine the EC50 value using non-linear regression analysis.

Nitric Oxide Donor-Induced cGMP Measurement (ELISA)

This protocol outlines a general method for quantifying intracellular cGMP levels in response to NO donors using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells)

  • Nitric oxide donor (e.g., SNP, SNAP)

  • Cell lysis buffer

  • cGMP ELISA kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to confluency in 24-well plates. Treat the cells with various concentrations of the NO donor for a specified time.

  • Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer.

  • Sample Preparation: Collect the cell lysates and centrifuge to remove cellular debris.

  • ELISA: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:

    • Adding samples and standards to an antibody-coated plate.

    • Adding a cGMP-horseradish peroxidase (HRP) conjugate.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the cGMP concentration in the samples from the standard curve and determine the EC50 value of the NO donor.

Conclusion

This guide provides a comparative framework for understanding the efficacy of this compound and nitric oxide donors. While NO donors have well-characterized mechanisms and quantifiable efficacy in activating the cGMP pathway, there is a notable lack of publicly available data on the specific biological activity of this compound.

Based on its chemical structure as a guanosine analog, it is hypothesized to function as a TLR7 agonist, thereby stimulating an innate immune response. However, without experimental data, a direct comparison of its efficacy against that of nitric oxide donors is not feasible.

Further research is required to elucidate the precise mechanism of action and to quantify the biological potency of this compound. Such studies would be invaluable for the drug development community and would enable a more direct and meaningful comparison with other immunomodulatory and signaling molecules like nitric oxide donors. Researchers are encouraged to utilize the provided experimental protocols to investigate the activity of this and other novel compounds.

References

A Guide to the Reported Bioactivity of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immunostimulatory and Antiviral Properties of Guanosine (B1672433) Analogs

Certain C8-substituted and N7, C8-disubstituted guanine (B1146940) ribonucleosides have been identified as a class of small molecules with potent immunostimulatory properties.[1][2] In various animal models, these compounds have been shown to stimulate both humoral and cellular immune responses.[1][2] The antiviral effects of these guanosine analogs are largely attributed to their capacity to induce the production of type I interferons (IFNs).[1][2]

The primary molecular mechanism underlying the immunostimulatory activity of several guanosine analogs is the activation of Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor that recognizes single-stranded RNA, and its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I IFNs.

Comparative Biological Activity of Guanosine Analogs

The following table summarizes the reported biological activities of several immunostimulatory guanosine analogs, providing a basis for comparison with 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine.

CompoundCell TypeAssayKey FindingsReference
7-Thia-8-oxoguanosine (TOG)Murine SplenocytesCytokine Induction (ELISA)Dose-dependent induction of IL-6 and IL-12.[1]
LoxoribineMurine SplenocytesCytokine Induction (ELISA)Induction of IL-6 and IL-12 at 100 µM.[1]
7-deaza-GuanosineMurine SplenocytesCytokine Induction (ELISA)Induction of IL-6 and IL-12 at 100 µM.[1]
9-hexyl-guanineMurine SplenocytesCytokine Induction (ELISA)Induction of IL-6 and IL-12 at 100 µM.[1]
7-Thia-8-oxoguanosine (TOG)Human Peripheral Blood LeukocytesCytokine Induction (ELISA)Strong inducer of IFN-α.[2]
Guanosine Analogs (general)Human Embryonic Kidney (HEK) 293 cellsTLR7 Reporter AssayActivation of NF-κB exclusively via TLR7.[2]

Experimental Protocols

To aid in the design of reproducible experiments, detailed methodologies for key assays are provided below.

1. In Vitro Cytokine Induction Assay in Murine Splenocytes

This protocol is adapted from studies investigating the immunostimulatory properties of guanosine analogs.[1]

  • Cell Isolation: Spleens are harvested from C57BL/6 mice, and single-cell suspensions are prepared by mechanical disruption. Red blood cells are lysed using a suitable lysis buffer.

  • Cell Culture: Splenocytes are washed, resuspended in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and plated in 96-well plates at a density of 5 x 10^5 cells per well.

  • Compound Stimulation: this compound or other test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A vehicle control is included.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cytokine Measurement: After incubation, the supernatants are collected, and the concentrations of cytokines such as IL-6 and IL-12 (p40) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

2. TLR7 Activation Reporter Assay in HEK293 Cells

This protocol is based on methods used to confirm TLR7 as the receptor for guanosine analogs.[2]

  • Cell Line: HEK293 cells stably co-transfected with a human TLR7 expression vector and a reporter plasmid containing an NF-κB-inducible secreted alkaline phosphatase (SEAP) gene are used.

  • Cell Culture and Transfection: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and selection agents.

  • Compound Stimulation: Cells are plated in 96-well plates and allowed to adhere. The test compound, this compound, is added at various concentrations. A known TLR7 agonist (e.g., R848) is used as a positive control, and a vehicle control is also included.

  • Incubation: The cells are incubated for 16-24 hours to allow for TLR7 stimulation and subsequent SEAP expression.

  • Reporter Gene Assay: The activity of secreted alkaline phosphatase in the culture supernatant is measured using a colorimetric or chemiluminescent substrate. The results are read using a microplate reader. Increased SEAP activity indicates NF-κB activation downstream of TLR7.

Signaling Pathway and Experimental Workflow

To visually represent the processes described, the following diagrams have been generated.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Guanosine_Analog This compound TLR7 TLR7 Guanosine_Analog->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1_complex TAK1 complex TRAF6->TAK1_complex IRF7 IRF7 TRAF6->IRF7 IKK_complex IKK complex TAK1_complex->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Gene_Expression Gene Expression (Cytokines, Type I IFNs) NF_kB->Gene_Expression translocates to IRF7->Gene_Expression translocates to

Caption: TLR7 signaling pathway initiated by a guanosine analog.

Experimental_Workflow Start Start Cell_Culture Prepare Murine Splenocytes Start->Cell_Culture Compound_Addition Add this compound (various concentrations) Cell_Culture->Compound_Addition Incubation Incubate for 24h Compound_Addition->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Perform Cytokine ELISA (IL-6, IL-12) Supernatant_Collection->ELISA Data_Analysis Analyze Data ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro immunostimulatory activity assay.

Conclusion

This compound belongs to a promising class of immunostimulatory compounds with potential therapeutic applications. While direct comparative data on its activity and reproducibility are currently lacking in the published literature, the established mechanism of action and experimental data for related guanosine analogs provide a solid foundation for further investigation. The protocols and data presented in this guide are intended to support the scientific community in designing and executing robust and reproducible studies to fully characterize the biological effects of this compound. Future work should focus on independent replication of its synthesis and biological activities to firmly establish its profile as a potential immunomodulatory agent.

References

A Comparative Guide to the Specificity of Lificiguat as a Soluble Guanylate Cyclase (sGC) Modulator

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed assessment of Lificiguat (YC-1) as a soluble guanylate cyclase (sGC) activator, comparing its performance and specificity against other key sGC modulators. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and methodologies.

Introduction to Soluble Guanylate Cyclase (sGC) Modulation

Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway.[1] As a heterodimeric hemoprotein, it acts as the primary receptor for endogenous NO.[2] Upon NO binding to its ferrous heme moiety, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[2] This pathway is fundamental to various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.[1]

Pharmacological agents that target sGC are broadly classified into two distinct categories based on their mechanism and the redox state of the enzyme's heme group:

  • sGC Stimulators: These compounds, such as Riociguat, act on the reduced (ferrous, Fe²⁺) form of sGC. They stimulate the enzyme independently of NO but also act synergistically with NO, sensitizing sGC to its endogenous activator.[3]

  • sGC Activators: This class of compounds, including Cinaciguat, targets the oxidized (ferric, Fe³⁺) or heme-free (apo-sGC) form of the enzyme.[3] In many cardiovascular diseases, oxidative stress can lead to the oxidation and subsequent loss of the sGC heme group, rendering the enzyme insensitive to NO. sGC activators can directly activate this otherwise unresponsive form of the enzyme.[4][5]

Lificiguat (commonly known as YC-1) was the first small molecule identified that directly stimulates sGC.[6] While it is often classified as an sGC stimulator, its mode of action has nuances that set it apart and warrant a detailed examination of its specificity.[7][8]

Comparative Analysis of sGC Modulators

The specificity and potency of Lificiguat are best understood when compared with other well-characterized sGC modulators. The following table summarizes key quantitative data for Lificiguat, the sGC stimulator Riociguat, and the sGC activator Cinaciguat.

Compound Class Mechanism of Action Potency Data Key Characteristics
Lificiguat (YC-1) sGC Stimulator / Allosteric ActivatorBinds to the β subunit of sGC, potentiating activation by NO and CO.[9][10][11]Kd: 0.6-1.1 μM (for sGC β subunit)[9][11]EC50: ~18.6 µM (purified sGC)[1]First-in-class compound.[6] Potentiates CO- and NO-dependent activation several hundred-fold.[7][12] Exhibits a significant off-target effect by inhibiting Hypoxia-inducible factor-1α (HIF-1α).[7][8]
Riociguat sGC StimulatorDirectly stimulates reduced (heme-containing) sGC and sensitizes it to endogenous NO.[2][13]Stimulates sGC activity up to 73-fold (alone) and 112-fold (with NO donor).[14][15]Approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[13][14]
Cinaciguat sGC ActivatorActivates oxidized or heme-free sGC, independent of NO.[4][16][17]EC50: ~10 nM[18]Kd: 3.2 nM[4]Specifically targets the NO-insensitive form of sGC, making it effective in conditions of high oxidative stress.[19]

Signaling Pathways and Mechanism of Action

The distinct mechanisms of sGC stimulators and activators can be visualized in the context of the NO-sGC-cGMP signaling pathway. Lificiguat and other stimulators target the functional, reduced form of the enzyme, while activators rescue the function of the oxidized, NO-insensitive enzyme.

sGC_Pathway cluster_stimulators sGC Stimulators cluster_activators sGC Activators Lificiguat Lificiguat (YC-1) Riociguat sGC_reduced Reduced sGC (Heme-Fe²⁺) NO-Sensitive Lificiguat->sGC_reduced Stimulates & Sensitizes Cinaciguat Cinaciguat sGC_oxidized Oxidized sGC (Heme-Fe³⁺ / Heme-free) NO-Insensitive Cinaciguat->sGC_oxidized Activates sGC_reduced->sGC_oxidized GTP GTP NO Nitric Oxide (NO) NO->sGC_reduced Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_reduced Oxidizes cGMP cGMP GTP->cGMP Conversion PKG PKG Activation (Vasodilation, etc.) cGMP->PKG sGC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis sGC_prep Prepare Purified sGC sGC_oxidized_prep Prepare Oxidized sGC (with ODQ) plate Aliquot sGC into Microplate Wells sGC_prep->plate sGC_oxidized_prep->plate add_compounds Add Test Compounds (Lificiguat, Controls) plate->add_compounds start_reaction Initiate with GTP add_compounds->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate Reaction incubate->stop_reaction detect_cgmp Quantify cGMP Production stop_reaction->detect_cgmp plot_curve Plot Dose-Response Curve detect_cgmp->plot_curve calc_ec50 Calculate EC₅₀ & Assess Specificity plot_curve->calc_ec50

References

A Comparative Analysis of Guanosine Analogs and Their Immunostimulatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunostimulatory performance of various guanosine (B1672433) analogs, supported by experimental data. Guanosine analogs have emerged as a promising class of small molecules capable of potently activating innate immune responses, primarily through the activation of Toll-like receptor 7 (TLR7). This activity makes them attractive candidates for development as vaccine adjuvants and immunotherapies for infectious diseases and cancer.

Comparative Immunostimulatory Activity

The immunostimulatory capacity of guanosine analogs can be quantified by their ability to induce the production of key cytokines from immune cells. The following tables summarize the comparative activity of several prominent guanosine analogs in murine splenocytes and human peripheral blood mononuclear cells (PBMCs).

Cytokine Induction in Murine Splenocytes
Guanosine AnalogConcentration (µM)IL-6 Production (pg/mL)IL-12 p40 Production (pg/mL)
7-thia-8-oxoguanosine100~1500~2500
Loxoribine100~1200~2000
7-deaza-Guanosine100~800~1500
7-deaza-Deoxyguanosine100~600~1000

Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.

Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
Guanosine AnalogConcentration (µM)TNF-α Production (pg/mL)IL-12 Production (pg/mL)IFN-α Production (pg/mL)
7-thia-8-oxoguanosine100~500~200>2000
Loxoribine100~400~150>2000
7-deaza-Guanosine100~300~100>2000

Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.

Key Signaling Pathway: TLR7 Activation

The primary mechanism by which these guanosine analogs exert their immunostimulatory effects is through the activation of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor. Upon binding, TLR7 initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Guanosine_Analog Guanosine Analog TLR7 TLR7 Guanosine_Analog->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK Complex TRAF6->IKK_complex Activates IRF7 IRF7 TRAF3->IRF7 Activates IκB IκB IKK_complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates IRF7_nucleus IRF7 IRF7->IRF7_nucleus Translocates Gene_Expression Gene Expression NF-κB_nucleus->Gene_Expression IRF7_nucleus->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Gene_Expression->Cytokines IFN Type I Interferons (IFN-α, IFN-β) Gene_Expression->IFN Experimental_Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis Isolate_Cells Isolate Immune Cells (e.g., Murine Splenocytes, Human PBMCs) Plate_Cells Plate Cells in 96-well Plates Isolate_Cells->Plate_Cells Add_Analogs Add Guanosine Analogs & Controls Plate_Cells->Add_Analogs Incubate Incubate for 24-48h Add_Analogs->Incubate Collect_Supernatants Collect Supernatants Incubate->Collect_Supernatants Cytokine_ELISA Quantify Cytokines (ELISA) Collect_Supernatants->Cytokine_ELISA Data_Analysis Data Analysis & Comparison Cytokine_ELISA->Data_Analysis

Safety Operating Guide

Safe Disposal of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Compounds with similar structures to 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine are classified with several potential hazards. The presence of dichlorobenzyl groups suggests that the compound may be harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1] Some related compounds are also noted to be very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[2]

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: To protect clothing and skin from contamination.

Disposal Workflow

The proper disposal of this compound and its contaminated materials should follow a structured workflow to ensure safety and compliance with regulations.

cluster_0 Waste Segregation & Collection cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Solid Waste (e.g., contaminated gloves, paper towels) D Sealable, labeled 'Halogenated Organic Waste' bag A->D Place in B Liquid Waste (e.g., solutions containing the compound) E Sealable, labeled 'Halogenated Organic Liquid Waste' container B->E Collect in C Sharps Waste (e.g., contaminated needles, Pasteur pipettes) F Puncture-proof, labeled 'Sharps' container C->F Place in G Store in designated satellite accumulation area D->G E->G F->G Store all containers H Arrange for pickup by Environmental Health & Safety (EHS) G->H For final disposal

Figure 1. Disposal workflow for this compound waste.

Step-by-Step Disposal Procedures

1. Waste Segregation: At the point of generation, segregate waste into three categories: solid, liquid, and sharps.

  • Solid Waste: Includes contaminated consumables such as gloves, weighing paper, and paper towels.

  • Liquid Waste: Any solutions containing dissolved this compound.

  • Sharps Waste: Contaminated items that can puncture skin, such as needles, scalpels, or glass Pasteur pipettes.

2. Containerization and Labeling: Use appropriate, clearly labeled containers for each waste stream.

  • Solid Waste: Place in a durable, sealable plastic bag or container clearly labeled "Halogenated Organic Solid Waste" and with the full chemical name.

  • Liquid Waste: Collect in a sealable, chemical-resistant container (e.g., a glass or polyethylene (B3416737) bottle) with a screw cap. The container must be labeled "Halogenated Organic Liquid Waste" and list all chemical constituents, including the full name of the primary compound and any solvents.

  • Sharps Waste: Dispose of in a designated puncture-proof sharps container.

3. Temporary Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked as a hazardous waste storage site.

4. Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[3][4]

Spill Management

In the event of a spill, the following procedure should be initiated immediately:

A Evacuate and secure the immediate area B Notify lab supervisor and EHS A->B C Don appropriate PPE B->C D Contain the spill with absorbent material C->D E Collect contaminated material into a labeled waste container D->E F Decontaminate the area with soap and water E->F G Dispose of all materials as hazardous waste F->G

Figure 2. Spill response protocol.

Spill Cleanup Steps:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Personal Protection: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Disposal: Seal and label the waste container and move it to the satellite accumulation area for EHS pickup.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on best practices for handling potent pharmaceutical compounds and guanosine (B1672433) analogues. A risk assessment specific to the experimental conditions should be conducted before commencing any work.

Personal Protective Equipment (PPE)

To minimize exposure risk, a comprehensive PPE strategy is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye & Face Protection Safety Goggles or Face ShieldUse chemical splash goggles that create a complete seal around the eyes. A face shield should be worn over goggles for enhanced protection against splashes.[1][2][3]
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair must be changed immediately if contaminated or at regular intervals.[1][3][4]
Body Protection Disposable Coveralls or Dedicated Lab CoatDisposable coveralls made of materials like Tyvek are recommended. Alternatively, a dedicated, professionally laundered lab coat worn over personal clothing can be used.[1][2]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound and solutions should occur within a certified chemical fume hood to protect against harmful vapors.[2] For situations with high aerosolization risk, a Powered Air-Purifying Respirator (PAPR) may be necessary.[1]
Foot Protection Closed-toe Shoes and Shoe CoversClosed-toe shoes are a minimum requirement.[3] Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of potent compounds like this compound.

  • Preparation :

    • Designate a specific area for handling the compound, preferably within a laboratory with restricted access and appropriate ventilation, such as a fume hood.[5][6]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare all required equipment and reagents before handling the compound to minimize movement and potential for contamination.

    • Have a chemical spill kit readily accessible.[1]

  • Handling the Compound :

    • Wear the full required PPE before entering the designated handling area.[1]

    • When weighing the solid compound, use a ventilated balance safety enclosure or a glove box to prevent inhalation of airborne particles.[5][7]

    • To prepare solutions, slowly add the solvent to the solid to prevent splashing.[1] Keep containers covered as much as possible.

    • Use a tray to transport chemicals to contain any potential spills.[2]

  • Post-Handling :

    • Thoroughly decontaminate all work surfaces and equipment with a suitable solvent or cleaning agent.[1]

    • Remove PPE in the designated doffing area, being careful to avoid self-contamination.[1]

    • Dispose of all single-use PPE and contaminated materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation : All waste generated during the handling of this compound, including excess solid, solutions, contaminated gloves, and other disposable materials, must be collected in clearly labeled, sealed, and leak-proof hazardous waste containers.[1][5]

  • Solid Waste : Collect solid waste, including contaminated consumables, in a designated, sealed container.

  • Liquid Waste : Collect all liquid waste containing the compound in a separate, sealed, and appropriately labeled container.

  • Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Experimental Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate & Prepare Handling Area gather_ppe Assemble Required PPE prep_area->gather_ppe prep_materials Prepare Equipment & Reagents gather_ppe->prep_materials don_ppe Don Full PPE prep_materials->don_ppe weigh_compound Weigh Compound in Enclosure don_ppe->weigh_compound prepare_solution Prepare Solution in Fume Hood weigh_compound->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of potent pharmaceutical compounds.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。